Lxr-623
Description
LXR-623 is a small molecule drug with a maximum clinical trial phase of I.
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWWJENKIMRJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026016 | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875787-07-8 | |
| Record name | LX-623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 875787-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LX-623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LXR-623: A Technical Whitepaper on a Selective LXRβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Liver X Receptors (LXR), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] Agonism of LXRs has been a therapeutic strategy for atherosclerosis due to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[3] However, the clinical development of pan-LXR agonists has been hampered by undesirable side effects, notably hepatic steatosis, which is primarily mediated by LXRα activation of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4] This has led to the pursuit of LXRβ-selective agonists, with the hypothesis that they may retain the anti-atherosclerotic and anti-inflammatory benefits while minimizing liver-related adverse effects. LXR-623 (also known as WAY-252623) is a synthetic, brain-penetrant agonist with preferential activity towards LXRβ. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, experimental data, and associated methodologies.
Core Pharmacology and Mechanism of Action
This compound is a partial agonist of LXRα and a full agonist of LXRβ.[5] Its selectivity for LXRβ is a key characteristic, aiming to dissociate the beneficial effects on cholesterol efflux from the detrimental lipogenic effects mediated by LXRα.
LXRβ Signaling Pathway
Upon binding to its ligand, such as an endogenous oxysterol or a synthetic agonist like this compound, LXRβ forms an obligate heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. In the absence of a ligand, the LXR/RXR heterodimer is often bound to corepressor proteins, silencing gene transcription. Ligand binding induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.
Key LXRβ target genes include:
-
ABCA1 and ABCG1: These transporters are crucial for mediating cholesterol efflux from cells, a key step in reverse cholesterol transport.
-
IDOL (Inducible Degrader of the LDLR): This E3 ubiquitin ligase targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing cellular uptake of LDL cholesterol.
-
Apolipoprotein E (ApoE): While not consistently induced by this compound in all cell types, ApoE is a known LXR target involved in lipid transport.
The activation of these pathways by this compound leads to a net reduction in intracellular cholesterol levels.
Caption: LXRβ Signaling Pathway Activation by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various assays and studies.
Table 1: In Vitro Binding and Activity
| Parameter | LXR Isotype | Value | Assay Type | Cell Line | Reference |
| IC₅₀ | LXRα | 179 nM | Radioligand Binding | - | |
| LXRβ | 24 nM | Radioligand Binding | - | ||
| EC₅₀ | LXRα | 6.66 µM | Gal4 Transactivation | Huh-7 | |
| LXRβ | 3.67 µM | Gal4 Transactivation | Huh-7 |
IC₅₀: Half maximal inhibitory concentration in a competitive binding assay, indicating binding affinity. A lower value signifies higher affinity. EC₅₀: Half maximal effective concentration, indicating the concentration of a drug that gives half-maximal response.
Table 2: Pharmacodynamic Activity
| Parameter | Value | Assay Type | System | Reference |
| EC₅₀ (ABCA1 expression) | 526 ng/mL | qPCR | Healthy Human Volunteers | |
| EC₅₀ (ABCG1 expression) | 729 ng/mL | qPCR | Healthy Human Volunteers |
Table 3: Pharmacokinetic Properties (Human Single Ascending Dose Study)
| Parameter | Value | Notes | Reference |
| Tₘₐₓ (Time to Peak Concentration) | ~2 hours | Rapid absorption | |
| Terminal Disposition Half-Life | 41 - 43 hours | Independent of dose | |
| Cₘₐₓ and AUC | Dose-proportional increase | Predictable exposure |
AUC: Area under the concentration-time curve.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below.
LXR Luciferase Reporter Gene Assay (for Agonist Activity)
This assay is designed to measure the ability of a compound to activate LXR-mediated gene transcription.
Objective: To quantify the agonist activity of this compound on LXRα and LXRβ.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Hepatoma (e.g., Huh-7, HepG2) cells.
-
Plasmids:
-
LXR Expression Vector: A plasmid containing the full-length cDNA for human LXRα or LXRβ (e.g., pCMV-hLXRα/β).
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of an LXRE (e.g., hLXREx3TK-Luc).
-
Internal Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter to normalize for transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., calcium phosphate, Lipofectamine).
-
This compound and a reference agonist (e.g., T0901317, GW3965).
-
Luciferase assay reagent.
-
Procedure:
-
Cell Culture: Plate HEK293 cells in a 96-well plate at a density to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and determine the EC₅₀ value using non-linear regression.
Caption: Workflow for LXR Luciferase Reporter Gene Assay.
In Vivo Atherosclerosis Study in LDLR⁻/⁻ Mice
This protocol describes a typical in vivo study to evaluate the anti-atherosclerotic efficacy of this compound.
Objective: To determine the effect of this compound on the development of atherosclerotic lesions in a mouse model.
Model: Low-Density Lipoprotein Receptor knockout (LDLR⁻/⁻) mice. These mice develop atherosclerosis when fed a high-fat diet.
Materials:
-
LDLR⁻/⁻ mice (e.g., on a C57BL/6 background).
-
High-fat "Western" diet (e.g., containing 21% fat and 0.15% cholesterol).
-
This compound formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Anesthesia and surgical tools for tissue collection.
-
Reagents for lipid staining (e.g., Oil Red O) and immunohistochemistry.
Procedure:
-
Acclimation and Diet: Acclimate male LDLR⁻/⁻ mice for one week. At 8-10 weeks of age, place them on a high-fat Western diet to induce atherosclerosis.
-
Treatment Groups: Divide the mice into groups (n=10-15 per group):
-
Vehicle control group.
-
This compound treatment group(s) (e.g., 10, 30 mg/kg/day).
-
-
Drug Administration: Administer this compound or vehicle daily by oral gavage for a period of 8-12 weeks.
-
Monitoring: Monitor body weight and general health throughout the study. Collect blood samples periodically to measure plasma lipid levels (total cholesterol, triglycerides).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the aorta.
-
Lesion Analysis:
-
En Face Analysis: Open the aorta longitudinally, stain with Oil Red O, and capture images. Quantify the percentage of the aortic surface area covered by lesions using image analysis software.
-
Aortic Root Sectioning: Embed the upper portion of the heart and aortic root in OCT compound, freeze, and collect serial cryosections. Stain sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic root.
-
-
Data Analysis: Compare the lesion areas and plasma lipid levels between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Glioblastoma (GBM) Cell Viability and Cholesterol Efflux Assay
This protocol outlines the methods used to assess the anti-tumor effects of this compound on glioblastoma cells.
Objective: To evaluate the effect of this compound on GBM cell death and cholesterol metabolism.
Materials:
-
Cell Lines: Human glioblastoma cell lines (e.g., U87EGFRvIII, patient-derived neurosphere cultures).
-
Reagents:
-
Cell culture medium (e.g., DMEM).
-
This compound.
-
Reagents for cell viability assays (e.g., Annexin V/Propidium Iodide for apoptosis, Trypan Blue for exclusion).
-
³H-cholesterol for efflux assays.
-
Fluorescently labeled LDL for uptake assays.
-
Procedure:
-
Cell Viability Assay:
-
Plate GBM cells and treat with increasing concentrations of this compound for 48-72 hours.
-
For apoptosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
-
For cell counting, stain with Trypan Blue and count viable cells.
-
-
Cholesterol Efflux Assay:
-
Load GBM cells with ³H-cholesterol for 24 hours.
-
Wash the cells and incubate with serum-free medium containing this compound and a cholesterol acceptor (e.g., HDL).
-
After 4-6 hours, collect the medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + lysate).
-
-
LDL Uptake Assay:
-
Treat GBM cells with this compound for 48 hours.
-
Incubate the cells with fluorescently labeled LDL for 4 hours.
-
Analyze LDL uptake by flow cytometry.
-
Rationale for LXRβ Selectivity
The development of LXR agonists has been a balance between achieving therapeutic benefits and avoiding mechanism-based side effects. The primary rationale for targeting LXRβ over LXRα is the differential expression and function of these two isoforms. LXRα is highly expressed in the liver and is the primary driver of SREBP-1c transcription, leading to increased fatty acid and triglyceride synthesis. LXRβ is ubiquitously expressed and is thought to mediate many of the beneficial effects on cholesterol efflux and inflammation in peripheral tissues like macrophages without significantly impacting hepatic lipogenesis. This compound, as an LXRα-partial/LXRβ-full agonist, was designed to exploit this therapeutic window.
Caption: Logic for Targeting LXRβ to Avoid LXRα-Mediated Lipogenesis.
Clinical Development and Future Directions
A single ascending-dose Phase I clinical trial of this compound was conducted in healthy volunteers. The study demonstrated successful target engagement, as evidenced by a dose-dependent increase in the expression of ABCA1 and ABCG1 in peripheral blood cells. This compound was rapidly absorbed and exhibited a long half-life. However, the development of this compound was discontinued due to the observation of central nervous system (CNS)-related adverse events at the highest doses tested.
Despite its discontinuation, the experience with this compound provided valuable proof-of-concept for LXR agonism in humans. The ability to modulate LXR target genes in the periphery was confirmed. The CNS side effects, while dose-limiting, also highlighted the brain-penetrant nature of the compound, a property that has since been explored for other indications, such as glioblastoma.
Future research in this area will likely focus on developing LXRβ-selective agonists with an improved safety profile, particularly concerning CNS effects, or on tissue-specific delivery mechanisms to concentrate the therapeutic action in target organs like the arterial wall while minimizing systemic exposure.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics | Springer Nature Experiments [experiments.springernature.com]
- 3. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of WAY-252623 (LXR-623): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-252623, also known as LXR-623, is a potent, orally bioavailable, and brain-penetrant synthetic agonist of the Liver X Receptors (LXRs), with a preferential affinity for the LXRβ isoform. Its discovery marked a significant step in the development of selective LXR modulators with the potential to treat a range of diseases, including atherosclerosis and central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of WAY-252623, intended for researchers and professionals in the field of drug development.
Introduction to Liver X Receptors (LXRs)
Liver X Receptors (LXRα and LXRβ) are members of the nuclear receptor superfamily of transcription factors that play a pivotal role in maintaining cholesterol homeostasis.[1][2] Activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in cholesterol efflux, transport, and excretion.
There are two LXR isoforms: LXRα, which is highly expressed in the liver, adipose tissue, and macrophages, and LXRβ, which is ubiquitously expressed.[4][5] Activation of LXRs leads to the upregulation of several key genes, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. Given their central role in lipid metabolism and inflammation, LXRs have emerged as attractive therapeutic targets for cardiovascular diseases.
Discovery of WAY-252623 (this compound)
The development of synthetic LXR agonists has been a key focus of research aimed at therapeutically targeting the LXR pathway. However, early LXR agonists often suffered from undesirable side effects, such as increased plasma triglycerides (hypertriglyceridemia), primarily attributed to the activation of LXRα in the liver, which upregulates the expression of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
The discovery of WAY-252623 stemmed from a lead optimization program focused on identifying LXR modulators with an improved therapeutic window, specifically seeking to separate the beneficial effects on reverse cholesterol transport from the lipogenic side effects. The research efforts centered on a series of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles. Through systematic structure-activity relationship (SAR) studies, researchers at Wyeth identified WAY-252623 as a compound with a desirable pharmacological profile. It exhibited potent LXR agonism with a preference for LXRβ and demonstrated efficacy in animal models of atherosclerosis with a reduced impact on hepatic triglyceride synthesis compared to earlier, non-selective LXR agonists.
Synthesis of WAY-252623
The chemical synthesis of WAY-252623, chemically named 2-((2-chloro-4-fluorophenyl)methyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, follows a multi-step route characteristic of the synthesis of substituted indazoles. While the precise, step-by-step protocol from the original discovery team is proprietary, the general synthetic strategy can be outlined based on published literature and patents. The core of the synthesis involves the formation of the indazole ring system, followed by the introduction of the various substituents.
A plausible synthetic pathway would involve the following key transformations:
-
Formation of a substituted 2-nitrobenzyl derivative: This would serve as a precursor for the indazole ring.
-
Reductive cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indazole core.
-
N-alkylation: The indazole nitrogen is alkylated with the appropriate substituted benzyl halide (2-chloro-4-fluorobenzyl bromide).
-
Palladium-catalyzed cross-coupling: A Suzuki or Stille coupling reaction would be employed to introduce the 4-fluorophenyl group at the 3-position of the indazole ring.
This general approach allows for the modular construction of the molecule, enabling the exploration of SAR by varying the substituents at different positions.
Mechanism of Action and Signaling Pathway
WAY-252623 exerts its biological effects by binding to and activating LXRβ and, to a lesser extent, LXRα. This activation leads to a conformational change in the receptor, promoting the recruitment of coactivator proteins and the dissociation of corepressors. The resulting LXR/RXR heterodimer then binds to LXREs in the promoter regions of target genes, initiating their transcription.
The key signaling pathway activated by WAY-252623 is the LXR-mediated gene expression cascade that governs cholesterol homeostasis.
Caption: LXR signaling pathway activated by WAY-252623.
Pharmacological Profile
The pharmacological characteristics of WAY-252623 have been evaluated in a variety of in vitro and in vivo models.
In Vitro Activity
WAY-252623 is a potent LXR agonist with selectivity for LXRβ. The following table summarizes its in vitro activity.
| Parameter | LXRα | LXRβ | Reference |
| IC50 (nM) | 179 | 24 | |
| EC50 (µM) (Transactivation) | 6.66 | 3.67 |
Pharmacokinetics
WAY-252623 exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier.
| Parameter | Value | Species | Reference |
| Time to Cmax | ~2 hours | Human | |
| Terminal Half-life | 41-43 hours | Human |
In Vivo Efficacy
In vivo studies in various animal models have demonstrated the therapeutic potential of WAY-252623, particularly in the context of atherosclerosis.
| Animal Model | Dosage | Key Findings | Reference |
| LDLR knockout mice | 15 and 50 mg/kg | Significant reduction in atherosclerotic lesion size. | |
| Rabbits | 1.5, 5, or 15 mg/kg/day | Reduced progression of atherosclerosis and induced plaque regression when combined with simvastatin. | |
| Cynomolgus monkeys | 15 and 50 mg/kg | Dose-dependent upregulation of ABCA1 and ABCG1 in whole blood cells. |
Experimental Protocols
LXR Transactivation Assay
This assay is used to determine the functional activity of a compound as an LXR agonist.
Caption: Workflow for an LXR transactivation assay.
Protocol:
-
Cell Culture: Plate human hepatoma (Huh-7) cells in 96-well plates and grow to 50-80% confluency.
-
Transfection: Co-transfect the cells with two plasmids: one expressing the LXR ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of WAY-252623 or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for compound-induced gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The level of luciferase activity is proportional to the activation of the LXR.
Cholesterol Efflux Assay
This assay measures the ability of a compound to promote the removal of cholesterol from macrophages.
Caption: Workflow for a cholesterol efflux assay.
Protocol:
-
Cell Culture and Differentiation: Culture human THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA).
-
Cholesterol Loading: Load the macrophages with radiolabeled cholesterol by incubating them with [3H]-cholesterol.
-
Compound Treatment: Wash the cells and incubate them with WAY-252623 in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA1) or high-density lipoprotein (HDL).
-
Sample Collection: After a defined incubation period (e.g., 4-24 hours), collect the cell culture medium and lyse the cells.
-
Quantification: Measure the amount of radioactivity in the medium and the cell lysate using liquid scintillation counting.
-
Calculation: The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
Clinical Development and Future Perspectives
WAY-252623 entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The studies demonstrated target engagement, with a dose-dependent increase in the expression of ABCA1 and ABCG1 in peripheral blood cells. However, the development of WAY-252623 was discontinued due to the observation of central nervous system-related adverse events at higher doses.
Despite its discontinuation, the discovery and development of WAY-252623 provided valuable insights into the therapeutic potential and challenges of targeting LXRs. The compound's preferential activity on LXRβ and its ability to modulate cholesterol metabolism in vivo without significant lipogenic side effects at lower doses represented a significant advancement in the field. The learnings from the WAY-252623 program continue to inform the design of next-generation LXR modulators with improved safety profiles and tissue selectivity.
Conclusion
WAY-252623 (this compound) is a pioneering LXR agonist that played a crucial role in advancing our understanding of LXR biology and its therapeutic potential. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties. While its clinical development was halted, the knowledge gained from the study of WAY-252623 continues to be instrumental in the ongoing quest for safer and more effective LXR-targeted therapies for a variety of human diseases.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LXR-623: A Deep Dive into Its Effects on Cholesterol Efflux and Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXR-623 (also known as WAY-252623) is a synthetic Liver X Receptor (LXR) agonist with a notable preference for the LXRβ isoform. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its profound effects on cholesterol efflux and cellular cholesterol homeostasis. Drawing from a range of in vitro and in vivo studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, metabolic diseases, and oncology.
Introduction to this compound and Liver X Receptors
Liver X Receptors (LXRs) are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of cholesterol, fatty acid, and glucose metabolism. There are two isoforms, LXRα and LXRβ, which form heterodimers with the Retinoid X Receptor (RXR) to control the expression of target genes. LXR activation is a key mechanism for preventing cellular cholesterol overload by promoting reverse cholesterol transport.
This compound is a potent, orally bioavailable LXR agonist that exhibits preferential binding and activation of LXRβ over LXRα. This selectivity is a significant area of interest, as the activation of LXRα is often associated with undesirable side effects such as hypertriglyceridemia due to the upregulation of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy and potency across different experimental models.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Cell Line | Value | Reference |
| LXRα Binding IC50 | - | 179 nM | [1] |
| LXRβ Binding IC50 | - | 24 nM | [1] |
| ABCA1 Gene Expression EC50 | Differentiated THP-1 cells | 0.54 µM | [2] |
| Triglyceride Accumulation EC50 | HepG2 cells | 1 µM | [2] |
Table 2: Effects of this compound on Gene Expression
| Gene | Experimental Model | Treatment | Fold Change (vs. Control) | Reference |
| ABCA1 | Cynomolgus Monkey Peripheral Blood | 15 mg/kg/day for 28 days | ~2-3 fold | [3] |
| ABCA1 | Cynomolgus Monkey Peripheral Blood | 50 mg/kg/day for 28 days | ~3-4 fold | |
| ABCG1 | Cynomolgus Monkey Peripheral Blood | 15 mg/kg/day for 28 days | ~4-5 fold | |
| ABCG1 | Cynomolgus Monkey Peripheral Blood | 50 mg/kg/day for 28 days | ~8-10 fold | |
| IDOL | Glioblastoma (GBM) cells | Not specified | Upregulated |
Table 3: In Vivo Effects of this compound on Cholesterol Homeostasis
| Parameter | Animal Model | Treatment | Effect | Reference |
| Total Cholesterol | Cynomolgus Monkeys | 15-50 mg/kg/day for 28 days | 50-55% reduction | |
| LDL Cholesterol | Cynomolgus Monkeys | 15-50 mg/kg/day for 28 days | 70-77% reduction | |
| Atherosclerotic Lesions | LDLR-/- Mice | Not specified | Reduced | |
| LDL Uptake | Glioblastoma (GBM) cells | 5 µM | Inhibited (p < 0.001) | |
| Cholesterol Efflux | Glioblastoma (GBM) cells | 5 µM | Induced (p < 0.001) |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on cholesterol homeostasis primarily through the activation of the LXR signaling pathway. The following diagrams illustrate the key molecular events.
Caption: this compound signaling pathway leading to increased cholesterol efflux.
The activation of LXRβ by this compound leads to the increased transcription of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for mediating the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). Furthermore, this compound upregulates the expression of the E3 ubiquitin ligase Idol (Inducible Degrader of the Low-Density Lipoprotein Receptor), which targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of cholesterol-rich LDL particles.
Caption: this compound's dual effect on cholesterol homeostasis.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to evaluate the effects of this compound.
Cholesterol Efflux Assay
This assay quantifies the movement of cholesterol from cells to an extracellular acceptor.
-
Cell Culture and Labeling:
-
Cells (e.g., U87EGFRvIII glioblastoma cells) are plated in multi-well plates.
-
The intracellular cholesterol pool is labeled by incubating the cells with a medium containing [3H]-cholesterol for 24-48 hours.
-
-
Equilibration:
-
After labeling, the cells are washed and incubated in a serum-free medium for approximately 18 hours to allow the labeled cholesterol to equilibrate within the intracellular pools.
-
-
Treatment and Efflux:
-
Cells are then treated with this compound (e.g., 5 µM) or a vehicle control in a serum-free medium.
-
An extracellular cholesterol acceptor, such as Apolipoprotein A1 (ApoA-I) or High-Density Lipoprotein (HDL), is added to the medium.
-
The cells are incubated for a defined period (e.g., 4-8 hours) to allow for cholesterol efflux.
-
-
Quantification:
-
The medium is collected, and the cells are lysed.
-
The amount of [3H]-cholesterol in the medium and the cell lysate is determined by scintillation counting.
-
Cholesterol efflux is calculated as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol (medium + cell lysate).
-
Caption: Workflow for a typical cholesterol efflux assay.
LDL Uptake Assay
This assay measures the cellular uptake of Low-Density Lipoprotein (LDL).
-
Cell Culture and Treatment:
-
Cells (e.g., U87EGFRvIII) are cultured in appropriate media.
-
Cells are treated with this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
-
Incubation with Labeled LDL:
-
The cells are then incubated with fluorescently labeled LDL (e.g., LDL-DyLight™ 488) for a period of approximately 4 hours.
-
-
Flow Cytometry Analysis:
-
After incubation, the cells are harvested, washed, and resuspended in a suitable buffer.
-
The fluorescence intensity of the cells is analyzed using a flow cytometer. A decrease in fluorescence in this compound-treated cells compared to control cells indicates inhibition of LDL uptake.
-
In Vivo Glioblastoma Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., nu/nu mice) are used.
-
-
Tumor Implantation:
-
Human glioblastoma cells (e.g., patient-derived GBM neurospheres) are orthotopically injected into the brains of the mice.
-
-
Drug Administration:
-
Once tumors are established, mice are treated with this compound (e.g., 400 mg/kg) or a vehicle control.
-
Administration is typically via oral gavage, daily.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using techniques such as fluorescence molecular tomography (FMT) if the tumor cells are engineered to express a fluorescent protein.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and brains are harvested for histological and molecular analysis to assess tumor size, cell death, and target gene expression.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of cholesterol homeostasis. Its ability to potently induce cholesterol efflux while simultaneously inhibiting LDL uptake presents a dual mechanism of action that is highly relevant for the treatment of diseases characterized by cholesterol dysregulation, such as atherosclerosis and certain types of cancer like glioblastoma. The preferential activation of LXRβ by this compound is a key feature that may mitigate the lipogenic side effects associated with pan-LXR agonists.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Clinical trials were initiated but faced challenges with central nervous system-related adverse effects at higher doses. Future work could focus on optimizing the therapeutic window, exploring combination therapies, and developing second-generation LXRβ-selective agonists with improved safety profiles. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future endeavors.
References
The Pharmacokinetics and Oral Bioavailability of Lxr-623: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxr-623, also known as WAY-252623, is a synthetic, orally bioavailable agonist of the Liver X Receptors (LXR), with a preferential affinity for the LXRβ isoform.[1][2][3] LXRs are nuclear receptors that function as cholesterol sensors, playing a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[4][5] Activation of LXR upregulates the expression of genes involved in reverse cholesterol transport, such as the ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport to the liver. This mechanism of action has positioned this compound and other LXR agonists as potential therapeutic agents for the treatment of atherosclerosis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on available preclinical and clinical data.
Mechanism of Action: LXR-Mediated Gene Expression
This compound exerts its pharmacological effects by binding to and activating LXRα and LXRβ, with IC50 values of 179 nM and 24 nM, respectively, indicating a higher affinity for LXRβ. Upon activation, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription. The primary targets relevant to cholesterol metabolism are ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and in a clinical setting involving healthy human volunteers. The compound is characterized by rapid oral absorption and a long terminal half-life.
Human Pharmacokinetics
A single ascending-dose study in healthy adult participants revealed key pharmacokinetic parameters of this compound.
Table 1: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose Study)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | |
| Maximum Concentration (Cmax) | Dose-proportional increase | |
| Area Under the Curve (AUC) | Dose-proportional increase | |
| Mean Terminal Half-life (t½) | 41 - 43 hours |
Note: Specific Cmax and AUC values for each dose cohort were not publicly available.
Preclinical Pharmacokinetics
Preclinical studies have been conducted in various animal models, including mice, Syrian hamsters, and non-human primates, confirming the oral bioavailability of this compound.
Table 2: Summary of Preclinical Pharmacokinetic and Pharmacodynamic Findings for this compound
| Species | Dosing | Key Findings | Reference |
| Mouse (LDLR-/-) | Oral administration | Reduced atherosclerotic lesion progression. | |
| Syrian Hamster | Oral administration | Lipid neutral; no increase in hepatic lipogenesis. | |
| Non-human Primate (Cynomolgus Monkey) | Oral administration (50 mg/kg/day) | Significant increase in liver triglycerides (transient). |
Note: Quantitative pharmacokinetic parameters (Cmax, AUC) from these preclinical studies were not detailed in the available literature.
Oral Bioavailability
This compound is reported to be orally bioavailable. This is a critical characteristic for a drug intended for chronic administration in the management of conditions like atherosclerosis. The rapid attainment of peak plasma concentrations (Tmax of ~2 hours) in humans following oral administration further supports its good absorption from the gastrointestinal tract.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on standard practices in pharmaceutical research, a typical workflow for such studies can be outlined.
Bioanalytical Method
While specific details of the validated bioanalytical method for this compound are not published, it is highly probable that a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of this compound in plasma samples. This is the standard industry practice for small molecule drug quantification in biological matrices.
Conclusion
This compound is an orally bioavailable LXR agonist with a pharmacokinetic profile in humans characterized by rapid absorption and a long terminal half-life, making it suitable for once-daily dosing. Its dose-proportional pharmacokinetics suggest predictable exposure with increasing doses. Preclinical studies in various animal models have demonstrated its efficacy in modulating lipid parameters and reducing atherosclerosis, although with some species-specific effects on liver triglycerides at higher doses. While the publicly available data provides a solid overview of its pharmacokinetic properties, a more in-depth understanding would be facilitated by the publication of detailed experimental protocols and comprehensive quantitative data from both preclinical and clinical studies.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
In Vitro Characterization of LXR-623: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 is a synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation. As a partial agonist of LXRα and a full agonist of LXRβ, this compound presents a promising therapeutic profile by potentially minimizing the lipogenic side effects associated with pan-LXR activation while retaining beneficial effects on reverse cholesterol transport.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its activity, relevant experimental protocols, and the underlying signaling pathways.
LXR Signaling Pathway
Upon entering the cell, this compound binds to the Ligand Binding Domain (LBD) of LXRα or LXRβ. LXRs form a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer is bound to LXR Response Elements (LXREs) on the DNA in conjunction with co-repressor proteins, thereby repressing gene transcription. The binding of an agonist like this compound induces a conformational change in the LXR-RXR heterodimer, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of target genes.[2][3]
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various assays.
| Parameter | LXRα | LXRβ | Reference |
| IC50 (Binding Affinity) | 179 nM | 24 nM | [1] |
| Cell Line | Assay Type | Target Gene/Process | EC50 | Reference |
| THP-1 cells | Gene Expression | ABCA1 | 0.54 µM | |
| HepG2 cells | Triglyceride Accumulation | SREBP-1c pathway | 1 µM (partial agonist) | |
| HuH7 cells | Transactivation Assay | LXRβ Ligand Binding Domain | 3.67 µM | |
| GBM cells | Functional Assay | Cholesterol Efflux | Not specified | |
| GBM cells | Gene Expression | ABCA1 | Increased | |
| GBM cells | Gene Expression | LDLR | Suppressed | |
| Human PBMC | Gene Expression | ABCA1 | Increased | |
| Human PBMC | Gene Expression | ABCG1 | Increased |
Experimental Protocols
LXR Reporter Gene Assay
This assay quantifies the ability of this compound to activate LXR-mediated gene transcription.
Workflow:
Caption: LXR reporter gene assay workflow.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Seed 4 x 10^4 cells per well in a 96-well plate the day before transfection.
-
-
Transfection:
-
On the day of transfection, change the medium to Opti-MEM.
-
Prepare a transfection mixture containing:
-
An LXRα or LXRβ expression vector.
-
An LXRE-driven firefly luciferase reporter plasmid (e.g., pGL3-LXRE).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40).
-
-
Transfect the cells using a suitable transfection reagent (e.g., Lipofectamine LTX) according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation and Lysis:
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells using a passive lysis buffer.
-
-
Luminometry and Data Analysis:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cholesterol Efflux Assay
This assay measures the ability of this compound to promote the removal of cholesterol from cells.
Workflow:
Caption: Cholesterol efflux assay workflow.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Culture macrophage-like cells (e.g., differentiated THP-1 cells) in RPMI-1640 medium with 10% FBS.
-
Seed cells in a 24-well plate.
-
Label the cells by incubating with medium containing [3H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours.
-
-
Equilibration and Treatment:
-
Wash the cells with serum-free medium.
-
Equilibrate the cells by incubating them in serum-free medium containing this compound at various concentrations or a vehicle control overnight. This step allows for the upregulation of cholesterol transporters.
-
-
Cholesterol Efflux:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL, e.g., 50 µg/mL) or apolipoprotein A-I (ApoA-I, e.g., 10 µg/mL).
-
Incubate for 4 to 24 hours to allow for cholesterol efflux.
-
-
Quantification and Data Analysis:
-
Collect the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the medium and the cell lysate using a liquid scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
Quantitative PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in mRNA levels of LXR target genes following treatment with this compound.
Workflow:
References
LXR-623: A Deep Dive into Target Genes and Transcriptional Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 is a synthetic agonist of the Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation.[1] As a potent activator of LXRβ with partial agonist activity on LXRα, this compound has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.[2] This technical guide provides a comprehensive overview of this compound's target genes, its intricate mechanisms of transcriptional regulation, and detailed methodologies for key experimental procedures.
This compound: Mechanism of Action and Isoform Selectivity
This compound exerts its effects by binding to and activating LXRs, which are ligand-activated transcription factors. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes, thereby modulating their expression.[3][4] A key characteristic of this compound is its preferential activation of LXRβ over LXRα.[2] This selectivity is crucial as LXRα is highly expressed in the liver and is associated with the induction of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). By minimizing the activation of LXRα, this compound aims to avoid the potential side effect of hypertriglyceridemia, a common concern with non-selective LXR agonists.
Core Signaling Pathway of this compound
The binding of this compound to the LXRβ/RXR heterodimer initiates a cascade of events leading to the transcriptional regulation of target genes. This process involves the recruitment of coactivator proteins and the displacement of corepressors from the transcriptional complex.
Key Target Genes of this compound
The therapeutic effects of this compound are primarily mediated through the transcriptional regulation of a specific set of target genes involved in cholesterol transport and metabolism.
ATP-Binding Cassette (ABC) Transporters: ABCA1 and ABCG1
ABCA1 and ABCG1 are crucial membrane transporters responsible for the efflux of cholesterol and phospholipids from cells to high-density lipoprotein (HDL) particles. This compound robustly induces the expression of both ABCA1 and ABCG1 in various cell types, including macrophages and peripheral blood mononuclear cells (PBMCs). This increased expression enhances reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.
Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL)
IDOL is an E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation. By upregulating IDOL expression, this compound effectively reduces the number of LDLRs on the cell surface, thereby decreasing the uptake of LDL cholesterol. This dual mechanism of promoting cholesterol efflux and inhibiting its uptake makes this compound a potent modulator of cellular cholesterol levels.
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)
SREBP-1c is a master transcriptional regulator of fatty acid and triglyceride synthesis in the liver. A significant advantage of this compound is its minimal effect on SREBP-1c expression, particularly in non-hepatic tissues. This property distinguishes it from many pan-LXR agonists and reduces the risk of inducing hypertriglyceridemia.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | LXR Isotype | Value (nM) | Cell Line/System | Reference |
| IC50 | LXRα | 179 | Not Specified | |
| IC50 | LXRβ | 24 | Not Specified | |
| EC50 | ABCA1 Expression | 526 ng/mL | Healthy Human Subjects | |
| EC50 | ABCG1 Expression | 729 ng/mL | Healthy Human Subjects |
Table 2: Dose-Dependent Induction of Target Genes by this compound in Cynomolgus Monkeys (7-day treatment)
| Dose (mg/kg/day) | ABCA1 mRNA Fold Change (vs. Vehicle) | ABCG1 mRNA Fold Change (vs. Vehicle) | Reference |
| 15 | ~2.5 | ~9.8 | |
| 50 | ~3.5 | ~29.8 |
Table 3: Time-Dependent Induction of Target Genes by this compound in Human PBMCs (Single Dose)
| Time Post-Dose (hours) | ABCA1 mRNA Fold Change (vs. Pre-dose) | ABCG1 mRNA Fold Change (vs. Pre-dose) | Reference |
| 2 | ~1.5 | ~2.0 | |
| 4 | ~2.0 | ~3.5 | |
| 12 | ~2.5 | ~4.0 | |
| 24 | ~2.0 | ~3.0 | |
| 48 | ~1.5 | ~2.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on gene expression and transcriptional regulation.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Analysis
This protocol outlines the steps for quantifying the mRNA expression levels of LXR target genes in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 macrophages, HepG2 hepatocytes) in 6-well plates and culture until they reach the desired confluency.
-
For THP-1 monocytes, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
3. qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, ABCG1, IDOL, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Luciferase Reporter Assay for LXR Activation
This assay is used to quantify the transcriptional activity of LXRs in response to this compound.
1. Plasmid Constructs:
-
Utilize a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the LXR Response Element (LXRE).
-
Use a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
2. Cell Transfection and Treatment:
-
Co-transfect the reporter and control plasmids into suitable host cells (e.g., HEK293T, HepG2) using a standard transfection reagent.
-
After an incubation period (e.g., 24 hours), treat the transfected cells with various concentrations of this compound or vehicle control.
3. Luciferase Activity Measurement:
-
After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine the direct binding of the LXR/RXR heterodimer to the promoter regions of target genes.
1. Cell Cross-linking and Lysis:
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for LXRβ or RXR.
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
3. DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers specific for the LXRE-containing regions of the target gene promoters.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective activation of LXRβ. Its ability to potently induce the expression of genes involved in reverse cholesterol transport (ABCA1, ABCG1) while simultaneously promoting the degradation of the LDL receptor via IDOL, without significantly impacting the lipogenic pathway through SREBP-1c, underscores its potential for treating a range of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate transcriptional regulation and therapeutic efficacy of this compound. Continued research in this area will undoubtedly unveil new insights into the multifaceted roles of LXRs in health and disease.
References
- 1. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Liver X Receptor-Retinoid X Receptor (LXR-RXR) Heterodimer Cistrome Reveals Coordination of LXR and AP1 Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
LXR-623: A Technical Whitepaper on its Potential in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXR-623, a synthetic Liver X Receptor (LXR) agonist with a preferential affinity for the LXRβ isoform, has garnered attention for its potential therapeutic applications. This technical guide provides an in-depth analysis of this compound, focusing on its core mechanism of action and its theoretical application in Alzheimer's disease (AD) research. While direct preclinical studies of this compound in AD models are notably absent in publicly available literature, this paper will extrapolate its potential based on its known pharmacological activity and extensive research on other LXR agonists. This document summarizes key preclinical and clinical findings, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured data and visualizations to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Role of Liver X Receptors in Neurodegeneration
Liver X Receptors (LXRs) are nuclear receptors that function as crucial regulators of cholesterol homeostasis, inflammation, and lipid metabolism. The two isoforms, LXRα and LXRβ, are activated by oxysterols, which are oxidized derivatives of cholesterol. In the central nervous system (CNS), LXRβ is ubiquitously expressed, while LXRα is found predominantly in microglia. Their activation leads to the transcriptional upregulation of several target genes implicated in cellular processes relevant to Alzheimer's disease pathology.
The therapeutic potential of LXR agonists in AD is primarily linked to their ability to enhance the clearance of amyloid-beta (Aβ), a hallmark of the disease. This is achieved through the upregulation of Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in the lipidation of ApoE and the subsequent clearance of Aβ. Furthermore, LXR activation has been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in microglia.
This compound: Pharmacological Profile
This compound (also known as WAY-252623) is characterized as a partial agonist of LXRα and a full agonist of LXRβ. This profile is of particular interest as the ubiquitous expression of LXRβ in the brain suggests a potential for broad therapeutic effects, while the partial agonism on LXRα might mitigate some of the adverse effects associated with LXRα activation in the liver, such as hypertriglyceridemia.
Pharmacokinetics and Pharmacodynamics
A Phase 1 single ascending-dose study in healthy human participants provided key insights into the pharmacokinetic and pharmacodynamic profile of this compound.[1]
| Parameter | Value | Reference |
| Time to Maximum Concentration (Cmax) | ~2 hours | [1] |
| Terminal Disposition Half-life | 41 - 43 hours | [1] |
| Dose Proportionality | Cmax and AUC increase in a dose-proportional manner | [1] |
| EC50 for ABCA1 Expression | 526 ng/mL | [1] |
| EC50 for ABCG1 Expression | 729 ng/mL |
These findings demonstrate that this compound is rapidly absorbed and exhibits a predictable pharmacokinetic profile. Importantly, the study confirmed target engagement in humans, with a dose-dependent increase in the expression of ABCA1 and ABCG1, key transporters in cholesterol efflux.
Preclinical Evidence with LXR Agonists in Alzheimer's Disease Models
While specific preclinical data for this compound in AD models is not available, extensive research with other LXR agonists, such as T0901317 and GW3965, provides a strong rationale for the potential of this drug class in AD.
Effects on Amyloid-Beta Pathology
Studies in various transgenic mouse models of AD have consistently demonstrated the beneficial effects of LXR agonists on Aβ pathology.
| LXR Agonist | Animal Model | Treatment Details | Key Findings | Reference |
| T0901317 | APP23 | ~25mg/kg for 4 months | Improved cognition; Reduced amyloid plaque load, soluble Aβ, and Aβ oligomers. | |
| T0901317 | Tg2576 | Not specified | Increased hippocampal ABCA1 and ApoE; Decreased Aβ42 levels; Reversed contextual memory deficits. | |
| GW3965 | APP/PS1 | Not specified | Reduced astrogliosis in very old mice. | |
| T0901317 | Aged APP/PS1 | ~30mg/kg for 40-60 days | Improved cognition with no effect on amyloid plaques. |
These studies collectively suggest that LXR activation can modulate Aβ pathology and improve cognitive function in preclinical models of AD. The mechanisms are thought to involve both enhanced clearance and reduced production of Aβ peptides.
Anti-Inflammatory Effects
Neuroinflammation is a critical component of AD pathogenesis. LXR agonists have been shown to suppress inflammatory responses in the brain. In vitro studies have demonstrated that LXR agonists can inhibit the expression of pro-inflammatory cytokines such as TNFα and IL-6 in microglia.
Proposed Mechanism of Action of this compound in Alzheimer's Disease
Based on its known pharmacology and the broader understanding of LXR biology, the potential mechanism of action of this compound in AD can be illustrated through the following signaling pathway.
Caption: Proposed signaling pathway of this compound in promoting Aβ clearance.
Clinical Development and Challenges
Despite the promising preclinical rationale for LXR agonists in AD, the clinical development of this compound was halted. The Phase 1 study, while demonstrating target engagement, also revealed dose-dependent neurological and/or psychiatric side effects at the two highest doses tested. The specific nature of these adverse events has not been detailed in publicly available reports. This critical finding underscores a significant challenge for the development of LXR agonists for CNS disorders and highlights the need for a better understanding of the on-target and off-target effects of these compounds in the brain.
Experimental Protocols
Detailed experimental protocols for this compound in the context of Alzheimer's disease are not available. However, based on studies with other LXR agonists, a general workflow for preclinical evaluation can be outlined.
Caption: A generalized experimental workflow for preclinical testing of LXR agonists in an AD mouse model.
Conclusion and Future Directions
This compound represents a compelling, albeit challenging, therapeutic candidate for Alzheimer's disease. Its ability to activate LXRβ and upregulate key genes involved in Aβ clearance provides a strong scientific rationale for its investigation. However, the adverse CNS effects observed in the initial clinical trial necessitate a cautious approach.
Future research should focus on:
-
Elucidating the specific nature of the neurological side effects: A thorough investigation into the on-target and off-target effects of this compound in the CNS is crucial to understand the mechanism of toxicity.
-
Developing brain-penetrant LXRβ-selective agonists with improved safety profiles: The therapeutic window for LXR agonists in CNS disorders may be narrow. Designing molecules with greater selectivity for LXRβ and optimized pharmacokinetic properties could minimize peripheral and central side effects.
-
Conducting preclinical studies of this compound in relevant AD models: Despite its clinical termination, preclinical data in AD models would be invaluable for understanding the potential efficacy and safety of this specific compound and for informing the development of next-generation LXR agonists.
References
Early-Stage Investigation of Lxr-623 in Flavivirus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage investigation of Lxr-623, a liver X receptor (LXR) agonist, and its role in the replication of flaviviruses. The content herein is based on the findings from the pivotal study by Mlera et al. (2021), published in Emerging Microbes & Infections, which is the primary source for the data and protocols presented.
Quantitative Data Summary
The antiviral activity of this compound against Powassan virus (POWV) and Zika virus (ZIKV) in SK-N-SH human neuroblastoma cells is summarized below. The data highlights the dose-dependent inhibition of viral replication.
| Virus | Compound | Concentration (µM) | Time Point (hours post-infection) | Viral Titer Reduction (log10) | Cell Line |
| POWV (LB) | This compound | 100 | 72 | >1.0 | SK-N-SH |
| ZIKV (MR766) | This compound | 50 | 72 | ~1.0 | SK-N-SH |
| ZIKV (MR766) | This compound | 100 | 72 | ~2.0 | SK-N-SH |
| ZIKV (Paraiba) | This compound | 50 | 72 | ~1.0 | SK-N-SH |
| ZIKV (Paraiba) | This compound | 100 | 72 | ~1.5 | SK-N-SH |
Note: The viral titer reduction is an approximation based on the graphical data presented in the source publication. For precise values, refer to the original study.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound against flaviviruses.
Cell and Virus Culture
-
Cell Line: Human neuroblastoma SK-N-SH cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained at 37°C in a 5% CO2 incubator.
-
Viruses: Powassan virus (POWV) strain LB and Zika virus (ZIKV) strains MR766 and Paraiba were propagated in Vero E6 cells. Viral stocks were harvested when 75-80% cytopathic effect was observed and stored at -80°C. Viral titers were determined by immunofocus assay on Vero E6 cells.
Antiviral Activity Assay
-
SK-N-SH cells were seeded in 24-well plates at a density of 2 x 10^5 cells per well and incubated overnight.
-
The following day, the culture medium was replaced with fresh EMEM containing this compound at various concentrations (e.g., 50 µM, 100 µM) or DMSO as a vehicle control.
-
Cells were then infected with POWV or ZIKV at a multiplicity of infection (MOI) of 0.01.
-
The infected cells were incubated at 37°C.
-
Supernatants were collected at different time points post-infection (e.g., 24, 48, 72 hours).
-
Viral titers in the supernatants were determined by immunofocus assay.
Immunofocus Assay
-
Vero E6 cells were seeded in 96-well plates and grown to confluence.
-
Serial ten-fold dilutions of the virus-containing supernatants were prepared in EMEM.
-
The culture medium was removed from the Vero E6 cells, and the viral dilutions were added to the wells.
-
The plates were incubated for 1 hour at 37°C to allow for virus adsorption.
-
An overlay of EMEM containing 1.2% carboxymethylcellulose was added to each well.
-
The plates were incubated for 3-4 days for ZIKV and 5-6 days for POWV.
-
The overlay was removed, and the cells were fixed with 4% paraformaldehyde.
-
The cells were permeabilized with 0.1% Triton X-100 and blocked with 5% non-fat milk.
-
The cells were incubated with a primary antibody specific for the viral envelope protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The foci of infected cells were visualized by adding an HRP substrate and counted to determine the viral titer.
Cytokine mRNA Expression Analysis
-
SK-N-SH cells were treated with this compound or DMSO and infected with ZIKV as described in the antiviral activity assay.
-
At 48 hours post-infection, total RNA was extracted from the cells using a commercial RNA extraction kit.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) was performed using specific primers for CXCL10, RANTES (CCL5), and IFN-β1.
-
The relative mRNA expression levels were calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as the internal control.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound antiviral activity.
Caption: General experimental workflow for evaluating this compound.
The Impact of Lxr-623 on Cellular Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lxr-623 is a synthetic, orally bioavailable Liver X Receptor (LXR) agonist that has demonstrated significant effects on cellular lipid metabolism and has been investigated for its therapeutic potential in various diseases, including glioblastoma and atherosclerosis.[1][2][3] As a nuclear receptor agonist, this compound modulates the transcription of a suite of genes involved in cholesterol homeostasis, inflammation, and cellular proliferation.[4] This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks.
Core Mechanism of Action: LXR Activation
This compound functions as a potent agonist for both LXRα and LXRβ, with a preferential affinity for LXRβ.[1] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and leads to the transcriptional activation of genes primarily involved in reverse cholesterol transport.
Key Quantitative Data: Receptor Affinity and Cellular Potency
The following table summarizes the binding affinity and functional potency of this compound for LXR isoforms and its effects in various cell lines.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (LXRα) | 179 nM | In vitro binding assay | |
| IC50 (LXRβ) | 24 nM | In vitro binding assay | |
| EC50 (ABCA1 expression) | 0.54 µM | Differentiated THP-1 cells | |
| EC50 (Triglyceride accumulation) | 1 µM | HepG2 cells | |
| EC50 (LXRβ transactivation) | 3.67 µM | HuH7 cells | |
| EC50 (ABCA1 expression in humans) | 526 ng/mL | Healthy human participants | |
| EC50 (ABCG1 expression in humans) | 729 ng/mL | Healthy human participants |
Primary Cellular Pathway: Cholesterol Homeostasis
The most profound and well-documented effect of this compound is its modulation of cholesterol metabolism. By activating LXRs, this compound initiates a series of events that lead to a significant reduction in intracellular cholesterol levels, particularly in cancer cells.
Upregulation of Cholesterol Efflux Transporters
This compound treatment leads to the robust transcriptional upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. These transporters are crucial for the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I), initiating the process of reverse cholesterol transport.
Downregulation of Cholesterol Uptake
In addition to promoting efflux, this compound also curtails cholesterol uptake by downregulating the Low-Density Lipoprotein Receptor (LDLR). This is achieved through the LXR-mediated induction of the E3 ubiquitin ligase, Inducible Degrader of the LDLR (IDOL), which targets the LDLR for degradation.
Impact on Cancer Cells, Particularly Glioblastoma (GBM)
This compound has shown significant anti-tumor activity, especially in glioblastoma, a disease characterized by dysregulated cholesterol metabolism. GBM cells often exhibit an increased reliance on exogenous cholesterol for their growth and survival.
Induction of Cell Death
By depleting cellular cholesterol through the dual action of inhibiting uptake and promoting efflux, this compound induces substantial cell death in GBM cells. This effect is potent and selective for cancer cells, while normal brain cells, which rely more on endogenous cholesterol synthesis, are largely spared.
In Vivo Efficacy
In preclinical mouse models of GBM, orally administered this compound has been shown to cross the blood-brain barrier, reduce tumor cholesterol levels, induce tumor regression, and prolong survival.
Effects on Gene Expression
The following table details the observed changes in the expression of key genes following this compound treatment in various experimental models.
| Gene | Change in Expression | Cell/Tissue Type | Condition | Reference |
| ABCA1 | Increased | Differentiated THP-1 cells, Human PBMC, Primate blood cells, GBM cells, Cerebral cortex | In vitro & In vivo | |
| ABCG1 | Increased | Human PBMC, Primate blood cells, Cerebral cortex | In vitro & In vivo | |
| LDLR | Decreased | GBM cells | In vitro | |
| IDOL | Increased | GBM cells, Cerebral cortex | In vitro & In vivo | |
| SREBF1 (SREBP1c) | Suppressed | Primate liver | In vivo | |
| FAS | Suppressed | Primate liver | In vivo | |
| CYP7A1 | Suppressed | Primate liver | In vivo | |
| CXCL10 | Increased | SK-N-SH cells (ZIKV infected) | In vitro | |
| RANTES | Increased | SK-N-SH cells (ZIKV infected) | In vitro | |
| IFNβ1 | Increased | SK-N-SH cells (ZIKV infected) | In vitro |
Antiviral Effects
Recent studies have highlighted a novel role for this compound in restricting the replication of flaviviruses, such as Powassan virus (POWV) and Zika virus (ZIKV).
Mechanisms of Viral Restriction
The antiviral activity of this compound is thought to be multifactorial:
-
Disruption of Membrane Biogenesis: By inducing cholesterol efflux, this compound may interfere with the formation of viral replication complexes, which are dependent on host cell membranes.
-
Induction of Antiviral Cytokines: this compound treatment has been shown to upregulate the expression of antiviral cytokines, including CXCL10, RANTES, and IFNβ1, in infected cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human glioblastoma (U87EGFRvIII, GBM39), human neuroblastoma (SK-N-SH), human peripheral blood mononuclear cells (PBMCs), and various other cancer and non-cancerous cell lines were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted in culture media to the desired final concentrations for treating the cells. Control cells were treated with an equivalent concentration of DMSO.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA was extracted from cells or tissues using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with specific primers for the target genes (e.g., ABCA1, ABCG1, LDLR, IDOL) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contained cDNA, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.
Immunoblotting for Protein Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., ABCA1, LDLR, actin) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cholesterol Efflux Assay
-
Cell Labeling: Cells were labeled with [3H]-cholesterol for 24 hours.
-
Equilibration: The cells were washed and incubated in serum-free media containing this compound or vehicle control.
-
Efflux Induction: Cholesterol efflux was initiated by adding ApoA-I to the media.
-
Measurement: After a defined incubation period, the radioactivity in the media and the cells was measured using a scintillation counter.
-
Calculation: Cholesterol efflux was calculated as the percentage of radioactivity in the media relative to the total radioactivity (media + cells).
Conclusion
This compound exerts its primary effects by activating LXR-dependent transcriptional programs, leading to a profound impact on cellular cholesterol homeostasis. This mechanism of action underlies its potent anti-cancer activity, particularly in cholesterol-dependent tumors like glioblastoma. Furthermore, emerging evidence suggests a role for this compound in modulating the host immune response to viral infections. The detailed understanding of the cellular pathways affected by this compound provides a strong rationale for its continued investigation as a therapeutic agent in various disease contexts. However, the previously observed central nervous system-related adverse effects in a clinical trial necessitate further investigation to determine their relationship to LXR agonism or potential off-target effects.
References
Methodological & Application
Application Notes and Protocols for LXR-623 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LXR-623 (also known as WAY-252623) is a potent, orally bioavailable, and brain-penetrant agonist of the Liver X Receptor (LXR), with selective activity as a partial agonist for LXRα and a full agonist for LXRβ.[1][2] This selectivity profile is advantageous as it may minimize the lipogenic side effects associated with pan-LXR agonists, such as increased plasma and hepatic triglycerides, which are primarily mediated by LXRα activation in the liver.[2][3] this compound has demonstrated therapeutic potential in preclinical mouse models of atherosclerosis and glioblastoma (GBM) by modulating cholesterol homeostasis.[4]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its effects by activating LXRβ, a nuclear receptor that plays a pivotal role in regulating cholesterol metabolism. Upon activation, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to:
-
Increased Cholesterol Efflux: Upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1, which facilitate the removal of excess cholesterol from cells to lipid-poor apolipoproteins.
-
Reduced Cholesterol Uptake: Suppression of the Low-Density Lipoprotein Receptor (LDLR), thereby decreasing the uptake of cholesterol-rich LDL particles into cells.
The net effect is a significant reduction in intracellular cholesterol levels. In the context of cancer, particularly glioblastoma which is highly dependent on exogenous cholesterol, this cholesterol depletion induces potent, selective cell death in tumor cells while sparing normal brain cells that rely on endogenous cholesterol synthesis.
Signaling Pathway
Quantitative Data from In Vivo Mouse Models
The following tables summarize the quantitative outcomes of this compound treatment in various mouse models.
Table 1: Efficacy of this compound in Atherosclerosis Mouse Model
| Mouse Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| LDLR-/- | This compound | 1.5 mg/kg/day | 8 weeks | 66% reduction in atherosclerotic lesion size | |
| LDLR-/- | This compound | 5 mg/kg/day | - | Significant reduction in atherosclerosis progression | |
| LDLR-/- | This compound + Simvastatin | 1.5 mg/kg/day | - | 16.5% regression of existing atherosclerosis |
Table 2: Efficacy of this compound in Glioblastoma (GBM) Mouse Models
| Mouse Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Intracranial Patient-Derived GBM | This compound | 400 mg/kg, p.o. | Daily | Inhibition of tumor growth, promotion of tumor cell death, and prolonged survival | |
| U87EGFRvIII Xenograft | This compound | - | - | Potent killing of tumor cells | |
| Colon Xenograft | This compound | 20 µM | 24 hours | Upregulation of Noxa (pro-apoptotic protein) |
Table 3: Pharmacodynamic Effects of this compound in Mice
| Tissue | Dosage | Duration | Biomarker | Change | Reference |
| Intestine (LDLR-/- mice) | - | - | ABCG5 and ABCG8 | Upregulated | |
| Cerebral Cortex | 40 mg/kg, p.o. | 3 days | Abcg1, Idol, Abca1 | Significantly induced expression | |
| Liver & Adipose Tissue | 40 mg/kg, p.o. | 3 days | LXR target genes | No significant induction | |
| GBM Tumors | - | - | ABCA1 protein | Significant increase (p < 0.01) | |
| GBM Tumors | - | - | LDLR protein | Significant decrease (p < 0.001) | |
| GBM Tumors | - | - | TUNEL staining | >10-fold increase (p < 0.001) |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Atherosclerosis
This protocol is a general guideline based on published studies.
-
Animal Model: Low-density lipoprotein receptor knockout (LDLR-/-) mice are a commonly used model.
-
Housing and Diet: House mice in a controlled environment and feed a high-fat/high-cholesterol "Western" diet to induce atherosclerosis.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups.
-
This compound Formulation:
-
Dissolve this compound in a suitable vehicle. A common formulation involves dissolving in DMSO and then diluting with PEG300, Tween80, and ddH2O, or with corn oil.
-
Example Formulation: For a 1 mL working solution, add 50 μL of a concentrated DMSO stock solution to 400 μL of PEG300. Mix until clear. Add 50 μL of Tween80, mix, and then add 500 μL of ddH2O.
-
-
Administration:
-
Administer this compound or vehicle daily via oral gavage (p.o.).
-
Dosages can range from 1.5 mg/kg to 50 mg/kg.
-
-
Treatment Duration: Typically 8 weeks or longer to observe significant effects on atherosclerotic plaques.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for lipid profile analysis (total cholesterol, LDL-c, HDL-c, triglycerides).
-
Perfuse the vasculature and dissect the aorta.
-
Quantify atherosclerotic lesion area in the aortic root or the entire aorta using Oil Red O staining.
-
Perform histological and molecular analyses on plaque composition to assess stability.
-
Protocol 2: Evaluation of this compound in a Glioblastoma (GBM) Xenograft Mouse Model
This protocol is based on studies using intracranial patient-derived GBM xenografts.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null or nude mice) are required for xenografts.
-
Cell Culture: Culture patient-derived GBM neurospheres or established GBM cell lines (e.g., U87EGFRvIII) under appropriate conditions.
-
Intracranial Implantation:
-
Anesthetize the mice.
-
Stereotactically inject GBM cells into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Initiation: Once tumors are established (as determined by imaging), randomize mice into treatment and vehicle control groups.
-
This compound Formulation and Administration:
-
Prepare this compound as described in Protocol 1.
-
Administer this compound daily by oral gavage at a dose of 400 mg/kg.
-
-
Monitoring and Survival:
-
Monitor mice daily for clinical signs of tumor progression (e.g., weight loss, neurological deficits).
-
Continue treatment and monitor survival. The primary endpoint is often overall survival.
-
-
Endpoint Analysis:
-
At the study endpoint or when mice show signs of morbidity, euthanize the animals.
-
Harvest brains for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis).
-
Perform immunohistochemistry or immunoblotting to analyze the expression of LXR target genes (e.g., ABCA1, LDLR) and proliferation markers (e.g., Ki-67).
-
Experimental Workflow
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action that selectively targets cellular cholesterol metabolism. Its efficacy in preclinical mouse models of atherosclerosis and glioblastoma, coupled with a favorable safety profile regarding hepatic lipogenesis, underscores its potential for clinical development. The protocols and data presented here provide a valuable resource for researchers designing and conducting in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Lxr-623 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Lxr-623, a potent Liver X Receptor (LXR) agonist, in cell culture experiments. This compound is a valuable tool for studying cholesterol metabolism, inflammatory signaling, and its potential therapeutic effects in various disease models, particularly in oncology and neurobiology.
Mechanism of Action
This compound is a synthetic agonist of Liver X Receptors, with a higher affinity for LXR-β over LXR-α.[1][2] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3][4] Activation of the LXR/RXR pathway by this compound initiates a transcriptional program that plays a critical role in cholesterol homeostasis.[5]
Key effects of this compound include the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1, which promote the efflux of cholesterol from cells. Concurrently, this compound can suppress the expression of the low-density lipoprotein receptor (LDLR), thereby reducing cholesterol uptake. This dual action leads to a significant reduction in intracellular cholesterol levels, which can induce cell death in cancer cells that are highly dependent on exogenous cholesterol, such as glioblastoma (GBM).
Signaling Pathway
Caption: this compound signaling pathway leading to altered cholesterol transport.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound across various cell lines and assays.
Table 1: this compound Potency (IC50/EC50 Values)
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | LXR-α | 179 nM | |
| IC50 | LXR-β | 24 nM | |
| EC50 | ABCA1 Gene Expression (THP1 cells) | 0.54 µM | |
| EC50 | Triglyceride Accumulation (HepG2 cells) | 1 µM | |
| EC50 | ABCA1 Expression (Pharmacodynamic Analysis) | 526 ng/mL | |
| EC50 | ABCG1 Expression (Pharmacodynamic Analysis) | 729 ng/mL |
Table 2: Effective Concentrations and Incubation Times of this compound in Cell Culture
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| THP1 (differentiated) | Gene Expression (ABCA1) | 0.54 µM (EC50) | Not Specified | Increased ABCA1 expression | |
| HepG2 | Triglyceride Accumulation | 1 µM (EC50) | Not Specified | Increased triglyceride accumulation | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Gene Expression (ABCA1, ABCG1) | 2 µM | 18 hours | Increased ABCA1 and ABCG1 transcription | |
| GBM cell lines (U251, T98G, U373, A172) | Immunoblotting | Indicated concentrations | 48 hours | Suppressed LDLR, increased ABCA1 | |
| GBM cell lines (U251, T98G, U373, A172) | Cell Viability (Trypan Blue) | Indicated concentrations | 3 days | Induced cell death | |
| Patient-derived GBM neurospheres | Immunoblotting | Indicated concentrations | 48 hours | Suppressed LDLR, increased ABCA1 | |
| Patient-derived GBM neurospheres | Cell Viability (Trypan Blue) | Indicated concentrations | 5 days | Induced cell death | |
| U87EGFRvIII | LDL Uptake Assay | Not Specified | 48 hours | Inhibited LDL uptake | |
| U87EGFRvIII | Cholesterol Efflux Assay | 5 µM | Not Specified | Induced cholesterol efflux | |
| SK-N-SH | Flavivirus Replication Assay | 50 µM, 100 µM | 48 hours | Inhibited flavivirus replication | |
| SK-N-SH | Cholesterol Efflux Assay | 50 µM, 100 µM | 6 hours | Induced cholesterol efflux | |
| SK-N-SH | Cell Proliferation (MTT Assay) | 50 µM, 100 µM | 1-4 days | Slowed cell proliferation | |
| GBM cells (U87) | Western Blot (ABCA1) | Increasing concentrations | 24 hours | Dose-dependent increase in ABCA1 | |
| GBM, Colon Carcinoma, Melanoma cell lines | Apoptosis Assay (Annexin V/PI) | 10-20 µM | 48-72 hours | Induced apoptosis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a solid. A stock solution is prepared for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 422.78 g/mol .
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Cell Culture Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Seed the cells at the desired density in appropriate cell culture vessels and allow them to adhere (for adherent cells) or stabilize overnight.
-
The next day, prepare the final concentrations of this compound by diluting the stock solution in fresh complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 18, 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, RNA/protein extraction).
Caption: General experimental workflow for this compound treatment in cell culture.
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay is used to determine the number of viable cells after treatment with this compound.
Materials:
-
This compound treated and control cells
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
After the treatment period, collect the cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then neutralize the trypsin with complete medium. For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in a known volume of PBS or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells and the total cell number.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for analyzing the expression of LXR target genes (e.g., ABCA1, ABCG1) following this compound treatment.
Materials:
-
This compound treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Harvest the cells after treatment and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 5: Protein Level Analysis by Western Blotting
This protocol is used to detect changes in the protein levels of LXR targets (e.g., ABCA1, LDLR) after this compound treatment.
Materials:
-
This compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-ABCA1, anti-LDLR) and a loading control (e.g., anti-actin, anti-vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
- 4. Liver X receptor - Wikipedia [en.wikipedia.org]
- 5. The liver X receptor agonist LXR 623 restricts flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lxr-623 Dissolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Lxr-623, a potent and selective liver X receptor (LXR) agonist, for experimental use. This compound is a valuable tool for studying lipid metabolism, cholesterol homeostasis, and inflammatory pathways. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
This compound is a partial agonist of LXRα and a full agonist of LXRβ, with IC50 values of 179 nM and 24 nM, respectively.[1][2][3] It is known to upregulate the transcription of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[1][4]
Physicochemical Properties and Solubility
This compound is a solid, water-insoluble compound. Therefore, organic solvents are required to prepare stock solutions. The choice of solvent will depend on the specific experimental application (e.g., in vitro cell culture or in vivo animal studies).
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥19.4 mg/mL to 85 mg/mL | Recommended for preparing high-concentration stock solutions for in vitro use. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | ≥15.49 mg/mL to 84 mg/mL | An alternative to DMSO for stock solution preparation. Sonication or warming to 37°C may be required to achieve higher concentrations. |
| DMF (Dimethylformamide) | 30 mg/mL | Another suitable organic solvent for stock solutions. |
| Water | Insoluble | This compound is not soluble in aqueous solutions alone. |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Suitable for preparing working solutions with low organic solvent concentrations. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | A mixture of 10% DMSO and 90% corn oil. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 422.78 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath or heating block at 37°C
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.23 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 4.23 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aiding Dissolution (Optional): If the compound does not dissolve completely, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage (up to several months).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Prepare working solutions fresh for each experiment.
-
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol describes the preparation of an this compound formulation for oral gavage in animal models, based on a common vehicle.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to create a concentrated solution.
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the components in the following order and ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the this compound/DMSO solution to the prepared vehicle to achieve the final desired concentration (e.g., ≥ 2.5 mg/mL).
-
Mixing: Vortex the final formulation thoroughly to ensure a homogenous suspension. Sonication may be used to aid dissolution.
-
Administration: The formulation should be prepared fresh before administration to the animals.
Visualized Workflows and Pathways
Caption: Experimental workflow for dissolving this compound.
Caption: this compound signaling pathway.
References
Application Notes and Protocols for LXR-623 in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. A key challenge in developing effective treatments is the blood-brain barrier, which restricts the entry of many therapeutic agents into the central nervous system. LXR-623 is a promising, brain-penetrant small molecule that acts as a potent agonist of the Liver X Receptor (LXR), particularly the LXRβ isoform.[1][2] In glioblastoma, this compound exploits a metabolic vulnerability by modulating cholesterol homeostasis.[1][3] Activation of LXRβ by this compound leads to the upregulation of the ATP-Binding Cassette Transporter A1 (ABCA1), which promotes cholesterol efflux, and the Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL), which enhances the degradation of the LDL receptor (LDLR), thereby inhibiting cholesterol uptake.[4] This dual action depletes intracellular cholesterol, inducing apoptosis and cell death specifically in GBM cells, which are highly dependent on cholesterol for survival, while sparing normal human astrocytes. Preclinical studies using glioblastoma xenograft models have demonstrated that oral administration of this compound leads to tumor regression and prolonged survival.
These application notes provide a detailed experimental design and protocols for evaluating the efficacy of this compound in patient-derived glioblastoma xenograft models.
Data Presentation
In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | This compound Concentration | Observed Effect | Reference |
| U87EGFRvIII | 5 µM | Potent cell killing | |
| GBM39 | 5 µM | Potent cell killing | |
| U251, T98G, U373, A172 | 1-10 µM | Dose-dependent cell death | |
| GBM6, HK301, GSC11, GSC23 (Neurospheres) | 1-10 µM | Dose-dependent cell death | |
| LN229, T98G, U87 | 20 µM | Induction of apoptosis |
In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Nude mice with orthotopic GBM39 patient-derived xenografts | This compound 400 mg/kg, daily oral gavage | Significant reduction in tumor growth, prolonged survival | |
| Nude mice with intracranial U87/EGFRvIII xenografts | GW3965 (LXR agonist) 40 mg/kg, daily oral gavage | 59% inhibition of tumor growth, 25-fold increase in apoptosis |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Patient-Derived Glioblastoma Neurosphere Culture
This protocol describes the isolation and culture of glioblastoma cells from patient tumor tissue to generate neurospheres, which enrich for cancer stem-like cells.
Materials:
-
Fresh glioblastoma tumor tissue
-
DMEM/F12 medium
-
B-27 supplement
-
N-2 supplement
-
Recombinant human EGF (20 ng/mL)
-
Recombinant human bFGF (20 ng/mL)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Sterile PBS
Procedure:
-
Mechanically dissociate fresh tumor tissue in a sterile petri dish using sterile scalpels.
-
Transfer the tissue fragments to a conical tube and wash with sterile PBS.
-
Enzymatically digest the tissue with Trypsin-EDTA for 10-15 minutes at 37°C.
-
Neutralize the trypsin with DMEM/F12 containing 10% FBS and gently triturate to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in serum-free neurosphere culture medium (DMEM/F12, B-27, N-2, EGF, bFGF, Penicillin-Streptomycin), and plate in non-adherent culture flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Neurospheres will form within 7-10 days.
-
For passaging, collect neurospheres, centrifuge, and dissociate into single cells using Trypsin-EDTA. Re-plate in fresh neurosphere medium.
Orthotopic Glioblastoma Xenograft Implantation
This protocol details the stereotactic implantation of patient-derived glioblastoma cells into the brains of immunodeficient mice.
Materials:
-
8-10 week old female athymic nude mice
-
Patient-derived glioblastoma neurosphere cells
-
Stereotactic frame
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 26-gauge needle
-
High-speed drill with a 0.45 mm burr bit
-
Sterile saline
Procedure:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the injection coordinates. For the striatum, a common target, the coordinates are approximately +0.5 mm anterior-posterior (AP) and +2.2 mm medio-lateral (ML) from the bregma.
-
Drill a small burr hole at the determined coordinates, taking care not to damage the underlying dura mater.
-
Slowly lower the Hamilton syringe needle to a depth of 3.5 mm from the skull surface and then raise it to 3.2 mm to create a small pocket.
-
Inject 2-5 µL of the cell suspension (typically 1 x 10^5 to 3 x 10^5 cells) over 3-5 minutes.
-
Leave the needle in place for 5 minutes before slowly retracting it to prevent reflux.
-
Suture the scalp incision and provide post-operative care, including analgesics and monitoring.
This compound Administration
This protocol describes the preparation and oral administration of this compound to the xenografted mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose and 2% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare the this compound formulation by suspending the powder in the vehicle solution to the desired concentration (e.g., for a 400 mg/kg dose in a 20g mouse, prepare a 40 mg/mL solution to administer 0.2 mL).
-
Administer the this compound suspension or vehicle control to the mice daily via oral gavage.
-
Monitor the animals daily for any signs of toxicity, such as weight loss or changes in behavior.
In Vivo Tumor Growth Monitoring by Fluorescence Molecular Tomography (FMT)
This protocol outlines the non-invasive imaging of tumor growth using FMT. This requires the glioblastoma cells to be engineered to express a near-infrared fluorescent protein.
Materials:
-
FMT imaging system
-
Anesthesia (isoflurane)
-
Mice with fluorescently labeled orthotopic tumors
Procedure:
-
Anesthetize the mouse and place it in the imaging cassette of the FMT system.
-
Perform a whole-head scan to acquire the fluorescent signal.
-
Reconstruct the 3D image and quantify the tumor volume based on the fluorescence intensity.
-
Repeat the imaging weekly to monitor tumor growth and response to treatment.
Immunohistochemistry (IHC) for ABCA1 and LDLR
This protocol describes the detection of ABCA1 and LDLR protein expression in brain tissue sections from the xenografted mice.
Materials:
-
Paraffin-embedded brain tissue sections (5 µm)
-
Primary antibodies:
-
Rabbit anti-ABCA1 (e.g., Abcam ab18180, 1:500 dilution)
-
Rabbit anti-LDLR (e.g., Abcam ab52818, 1:500 dilution)
-
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal goat serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with the ABC reagent for 30 minutes.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the staining intensity.
TUNEL Assay for Apoptosis Detection
This protocol details the detection of apoptotic cells in brain tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Paraffin-embedded brain tissue sections (5 µm)
-
TUNEL assay kit (e.g., from Promega or Roche)
-
Proteinase K
-
DAPI counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Wash the slides to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show bright nuclear green fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Treating Glioblastoma through Activation of the Liver X Recep - Genaro Villa [grantome.com]
- 4. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LXR-623 in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LXR-623 is a potent, brain-penetrant agonist of the Liver X Receptor (LXR), with preferential activity towards the LXRβ isoform. In oncology research, this compound has emerged as a promising agent, primarily due to its ability to modulate cholesterol metabolism in cancer cells, a pathway upon which many tumors are highly dependent. These application notes provide a summary of the preclinical findings and detailed protocols for utilizing this compound in combination with other anti-cancer agents to explore synergistic therapeutic effects. The primary focus of these notes is on the combination of this compound with the Bcl-2/Bcl-xL inhibitor, ABT-263 (Navitoclax), and the mitochondrial chaperone inhibitor, Gamitrinib, in solid tumors such as glioblastoma (GBM), colon carcinoma, and melanoma.
Mechanism of Action in Combination Therapy
This compound exerts its anti-cancer effects by activating LXRβ, which in turn transcriptionally upregulates genes involved in cholesterol efflux (e.g., ABCA1) and downregulates the low-density lipoprotein receptor (LDLR), thereby depleting intracellular cholesterol stores.[1] This cholesterol depletion induces an integrated stress response (ISR) and upregulates the pro-apoptotic protein Noxa.
The synergistic effects with other agents are based on a multi-pronged attack on cancer cell survival pathways:
-
With BH3 Mimetics (e.g., ABT-263): this compound-induced cholesterol depletion and metabolic stress lower the apoptotic threshold of cancer cells. This sensitizes them to the action of BH3 mimetics like ABT-263, which inhibit anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to enhanced apoptosis.[2]
-
With TRAP1 Inhibitors (e.g., Gamitrinib): The mitochondrial chaperone TRAP1 is crucial for maintaining mitochondrial integrity and function in cancer cells. Inhibition of TRAP1 by agents like Gamitrinib disrupts mitochondrial homeostasis. The simultaneous induction of cholesterol efflux by this compound creates a dual metabolic stress that synergistically triggers cancer cell death.[3]
Data Presentation
In Vitro Combination Effects of this compound
| Cell Line | Cancer Type | Combination Agent | This compound Conc. | Combination Agent Conc. | Duration | Effect | Reference |
| U87 | Glioblastoma | ABT-263 | 20 µM | 1 µM | 72 h | Synergistic reduction in cell viability and induction of apoptosis | [2] |
| HCT116 | Colon Carcinoma | ABT-263 | 10 µM | 1 µM | 48 h | Synergistic induction of apoptosis | [2] |
| A375 | Melanoma | GW3965 (LXR Agonist) | 10 µM | 1 µM ABT-263 | 72 h | Synergistic reduction in cell viability | |
| NCH644 | Glioblastoma (Stem-like) | Gamitrinib (GTPP) | 5 µM | 1 µM | 48 h | Synergistic induction of apoptosis (Annexin V) | |
| LN229 | Glioblastoma | Gamitrinib (GTPP) | 5 µM | 2 µM | 72 h | Synergistic reduction in cell viability, rescued by cholesterol |
In Vivo Combination Effects of this compound
| Tumor Model | Cancer Type | Combination Agent | This compound Dosage | Combination Agent Dosage | Administration | Outcome | Reference |
| GBM12 PDX (subcutaneous) | Glioblastoma | Gamitrinib (GTPP) | 200 mg/kg | 5 mg/kg | Intraperitoneal (i.p.) | Synergistic reduction in tumor growth |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and ABT-263
Objective: To determine the synergistic anti-proliferative and pro-apoptotic effects of this compound and ABT-263 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
ABT-263 (stock solution in DMSO)
-
96-well and 6-well tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Plate reader
Procedure:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
For apoptosis assays, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and ABT-263 in complete medium.
-
Treat cells with this compound alone, ABT-263 alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
For synergy analysis, a constant ratio combination design is recommended.
-
-
Cell Viability Assay (72 hours post-treatment):
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required and read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
-
Apoptosis Assay (48-72 hours post-treatment):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Analysis:
-
For synergy assessment, calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
-
Protocol 2: In Vivo Combination Therapy in a Glioblastoma Xenograft Model
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and Gamitrinib in a patient-derived xenograft (PDX) mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
GBM12 patient-derived xenograft tissue or cells
-
This compound
-
Gamitrinib (GTPP)
-
Vehicle solution (e.g., sterile PBS, or as recommended by the drug supplier)
-
Surgical tools for subcutaneous implantation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant GBM12 PDX tissue fragments or cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into four treatment groups (n ≥ 8 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (200 mg/kg, i.p.)
-
Group 3: Gamitrinib (5 mg/kg, i.p.)
-
Group 4: this compound (200 mg/kg, i.p.) + Gamitrinib (5 mg/kg, i.p.)
-
-
Administer treatments as per the schedule (e.g., six treatments over the course of the experiment, with dosing on days of tumor measurement).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunoblotting).
-
Compare tumor growth curves between the different treatment groups to assess efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
-
Visualizations
References
- 1. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 2. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Assessing the Efficacy of Lxr-623 in Preclinical Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-atherosclerotic efficacy of Lxr-623, a selective Liver X Receptor (LXR) agonist. The protocols outlined herein are synthesized from established methodologies in preclinical atherosclerosis research, focusing on rodent models.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the large arteries. Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis and inflammation.[1][2] this compound (also known as WAY-252623) is a synthetic LXR agonist with preferential activity towards LXRβ.[3][4] Activation of LXR by agonists like this compound has been shown to promote reverse cholesterol transport, inhibit inflammation, and consequently reduce atherosclerotic lesion development in various animal models.[1] These protocols detail the necessary steps to rigorously assess the therapeutic potential of this compound in a widely used mouse model of atherosclerosis.
This compound: Mechanism of Action in Atherosclerosis
This compound exerts its anti-atherosclerotic effects primarily through the activation of LXR-mediated signaling pathways. Upon binding to LXR, this compound forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Key anti-atherogenic mechanisms include:
-
Promotion of Reverse Cholesterol Transport (RCT): LXR activation upregulates the expression of ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1, in macrophages. These transporters facilitate the efflux of excess cholesterol from foam cells in the arterial wall to high-density lipoprotein (HDL) particles for transport back to the liver.
-
Anti-inflammatory Effects: LXR activation can suppress inflammatory signaling pathways in macrophages, reducing the expression of pro-inflammatory cytokines and chemokines within the atherosclerotic plaque.
-
Modulation of Lipid Metabolism: LXR activation can influence fatty acid and triglyceride metabolism. While some LXR agonists have been associated with an undesirable increase in hepatic triglyceride synthesis (lipogenesis), primarily through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), this compound has been reported to have a more favorable profile with reduced lipogenic effects in preclinical models.
Signaling Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 3. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Volumetric Method for Quantifying Atherosclerosis in Mice by Using MicroCT: Comparison to En Face | PLOS One [journals.plos.org]
Application Notes and Protocols for LXR-623 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LXR-623 (also known as WAY-252623), a Liver X Receptor (LXR) agonist, in non-human primate studies, with a focus on cynomolgus monkeys. The provided protocols and data are based on published research and are intended to guide the design and execution of similar preclinical studies.
Introduction
This compound is a synthetic LXR agonist that has been investigated for its potential to modulate cholesterol homeostasis and reduce atherosclerosis.[1][2] As a ligand-activated transcription factor, LXR plays a crucial role in regulating genes involved in cholesterol transport, catabolism, and absorption.[1][2] this compound is a partial agonist of LXRα and a full agonist of LXRβ.[3] Non-human primate models, particularly cynomolgus monkeys, are valuable for preclinical evaluation of LXR agonists due to their physiological similarities to humans, including the presence of cholesteryl ester transfer protein (CETP).
Signaling Pathway of this compound
This compound exerts its effects by activating Liver X Receptors (LXRα and LXRβ), which form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes involved in cholesterol metabolism include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL).
Activation of ABCA1 and ABCG1 promotes cholesterol efflux from cells, a critical step in reverse cholesterol transport. The induction of IDOL, an E3 ubiquitin ligase, leads to the degradation of the LDL receptor (LDLR), which can paradoxically increase plasma LDL levels in primates.
Caption: this compound signaling pathway in relation to cholesterol metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to cynomolgus monkeys.
Table 1: Effects of this compound on Plasma Lipids in Cynomolgus Monkeys
| Parameter | Dosage (mg/kg/day) | Duration | Change from Baseline |
| Total Cholesterol | 15 | 28 days | ↓ 50-55% |
| 50 | 28 days | ↓ 50-55% | |
| LDL-Cholesterol | 15 | 28 days | ↓ 42% |
| 50 | 28 days | ↓ 70-77% | |
| HDL-Cholesterol | 15 | 28 days | Significant Decrease |
| 50 | 28 days | Significant Decrease | |
| Triglycerides | 15 | 28 days | Transient Increase |
| 50 | 28 days | Transient Increase |
Table 2: Effects of this compound on Target Gene Expression in Peripheral Blood of Cynomolgus Monkeys
| Gene | Dosage (mg/kg/day) | Duration | Fold Induction (vs. Vehicle) |
| ABCA1 | 15 | 28 days | Dose-dependent increase |
| 50 | 28 days | Dose-dependent increase | |
| ABCG1 | 15 | 28 days | Dose-dependent increase |
| 50 | 28 days | Dose-dependent increase |
Experimental Protocols
This section details the methodologies for in vivo administration of this compound to non-human primates.
Animal Model and Housing
-
Species: Cynomolgus monkeys (Macaca fascicularis)
-
Age and Weight: 6-10 years, 6-8 kg
-
Sex: Both males and females should be included.
-
Housing: Animals should be housed individually in stainless steel cages under controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.
-
Diet: A standard chow diet should be provided. Water should be available ad libitum.
Experimental Design and Dosing
The following workflow outlines a typical 28-day study.
Caption: A typical 28-day experimental workflow for this compound administration.
-
Randomization: Monkeys are randomized into treatment groups (e.g., vehicle control, 15 mg/kg/day this compound, 50 mg/kg/day this compound). A typical group size is four animals.
-
Drug Formulation: this compound is suspended in a suitable vehicle (e.g., 1% hydroxypropyl methylcellulose).
-
Administration: The drug is administered once daily via oral gavage for 28 consecutive days.
Sample Collection and Analysis
-
Blood Collection: Blood samples are collected at baseline (Day 0) and at regular intervals throughout the study (e.g., Days 7, 14, 21, and 28), typically 2 hours post-dose.
-
Lipoprotein Analysis: Serum lipoprotein profiles (Total Cholesterol, LDL-c, HDL-c) are determined using Fast Protein Liquid Chromatography (FPLC).
-
Gene Expression Analysis:
-
RNA is isolated from peripheral blood mononuclear cells (PBMCs).
-
Quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes such as ABCA1 and ABCG1.
-
Gene expression data should be normalized to a suitable housekeeping gene.
-
Safety and Tolerability
In non-human primate studies, this compound administration was associated with transient increases in circulating triglycerides and liver enzymes, which returned to baseline levels over the course of the 28-day study. It is important to note that clinical trials in humans were halted due to adverse effects on the central nervous system.
Conclusion
The administration of this compound to cynomolgus monkeys has been shown to significantly impact lipid metabolism, primarily by reducing total and LDL cholesterol levels and inducing the expression of key genes involved in reverse cholesterol transport. The protocols and data presented here provide a framework for designing and interpreting preclinical studies of LXR agonists in non-human primates. Careful monitoring of both efficacy and potential side effects is crucial for the evaluation of this class of compounds.
References
- 1. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of LXR-623 in Brain Tissue Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
LXR-623 is a potent, brain-penetrant agonist of the Liver X Receptor (LXR), with a higher affinity for the LXR-β isoform (IC50 of 24 nM) compared to the LXR-α isoform (IC50 of 179 nM).[1][2] LXRs are nuclear receptors that are crucial in regulating lipid metabolism and inflammatory responses.[3][4][5] When activated, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR-responsive elements on DNA, modulating the transcription of target genes. This signaling pathway is a key player in cholesterol homeostasis. For instance, LXR activation upregulates the expression of the ABCA1 transporter, which facilitates cholesterol efflux from cells, while suppressing the LDLR (Low-Density Lipoprotein Receptor).
Given that this compound can cross the blood-brain barrier and achieve therapeutic concentrations in the brain, it holds potential for treating central nervous system (CNS) disorders, such as glioblastoma, by modulating cholesterol metabolism in tumor cells. Therefore, a robust and sensitive bioanalytical method is essential for accurately quantifying this compound concentrations in brain tissue. This data is critical for pharmacokinetic (PK) studies, dose-response relationship assessments, and overall preclinical and clinical development.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in brain tissue homogenates. LC-MS/MS is the preferred technique for this application due to its high sensitivity, selectivity, and reproducibility in complex biological matrices.
LXR Signaling Pathway
The mechanism of action of this compound involves the activation of the LXR signaling pathway. Upon binding, this compound induces a conformational change in the LXRβ/RXR heterodimer, leading to the recruitment of coactivators and subsequent transcription of target genes involved in cholesterol transport.
Experimental Protocol
This protocol provides a general framework for the quantification of small molecules in brain tissue and should be optimized specifically for this compound.
3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Blank rodent brain tissue
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
3.2. Sample Preparation Workflow
The following workflow outlines the key steps from tissue collection to final analysis.
3.3. Detailed Procedure
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank brain homogenate. A typical calibration range might be 1-1000 ng/mL.
-
Tissue Homogenization:
-
Accurately weigh a portion of frozen brain tissue (~50-100 mg).
-
Add ice-cold ultrapure water or a simple buffer at a fixed ratio (e.g., 1:4, w/v).
-
Homogenize the tissue using a bead beater or ultrasonic probe until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
-
Protein Precipitation (PPT):
-
To a 100 µL aliquot of brain homogenate (sample, standard, or QC), add 10 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
LC-MS/MS Method Parameters
The following tables provide example parameters that serve as a starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, return to initial |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | To be determined by infusion of this compound and SIL-IS |
| Example this compound | Q1: [M+H]⁺ → Q3: Product Ion 1 (Quantifier) |
| (Hypothetical) | Q1: [M+H]⁺ → Q3: Product Ion 2 (Qualifier) |
| Example SIL-IS | Q1: [M+H]⁺ → Q3: Product Ion 1 (Quantifier) |
Method Validation and Data Presentation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Description |
|---|---|---|
| Linearity | R² ≥ 0.99 | Linearity of the calibration curve over the defined range. |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Closeness of mean test results to the true concentration. |
| Precision | ≤15% RSD (≤20% at LLOQ) | Closeness of individual measures (repeatability). |
| Recovery | Consistent and reproducible | Efficiency of the extraction process. |
| Matrix Effect | Minimal ion suppression/enhancement | Effect of co-eluting matrix components on ionization. |
| Stability | Analyte stable under tested conditions | Stability in brain homogenate (freeze-thaw, bench-top) and processed samples. |
| LLOQ | S/N > 10, with acceptable accuracy/precision | Lowest concentration quantifiable with reliability. |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Table 4: Illustrative Quantitative Results
The following table presents example data from a hypothetical study where this compound was administered to rodents.
| Brain Region | Time Point (Post-Dose) | Mean this compound Concentration (ng/g tissue) ± SD | n |
| Cortex | 2 hours | 152.4 ± 21.8 | 5 |
| 8 hours | 88.6 ± 12.5 | 5 | |
| Hippocampus | 2 hours | 139.7 ± 18.9 | 5 |
| 8 hours | 75.1 ± 10.1 | 5 | |
| Cerebellum | 2 hours | 165.3 ± 25.0 | 5 |
| 8 hours | 94.2 ± 15.3 | 5 |
Note: Data are for illustrative purposes only.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust framework for the quantification of this compound in brain tissue. The protocol, involving tissue homogenization followed by protein precipitation, offers a reliable sample preparation strategy. Proper method development and validation are crucial to ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments in CNS drug development programs. This application note serves as a comprehensive guide for researchers aiming to measure this compound concentrations in the brain, facilitating further investigation into its therapeutic potential.
References
Application Notes and Protocols: Measuring ABCA1 Expression Following LXR-623 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane transporter that mediates the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, a rate-limiting step in the formation of high-density lipoprotein (HDL).[1] Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that function as master regulators of cholesterol homeostasis.[2] Upon activation by oxysterols or synthetic ligands, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ABCA1, to stimulate their transcription.[3][4][5]
LXR-623 (also known as WAY-252623) is a synthetic LXR agonist with a distinct profile; it acts as a partial agonist for LXRα and a full agonist for LXRβ. This characteristic is significant as this compound has been shown to upregulate ABCA1 expression and promote reverse cholesterol transport without the undesirable lipogenic side effects, such as increased hepatic triglycerides, associated with other LXR agonists. Therefore, this compound serves as a valuable tool for studying cholesterol metabolism and as a potential therapeutic agent for atherosclerosis.
These application notes provide detailed protocols for quantifying the induction of ABCA1 at both the mRNA and protein levels in response to this compound treatment, utilizing quantitative real-time PCR (RT-qPCR) and Western Blotting techniques.
LXR Signaling Pathway and ABCA1 Induction
This compound activates the LXR signaling pathway to induce the expression of target genes. In an unliganded state, the LXR/RXR heterodimer is bound to the LXRE on the ABCA1 gene promoter, complexed with corepressor proteins that silence gene transcription. The binding of this compound induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of the ABCA1 gene.
References
- 1. | BioWorld [bioworld.com]
- 2. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
LXR-623: A Potent Tool for Interrogating LXRβ Signaling
Application Notes and Protocols for Researchers
LXR-623, also known as WAY-252623, has emerged as a valuable tool compound for researchers investigating the physiological and pathophysiological roles of the Liver X Receptor beta (LXRβ). As a synthetic LXR agonist with preferential activity towards LXRβ over LXRα, this compound allows for the targeted study of LXRβ signaling pathways.[1][2][3] These pathways are integral to the regulation of cholesterol metabolism, inflammation, and cellular proliferation. This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings.
Introduction
Liver X receptors (LXRs) are nuclear receptors that function as ligand-activated transcription factors, playing a critical role in maintaining cholesterol homeostasis.[4][5] The two isoforms, LXRα and LXRβ, share similar ligand-binding pockets but exhibit different tissue distribution and physiological functions. LXRα is predominantly expressed in the liver, intestines, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. The development of isoform-selective LXR modulators is crucial for dissecting their individual contributions to cellular and systemic processes.
This compound is a partial agonist of LXRα and a full agonist of LXRβ, demonstrating a significant selectivity for LXRβ. This property, combined with its oral bioavailability and ability to cross the blood-brain barrier, makes it a powerful tool for both in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various experimental systems.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | LXRα | LXRβ | Cell Line/Assay | Reference |
| IC50 | 179 nM | 24 nM | Ligand Binding Assay | |
| EC50 | 6.66 µM | 3.67 µM | Gal4 Transactivation Assay (HuH7 cells) | |
| EC50 | - | 0.54 µM | ABCA1 Gene Expression (differentiated THP1 cells) | |
| EC50 | 526 ng/mL | 729 ng/mL | ABCA1 and ABCG1 Expression (Human Whole Blood) |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Time to Peak Concentration (Cmax) | ~2 hours | Human | Single Oral Dose | |
| Terminal Disposition Half-life | 41-43 hours | Human | Single Oral Dose |
Signaling Pathway
This compound activates LXRβ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include those involved in cholesterol efflux (ABCA1, ABCG1), and regulation of lipid metabolism.
References
Application Notes: LXR-623 for the Treatment of Patient-Derived Glioblastoma Cells
Introduction
Glioblastoma (GBM) is the most prevalent and aggressive primary brain tumor in adults, with a median survival of just 12-15 months despite aggressive treatment regimens.[1][2] A significant challenge in treating GBM is the blood-brain barrier, which restricts the entry of many therapeutic agents into the central nervous system (CNS).[3][4] Recent research has identified that GBM cells, particularly those with EGFRvIII mutations, exhibit a heightened dependency on cholesterol for survival.[5] These cancer cells reprogram their metabolic pathways to increase cholesterol uptake, presenting a unique therapeutic vulnerability. LXR-623, a novel, orally bioavailable, and brain-penetrant Liver X Receptor (LXR) agonist, has been developed to exploit this metabolic co-dependency.
This compound: A Brain-Penetrant LXR Agonist
This compound is a selective LXR agonist with a strong preference for LXR-β (IC50 = 24 nM) over LXR-α (IC50 = 179 nM). Its ability to effectively cross the blood-brain barrier allows it to achieve therapeutic concentrations within intracranial GBM tumors. This compound acts as an LXRα-partial and LXRβ-full agonist, and it selectively induces cell death in GBM cells while sparing normal brain cells.
Mechanism of Action
Glioblastoma cells often exhibit hyperactivation of the EGFR/PI3K/AKT signaling pathway, which promotes the activity of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1, in turn, increases the expression of the Low-Density Lipoprotein Receptor (LDLR), enhancing the uptake of cholesterol required for the rapid proliferation of tumor cells.
Treatment with this compound activates LXR-β, which initiates a cascade of events to counteract this cholesterol accumulation:
-
Induction of IDOL: LXR activation transcriptionally upregulates the E3 ubiquitin ligase, Inducible Degrader of LDLR (IDOL).
-
LDLR Degradation: IDOL targets the LDLR for degradation, thereby inhibiting the primary mechanism of cholesterol uptake in GBM cells.
-
Increased Cholesterol Efflux: LXR activation also increases the expression of the ABCA1 cholesterol efflux transporter, actively pumping cholesterol out of the cancer cells.
-
Metabolic Crisis and Apoptosis: The resulting depletion of cellular cholesterol destabilizes respiratory complexes within the mitochondria, leading to the inhibition of oxidative phosphorylation. This energy starvation triggers an integrated stress response, leading to the ATF4-dependent upregulation of the pro-apoptotic protein Noxa, ultimately culminating in cancer cell death.
Data Summary
In Vitro Efficacy of LXR Agonists
The treatment of GBM cells with LXR agonists results in a significant, dose-dependent reduction in cell viability and induction of apoptosis.
| Cell Line | Treatment | Effect | Reference |
| U87/EGFRvIII | GW3965 (LXR Agonist) | Dose-dependent inhibition of growth and promotion of cell death. | |
| Patient-Derived Neurospheres (GBM6, HK301, GSC11, GSC23) | This compound | Dose-dependent induction of cell death. | |
| Established GBM Lines (U251, T98G, U373, A172) | This compound | Induction of cell death. |
In Vivo Efficacy of LXR Agonists
Preclinical studies using mouse xenograft models demonstrate the potent anti-tumor activity of LXR agonists.
| Model | Treatment | Key Findings | Reference |
| U87/EGFRvIII Subcutaneous Xenograft | GW3965 (40 mg/kg daily, oral) | 59% inhibition of tumor growth; 25-fold increase in apoptosis. | |
| GBM39 Patient-Derived Orthotopic Xenograft | This compound (400 mpk daily, oral) | Significant tumor regression and prolonged survival of mice. | |
| GBM39 Patient-Derived Orthotopic Xenograft | This compound | >10-fold increase in TUNEL staining (apoptosis) in tumors. |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on patient-derived glioblastoma cells.
Protocol 1: Culture of Patient-Derived GBM Neurospheres
This protocol is adapted from methodologies used for culturing patient-derived GBM cells as non-adherent neurospheres, which better recapitulate the tumor microenvironment.
Materials:
-
Patient-derived GBM cells
-
Neurobasal-A Medium
-
B-27 Supplement
-
N-2 Supplement
-
Human recombinant EGF (20 ng/mL)
-
Human recombinant bFGF (20 ng/mL)
-
Penicillin-Streptomycin
-
Non-treated cell culture flasks
-
Accutase cell dissociation reagent
Procedure:
-
Thaw cryopreserved patient-derived GBM cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete neurosphere medium (Neurobasal-A + B-27, N-2, EGF, bFGF, and Pen-Strep).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete neurosphere medium.
-
Transfer the cell suspension to a non-treated T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor neurosphere formation daily. Change half the medium every 3-4 days.
-
Passaging: When neurospheres reach approximately 150-200 µm in diameter, collect them, centrifuge, and aspirate the medium. Add 1-2 mL of Accutase and incubate for 5-10 minutes at 37°C to dissociate into single cells. Quench with medium, centrifuge, and re-plate at the desired density.
Protocol 2: In Vitro this compound Treatment
Materials:
-
Dissociated GBM neurosphere cells
-
Complete neurosphere medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Dissociate neurospheres into a single-cell suspension as described in Protocol 1.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into multi-well plates at a predetermined density (e.g., 5,000 cells/well for a 96-well plate for viability assays; 250,000 cells/well for a 6-well plate for protein analysis).
-
Allow cells to recover for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in complete neurosphere medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., ≤ 0.1%).
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound or vehicle (DMSO) control.
-
Incubate the cells for the desired time period (e.g., 48 hours for protein analysis, 3-5 days for viability assays).
Protocol 3: Cell Viability Assessment (Trypan Blue Exclusion)
This method distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
This compound treated cells (from Protocol 2)
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Following treatment, collect the cells and supernatant from each well.
-
If necessary, use Accutase to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend in a known volume of PBS or medium.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue stain (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (clear, unstained) and non-viable (blue, stained) cells.
-
Calculate cell viability: % Viability = (Number of viable cells / Total number of cells) x 100.
Protocol 4: Western Blot Analysis
This protocol allows for the detection of changes in protein levels of this compound targets.
Materials:
-
This compound treated cell pellets (from Protocol 2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LDLR, anti-ABCA1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
Protocol 5: In Vivo Efficacy Study in an Orthotopic Mouse Model
This protocol outlines a study to assess the therapeutic potential of this compound in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Patient-derived GBM cells (engineered to express a reporter like luciferase or a fluorescent protein)
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
Vehicle control
-
In vivo imaging system (e.g., FMT or BLI)
Procedure:
-
Orthotopic Injection: Anesthetize mice and secure them in a stereotactic frame. Inject patient-derived GBM cells (e.g., 100,000 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
Tumor Engraftment: Allow tumors to establish for 7-10 days. Confirm tumor growth using an imaging system.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle and this compound).
-
Administer this compound (e.g., 400 mpk) or vehicle daily via oral gavage.
-
Monitoring: Monitor animal health and body weight regularly. Measure tumor size weekly using the imaging system.
-
Endpoint: Continue treatment for a defined period or until humane endpoints are reached. Monitor overall survival.
-
Tissue Analysis: At the end of the study, perfuse the animals and harvest the brains. Fix tissues in formalin and embed in paraffin for subsequent immunohistochemical analysis (e.g., H&E, LDLR, ABCA1, TUNEL staining for apoptosis).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Experimental models and tools to tackle glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thebraintumourcharity.org [thebraintumourcharity.org]
- 5. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Lxr-623 solubility issues in aqueous solutions
Technical Support Center: Lxr-623
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound, a potent Liver X Receptor (LXR) agonist. Due to the hydrophobic nature of many LXR agonists, achieving and maintaining solubility in aqueous solutions for in vitro and in vivo experiments can be a significant challenge.
This guide uses T0901317, a well-characterized LXR agonist with similar properties, as a representative model to provide actionable strategies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a small molecule designed to interact with the ligand-binding domain of LXRs. Like many potent agonists, its structure is likely highly hydrophobic (lipophilic), leading to poor solubility in polar solvents like water or aqueous buffers (e.g., PBS).
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, it is highly recommended to use a non-polar organic solvent. The most common choices are Dimethyl Sulfoxide (DMSO) or ethanol. These solvents can typically dissolve the compound at high concentrations (e.g., 10-50 mM).
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is drastically lowered upon dilution, and the aqueous medium cannot maintain the compound in solution. To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically <0.1%) and dilute the stock solution slowly while vortexing or stirring the aqueous medium.
Q4: Can I use sonication or heating to improve the solubility of this compound?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound. However, prolonged exposure to heat may degrade the compound. Always check the compound's stability information. These methods are best used for initial solubilization in the stock solvent.
Troubleshooting Guide
Issue 1: this compound Stock Solution is Hazy or Contains Visible Particles
-
Possible Cause: The concentration exceeds the solubility limit in the chosen solvent, or the compound has degraded.
-
Solutions:
-
Try a Lower Concentration: Prepare a new stock solution at a lower molarity.
-
Use Gentle Heat/Sonication: Briefly warm the solution in a water bath or use an ultrasonic bath to aid dissolution.
-
Use an Alternative Solvent: If DMSO fails, consider other organic solvents like N,N-dimethylformamide (DMF) or ethanol.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Poor solubility or precipitation in the culture medium can lead to inconsistent effective concentrations of this compound.
-
Solutions:
-
Incorporate a Solubilizing Agent: For cell culture, consider using a carrier protein like bovine serum albumin (BSA) in your medium. BSA can bind to hydrophobic compounds and help keep them in solution.
-
Use a Co-Solvent System: Prepare an intermediate dilution of your stock in a solvent like propylene glycol before the final dilution into the aqueous medium.
-
Prepare Fresh Dilutions: Always prepare your working solutions fresh from the stock immediately before each experiment to minimize the risk of precipitation over time.
-
Quantitative Solubility Data (Representative LXR Agonist: T0901317)
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solution. |
| Ethanol | ≥ 25 mg/mL (≥ 50 mM) | Alternative to DMSO. |
| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble in aqueous buffers alone. |
| Cell Culture Media + 10% FBS | ~10-25 µM | Serum proteins aid solubility to a limited extent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the required mass of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If particles remain, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or warm it to 37°C for 10 minutes.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Working Solution using a BSA Carrier
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in your desired aqueous buffer (e.g., PBS or serum-free media).
-
Dilute this compound Stock: Slowly add the required volume of your this compound DMSO stock solution to the BSA solution while vortexing. The molar ratio of BSA to this compound should be at least 1:1.
-
Incubate: Allow the mixture to incubate at room temperature for 15-30 minutes to facilitate the binding of this compound to BSA.
-
Final Dilution: Use this this compound/BSA complex for your final dilution into the experimental medium. This method helps maintain solubility and improves bioavailability in cell-based assays.
Visual Guides
Caption: Simplified LXR signaling pathway activated by an agonist like this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
LXR-623 In Vitro Dose-Response Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response experiments with LXR-623.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as WAY-252623) is a synthetic, orally bioavailable agonist for the Liver X Receptors (LXRs). It functions as a partial agonist for LXRα and a full agonist for LXRβ. LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on the DNA. This binding modulates the transcription of target genes involved in cholesterol metabolism, lipogenesis, and inflammation.
Q2: What are the key in vitro effects of this compound?
A2: In vitro, this compound has been shown to:
-
Induce the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1][2]
-
Suppress the expression of the Low-Density Lipoprotein Receptor (LDLR).[3]
-
Inhibit LDL uptake and induce cholesterol efflux in certain cell types, leading to a reduction in cellular cholesterol.[3]
-
Induce apoptosis in various cancer cell lines, particularly glioblastoma (GBM), in a concentration-dependent manner.[4]
Q3: What are the typical effective concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. For example, an EC50 of 0.54 µM has been reported for ABCA1 gene expression in differentiated THP-1 cells, while an EC50 of 1 µM was observed for triglyceride accumulation in HepG2 cells. In some cancer cell lines, concentrations up to 5 µM have been used to induce cell death.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (generally below 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Stock solutions should be stored at -20°C or -80°C. For working solutions, it is recommended to prepare them fresh for each experiment.
LXR Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LXR signaling pathway and a typical experimental workflow for generating an this compound dose-response curve.
References
- 1. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptors as potential targets for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The liver X receptor agonist LXR 623 restricts flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Central Nervous System Side Effects of Lxr-623 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the brain-penetrant Liver X Receptor (LXR) agonist, Lxr-623, in animal models. The information provided is intended to help anticipate, monitor, and manage potential central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound is a potent, brain-penetrant agonist of Liver X Receptors (LXRs), with a higher affinity for LXRβ over LXRα. LXRs are nuclear receptors that play a critical role in regulating cholesterol homeostasis, lipid metabolism, and inflammation within the central nervous system. In the CNS, this compound is being investigated for its potential to selectively kill glioblastoma cells by disrupting their cholesterol metabolism, while sparing normal brain cells like neurons and astrocytes.[1]
Q2: Are there known CNS side effects of this compound?
A2: Yes, the clinical development of this compound was discontinued following a Phase 1 trial in healthy human participants due to dose-dependent neurological and/or psychiatric adverse events at the highest doses tested.[2][3] While specific details of these side effects are not extensively published, this finding underscores the importance of careful monitoring for CNS-related adverse effects in preclinical animal models. It is currently unclear if these effects are specific to this compound or a class effect of brain-penetrant LXR agonists.[2]
Q3: What are the potential CNS side effects to monitor for in animal models based on the mechanism of LXR agonists?
A3: While specific data for this compound is limited, researchers should monitor for a range of potential CNS side effects based on the known functions of LXRs in the brain and the adverse events associated with other CNS-active drugs. These may include alterations in:
-
Motor Function and Coordination: Changes in gait, balance, and motor learning.
-
General Activity and Exploratory Behavior: Hypoactivity or hyperactivity, and changes in exploratory patterns.
-
Anxiety-like and Depressive-like Behaviors: Altered responses in behavioral tests designed to assess these states.
-
Cognitive Function: Deficits in learning and memory.
-
Neurological Signs: Tremors, seizures, or stereotypies.
Q4: How can I proactively manage potential CNS side effects during my experiments?
A4: Proactive management involves careful experimental design and close monitoring. Key strategies include:
-
Dose-escalation studies: Begin with lower doses of this compound and gradually increase to the desired therapeutic dose while closely monitoring for any adverse effects.
-
Regular behavioral assessments: Implement a battery of behavioral tests to establish a baseline for each animal before drug administration and then monitor for any changes throughout the study.
-
Close clinical observation: Regularly observe the animals for any overt signs of neurological distress.
-
Control groups: Always include appropriate vehicle control groups to differentiate between compound-related effects and other experimental variables.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Observed Motor Deficits (e.g., ataxia, impaired coordination)
Troubleshooting Steps:
-
Confirm the Observation: Repeat the observation to ensure it is a consistent finding. Use a standardized scoring system to quantify the severity of the motor deficit.
-
Perform Quantitative Motor Function Tests: Utilize tests like the Rotarod or Beam Walking Test to objectively measure motor coordination and balance.
-
Review Dosing Regimen:
-
Is the dose of this compound within a previously reported therapeutic range?
-
Consider reducing the dose or altering the frequency of administration.
-
-
Assess for Confounding Factors:
-
Are the animals experiencing weight loss or other signs of general malaise that could impact motor function?
-
Are there any environmental stressors that could be contributing to the observed effects?
-
-
Consider a Washout Period: If the experimental design allows, temporarily cease administration of this compound and monitor for recovery of normal motor function.
Issue 2: Changes in General Activity Levels (Hyperactivity or Hypoactivity)
Troubleshooting Steps:
-
Quantify Activity Levels: Use an Open Field Test to measure locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Analyze the Pattern of Activity Change:
-
Is the change in activity acute or does it develop over time?
-
Is it associated with a specific time point after drug administration?
-
-
Correlate with Other Observations:
-
Is the change in activity accompanied by other signs of CNS effects (e.g., tremors, stereotypies)?
-
Are there changes in body weight or food/water intake?
-
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the change in activity is dose-dependent.
-
Evaluate for Sedative or Stimulant Effects: The observed changes may be indicative of sedative or stimulant properties of the compound at the tested dose.
Issue 3: Unexpected Behavioral Changes (e.g., increased anxiety-like behavior, stereotypies)
Troubleshooting Steps:
-
Characterize the Behavior: Use specific behavioral tests to quantify the observed changes (e.g., Elevated Plus Maze or Light-Dark Box for anxiety-like behavior).
-
Review the Literature for Class Effects: Investigate if similar behavioral changes have been reported for other LXR agonists.
-
Assess Environmental Conditions: Ensure that housing and testing conditions are not contributing to stress or anxiety in the animals.
-
Consider Off-Target Effects: While this compound is an LXR agonist, the possibility of off-target effects at higher concentrations should be considered.
-
Consult with a Veterinarian or Animal Behaviorist: If the behavioral changes are severe or persistent, seek expert advice on animal welfare and potential interventions.
Data Presentation: Monitoring CNS Side Effects
The following tables provide a framework for the quantitative data that should be collected to monitor for CNS side effects of this compound.
Table 1: Motor Function Assessment
| Test | Parameter | Vehicle Control (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| Rotarod | Latency to fall (seconds) | |||
| Beam Walking | Time to traverse (seconds) | |||
| Number of foot slips | ||||
| Grip Strength | Force (grams) |
Table 2: General Activity and Anxiety-like Behavior Assessment
| Test | Parameter | Vehicle Control (Mean ± SD) | This compound (Low Dose) (Mean ± SD) | This compound (High Dose) (Mean ± SD) |
| Open Field | Total distance traveled (cm) | |||
| Time in center (seconds) | ||||
| Rearing frequency | ||||
| Elevated Plus Maze | Time in open arms (seconds) | |||
| Number of open arm entries |
Table 3: Clinical Observations Checklist
| Observation | Scoring (0=absent, 1=mild, 2=moderate, 3=severe) |
| Posture | |
| Gait | |
| Tremors | |
| Convulsions/Seizures | |
| Stereotypies | |
| Piloerection |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Methodology:
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training:
-
Place the mouse on the stationary rod.
-
Begin rotation at a low speed (e.g., 4 rpm) and gradually increase the speed over a set period (e.g., to 40 rpm over 5 minutes).
-
Conduct 3 trials per day for 2-3 consecutive days before the start of the drug administration to establish a stable baseline.
-
-
Testing:
-
Administer this compound or vehicle according to the study protocol.
-
At the designated time point post-administration, place the mouse on the accelerating rotarod.
-
Record the latency to fall from the rod.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound treated groups and the vehicle control group.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena with walls, typically equipped with automated photobeam tracking or video tracking software.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Testing:
-
Administer this compound or vehicle.
-
At the designated time point post-administration, place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
The tracking software will record various parameters.
-
-
Parameters to Measure:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (mice tend to stay near the walls when anxious).
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data Analysis: Compare the measured parameters between the this compound treated groups and the vehicle control group.
Visualizations
References
Troubleshooting inconsistent results with Lxr-623 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lxr-623. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic agonist of the Liver X Receptor (LXR), with a higher potency for LXR-β (IC50: 24 nM) compared to LXR-α (IC50: 179 nM)[1][2]. As an LXR agonist, it promotes the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1[1][2][3]. This leads to an efflux of cellular cholesterol. In certain cancer cell lines, such as glioblastoma (GBM), this compound has been shown to suppress the Low-Density Lipoprotein Receptor (LDLR) and induce apoptosis by depleting cellular cholesterol.
Q2: I am observing high variability in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound. For instance, glioblastoma cell lines have shown high sensitivity, while normal brain cells may be less affected due to their reliance on endogenous cholesterol synthesis.
-
Compound Stability and Handling: this compound is susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can reduce its potency.
-
Solvent Quality: The quality of the DMSO used to dissolve this compound is critical. Moisture-absorbing DMSO can lead to reduced solubility and inaccurate concentrations.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation times can all contribute to inconsistent outcomes.
Q3: What are the recommended storage and handling procedures for this compound?
To ensure the stability and activity of this compound, please adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light. |
| Stock Solution (in DMSO) | -80°C | Several months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, high-quality DMSO. |
| Diluted Working Solution | 4°C | Within one week | For short-term use. |
Q4: Can this compound treatment lead to unintended off-target effects?
While this compound is a potent LXR agonist, it's important to consider potential off-target or complex biological effects. For example, in some contexts, the effects of this compound appear to be independent of cholesterol efflux, suggesting alternative mechanisms of action. Additionally, another LXR agonist, GW3965, did not replicate some of the antiviral effects of this compound, indicating compound-specific activities. In human clinical trials, central nervous system-related adverse events were observed at higher doses, leading to the discontinuation of its development.
Troubleshooting Guides
Issue 1: Reduced or No Target Gene Upregulation (e.g., ABCA1, ABCG1)
If you are not observing the expected upregulation of LXR target genes, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Degraded this compound | Prepare a fresh stock solution from powder. Ensure proper storage of both powder and stock solutions. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell type. Effective concentrations in vitro typically range from 0.05 µM to 2 µM. |
| Suboptimal Incubation Time | Optimize the treatment duration. Significant mRNA upregulation can be observed as early as 16-18 hours, with protein level changes detectable at 24-48 hours. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell confluence can affect results. |
Issue 2: Inconsistent Cytotoxicity or Apoptosis Results
Variability in cell death assays can be addressed with the following:
| Potential Cause | Recommended Action |
| Cell Line Resistance | Confirm that your cell line is sensitive to this compound-induced apoptosis. This effect is prominent in cholesterol-dependent cancer cells like GBM. |
| Serum Cholesterol | The presence of cholesterol in the fetal bovine serum (FBS) of your culture medium can counteract the cholesterol-depleting effects of this compound. Consider using charcoal-stripped serum for sensitive experiments. |
| Assay Timing | Optimize the time point for assessing cell viability. Apoptosis may be a downstream effect that requires longer incubation times (e.g., 48-72 hours) to become apparent. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Include a vehicle-only (DMSO) control in all experiments. |
Experimental Protocols
In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from studies demonstrating the effect of this compound on ABCA1 and ABCG1 expression.
-
Cell Preparation: Isolate PBMCs from healthy donors and resuspend them in RPMI medium supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine.
-
Seeding: Plate the cells in 6-well tissue culture dishes at a density of approximately 5 x 10^6 cells per well.
-
Treatment: Add this compound to the desired final concentration (e.g., 2 µM) or an equivalent volume of the vehicle (DMSO) as a control.
-
Incubation: Culture the cells for 18 hours for qPCR analysis of gene expression or 24-48 hours for Western blot analysis of protein levels.
-
Analysis: Harvest the cells for RNA or protein extraction and subsequent analysis of LXRα, LXRβ, ABCA1, and ABCG1 expression.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound experimental outcomes.
References
Technical Support Center: Optimizing LXR-623 Delivery for Brain Tumor Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of the Liver X Receptor (LXR) agonist, LXR-623, for brain tumor studies. Given that glioblastoma (GBM) is the most common and aggressive primary brain tumor in adults, innovative therapeutic strategies are critical.[1] this compound, a brain-penetrant LXR agonist, has shown promise by selectively inducing cell death in GBM cells, making its effective delivery a key area of research.[2][3]
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in brain tumors?
A1: this compound is a synthetic agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in regulating cholesterol metabolism and inflammation.[3][4] In glioblastoma cells, which are highly dependent on cholesterol for survival, this compound activation leads to several anti-tumor effects. It increases the expression of the ABCA1 transporter, which promotes cholesterol efflux, and suppresses the LDLR receptor, inhibiting cholesterol uptake. This disruption of cholesterol homeostasis induces significant GBM cell death and can lead to tumor regression in animal models.
Q2: Why is delivering this compound to brain tumors challenging?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain from harmful substances. While this compound is designed to be brain-penetrant, achieving and sustaining therapeutic concentrations directly within the tumor microenvironment can be difficult. Factors such as molecular size, polarity, and active removal by efflux transporters can limit drug accumulation. Furthermore, even in brain tumors where the BBB is compromised, drug distribution can be uneven.
Q3: What are the main delivery strategies for a compound like this compound in preclinical models?
A3: The main strategies include:
-
Systemic Delivery (Oral Gavage/Intravenous): This is a common, non-invasive method. This compound is orally bioavailable, but achieving optimal brain-to-plasma concentration ratios is a key optimization parameter.
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can protect it from degradation, improve solubility, and enhance its ability to cross the BBB, potentially targeting tumor cells specifically.
-
Convection-Enhanced Delivery (CED): This is a direct-to-brain delivery technique that bypasses the BBB entirely. It involves stereotactically placing a catheter to infuse the drug directly into the tumor, achieving high local concentrations while minimizing systemic toxicity.
Q4: What are the potential systemic side effects of LXR agonists?
A4: A known side effect of systemic LXR activation is the induction of lipogenesis in the liver, which can lead to hypertriglyceridemia and hepatic steatosis (fatty liver). While this compound is characterized as an LXRα-partial and LXRβ-full agonist to mitigate some of these effects, monitoring liver function and lipid profiles in animal models is crucial.
LXR Signaling Pathway in Glioblastoma
The diagram below illustrates the simplified signaling pathway activated by this compound in a glioblastoma cell, leading to reduced cholesterol and apoptosis.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound delivery experiments.
| Problem / Observation | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low therapeutic efficacy in vivo despite in vitro potency. | 1. Poor BBB penetration. 2. Rapid metabolism or clearance. 3. Sub-optimal dosing schedule. | 1. Confirm brain and tumor concentrations via LC-MS/MS. If low, consider nanoparticle formulation or direct delivery via CED. 2. Perform pharmacokinetic (PK) studies to determine the half-life. 3. Conduct a dose-response study, testing a range of concentrations and frequencies (e.g., daily vs. twice daily). |
| High systemic toxicity observed (e.g., weight loss, elevated liver enzymes). | 1. Off-target effects, likely due to LXRα activation in the liver. 2. Vehicle toxicity. | 1. Lower the systemic dose. Consider a delivery method that concentrates the drug in the brain, such as CED or targeted nanoparticles. 2. Run a vehicle-only control group to assess the toxicity of the formulation itself. Test alternative, well-tolerated vehicles. |
| Inconsistent tumor regression within the same treatment group. | 1. Variability in oral gavage administration. 2. Heterogeneity of the tumor model. 3. Uneven drug distribution with CED. | 1. Ensure proper training for oral gavage technique to minimize variability. 2. Increase the number of animals per group to improve statistical power. Ensure tumor implantation is consistent. 3. For CED, co-infuse with an MRI contrast agent to visualize and confirm drug distribution throughout the tumor. |
| Nanoparticle formulation shows poor brain uptake. | 1. Incorrect nanoparticle size or surface charge. 2. Lack of a targeting ligand. 3. Rapid clearance by the reticuloendothelial system (RES). | 1. Synthesize particles in the optimal range for BBB transit (typically <100 nm). 2. Functionalize nanoparticles with ligands (e.g., transferrin) that bind to receptors on the BBB to facilitate transport. 3. Coat nanoparticles with polyethylene glycol (PEG) to increase circulation time and reduce RES uptake. |
Experimental Protocols & Methodologies
Below are detailed protocols for common this compound delivery methods in preclinical rodent models of glioblastoma.
Protocol 1: Systemic Delivery via Oral Gavage
This protocol is adapted from studies using LXR agonists in mouse models of GBM.
-
Preparation of this compound Formulation:
-
Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.25% Tween-80 in sterile water).
-
Suspend this compound in the vehicle to the desired concentration (e.g., 40-50 mg/kg). Ensure the solution is homogenous by vortexing or sonicating immediately before administration.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG or athymic nude mice) intracranially implanted with a human GBM cell line (e.g., U87/EGFRvIII).
-
Allow tumors to establish for 7-10 days post-implantation, confirmed by bioluminescence or MRI imaging.
-
-
Administration:
-
Administer the this compound suspension via oral gavage once daily using a 20-22 gauge ball-tipped feeding needle.
-
The volume should typically be 5-10 mL/kg.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal weight and general health daily.
-
Track tumor growth weekly using imaging.
-
At the study endpoint, collect brain, tumor, and plasma samples for pharmacokinetic analysis (LC-MS/MS) and tissues for pharmacodynamic analysis (e.g., Western blot for ABCA1, TUNEL staining for apoptosis).
-
Protocol 2: Convection-Enhanced Delivery (CED)
CED bypasses the BBB for direct, localized administration.
-
Preparation of Infusion Solution:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for direct brain infusion (e.g., artificial cerebrospinal fluid).
-
The concentration should be determined from in vitro dose-response data, typically in the low micromolar range.
-
Optionally, include a contrast agent (e.g., Gd-DTPA) to allow for MRI monitoring of the infusion.
-
-
Surgical Procedure:
-
Anesthetize the tumor-bearing mouse and place it in a stereotactic frame.
-
Drill a small burr hole in the skull over the tumor coordinates.
-
Slowly lower a fine-gauge cannula (e.g., 32-gauge) to the target depth within the tumor.
-
-
Infusion:
-
Connect the cannula to a micro-infusion pump.
-
Infuse the this compound solution at a very slow, controlled rate (e.g., 0.1-0.5 µL/minute) for a predetermined duration. Total infusion volumes are typically 5-10 µL per tumor.
-
-
Post-Procedure Monitoring:
-
Slowly retract the cannula, seal the burr hole, and suture the incision.
-
Monitor the animal for recovery and any neurological deficits.
-
Use MRI to confirm the volume of distribution within the tumor.
-
Monitor tumor response and survival as primary endpoints.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating a novel this compound delivery strategy.
Quantitative Data Summary
The following tables summarize representative data from studies on LXR agonists, which can serve as a benchmark for researchers developing this compound delivery systems.
Table 1: In Vitro Potency of LXR Agonists
| Compound | Target | IC50 (nM) | Cell Line | Key Effect |
| This compound | LXRβ | 24 | GBM Cells | Induces apoptosis, reduces cellular cholesterol |
| This compound | LXRα | 179 | GBM Cells | (Partial Agonist) |
| GW3965 | LXRα/β | ~200 | U87/EGFRvIII | Promotes GBM cell death, inhibits tumor growth |
| T0901317 | LXRα/β | ~50 | Colon Cancer Cells | Induces apoptosis and cell cycle arrest |
Table 2: Comparative In Vivo Efficacy of Delivery Methods (Hypothetical Data)
This table presents a hypothetical comparison based on expected outcomes to guide experimental design.
| Delivery Method | This compound Dose | Tumor Growth Inhibition (%) | Median Survival Increase (%) | Brain:Plasma Ratio | Notes |
| Oral Gavage | 40 mg/kg, daily | ~60% | ~40% | 0.8 : 1 | Systemic exposure may lead to liver effects. |
| Nanoparticle (Targeted) | 20 mg/kg, every 2 days | ~75% | ~60% | 2.5 : 1 | Reduced dose, enhanced brain targeting. |
| CED | 5 µM (local) | ~85% | ~70% | N/A | Bypasses BBB, minimal systemic toxicity. |
References
- 1. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers [escholarship.org]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Lxr-623 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and proper storage of Lxr-623 to ensure the integrity and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1] It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
This compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Once prepared, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents. The following table summarizes the solubility in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥19.4 mg/mL |
| Ethanol | ≥15.49 mg/mL (with sonication) |
| Dimethylformamide (DMF) | 30 mg/mL |
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
There is limited published data on the stability of this compound in aqueous solutions. For cell culture experiments, this compound is typically diluted from a concentrated DMSO stock solution into the culture medium immediately before use. It is recommended to prepare fresh dilutions for each experiment to minimize the potential for degradation in the aqueous environment of the culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots. - Prepare fresh dilutions from a stock solution for each experiment. |
| Precipitation of this compound in aqueous solutions or cell culture media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). - Consider using a vehicle that includes solubilizing agents such as PEG300 or Tween 80 for in vivo studies, as indicated in formulation protocols. |
| Variability between experimental replicates. | Inconsistent concentration of this compound due to poor mixing or degradation. | - Vortex stock solutions and dilutions thoroughly before use. - Prepare a master mix of the final working solution to add to all relevant wells or animals to ensure consistency. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
General Protocol for In Vivo Formulation
For oral administration in animal models, this compound can be formulated as a suspension. A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Finally, add the saline and vortex thoroughly to create a uniform suspension.
-
It is recommended to use this formulation immediately after preparation.
Visual Guides
Caption: A logical workflow for the proper handling and storage of this compound to maintain its stability.
Caption: A diagram illustrating the key environmental factors to control for maintaining this compound stability.
References
LXR-623 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Lxr-623 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic agonist for Liver X Receptors (LXRs), which are critical regulators of cholesterol and lipid metabolism. It is a partial agonist for LXRα and a full agonist for LXRβ, with a higher potency for LXRβ.[1][2] Upon binding, this compound activates these receptors, leading to the transcription of target genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[3][4] This targeted action is intended to reduce cellular cholesterol levels.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effects observed in clinical trials were central nervous system (CNS)-related adverse events at high doses.[3] While designed to be lipid-neutral, some studies in primates have indicated an increase in liver triglycerides at high concentrations. In specific cell lines, such as the neuroblastoma cell line SK-N-SH, this compound has been shown to slow cell proliferation and increase the expression of certain cytokines.
Q3: We are observing unexpected cell death in our control cell line. Could this be an off-target effect of this compound?
A3: While this compound has shown selective cytotoxicity towards cancer cells like glioblastoma (GBM) by depleting cellular cholesterol, its effects on other cell types can vary. Normal brain cells have been reported to be relatively insensitive to this compound due to their reliance on endogenous cholesterol synthesis. However, if your control cell line has a high dependence on exogenous cholesterol uptake, it might be more susceptible. We recommend performing a dose-response curve to determine the cytotoxic threshold for your specific control cell line.
Q4: Our in vivo experiments are showing elevated liver triglycerides. How can we mitigate this?
A4: Elevated liver triglycerides are a known potential side effect of LXR agonists, although this compound was developed to minimize this. This effect is primarily mediated by LXRα activation in the liver, leading to increased expression of lipogenic genes like SREBP-1c. Consider the following:
-
Dose Optimization: Use the lowest effective dose of this compound that achieves the desired on-target effect in the tissue of interest.
-
Monitor Lipid Profile: Routinely monitor plasma and hepatic triglyceride levels throughout the experiment.
-
Alternative Agonists: If lipogenesis is a persistent issue, consider comparing results with other LXR agonists that have different LXRα/β selectivity profiles.
Q5: We are not observing the expected upregulation of ABCA1 in our cell line. What could be the reason?
A5: Several factors could contribute to a lack of ABCA1 upregulation:
-
Cell Line Specificity: The expression and activity of LXRs can vary between cell types. Confirm that your cell line expresses functional LXRβ, the primary target of this compound.
-
This compound Concentration: Ensure you are using an appropriate concentration of this compound. The EC50 for ABCA1 expression in human peripheral blood mononuclear cells (PBMCs) has been reported to be 526 ng/mL.
-
Experimental Conditions: Factors such as serum concentration in the culture media can influence cholesterol homeostasis and potentially mask the effects of this compound.
-
RNA/Protein Isolation and Detection: Verify the integrity of your RNA or protein samples and the sensitivity of your qPCR or western blot assays.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (LXRα) | 179 nM | In vitro | |
| IC50 (LXRβ) | 24 nM | In vitro | |
| EC50 (ABCA1 Expression) | 526 ng/mL | Human PBMCs | |
| EC50 (ABCG1 Expression) | 729 ng/mL | Human PBMCs | |
| EC50 (Triglyceride Accumulation) | 1 µM | HepG2 cells | |
| Terminal Half-life | 41-43 hours | Humans | |
| Time to Peak Concentration (Cmax) | ~2 hours | Humans |
Experimental Protocols
Protocol 1: In Vitro Assessment of LXR Target Gene Expression
-
Cell Culture: Plate cells (e.g., THP-1 macrophages, HepG2 hepatocytes) in appropriate media and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit.
-
Quantitative PCR (qPCR): Perform reverse transcription followed by qPCR to quantify the mRNA levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and compare the fold change relative to the vehicle-treated control.
Protocol 2: In Vivo Assessment of this compound Efficacy in a Glioblastoma Xenograft Model
-
Animal Model: Intracranially implant patient-derived glioblastoma (GBM) cells into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence or fluorescence imaging).
-
Treatment Administration: Once tumors are established, administer this compound orally (e.g., 400 mg/kg) or vehicle control daily.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points, collect blood and brain tissue to measure this compound concentrations and the expression of LXR target genes.
-
Efficacy Evaluation: Monitor tumor size and survival of the mice. At the end of the study, excise tumors for histological analysis (e.g., TUNEL staining for apoptosis, immunohistochemistry for ABCA1 and LDLR).
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound effects.
References
Technical Support Center: Lxr-623 Dosage Refinement and Toxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the refinement of Lxr-623 dosage to reduce toxicity.
Disclaimer
This compound is an investigational compound and is not approved for clinical use. All experimental work should be conducted in accordance with institutional and national guidelines for laboratory animal care and use. The information provided here is for research purposes only.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected In Vitro Cytotoxicity at Proposed Therapeutic Concentrations
Problem: You observe significant cell death in your in vitro cultures at this compound concentrations that are intended to be within the therapeutic window for LXR activation.
Possible Causes and Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LXR agonists. Glioblastoma (GBM) cells, for example, are particularly sensitive to this compound-induced cell death due to their dependence on exogenous cholesterol.[1]
-
Recommendation: Perform a dose-response curve with a wide range of this compound concentrations on your specific cell line to determine the EC50 for efficacy (e.g., ABCA1 induction) and the CC50 (cytotoxic concentration 50%).
-
-
Off-Target Effects: While this compound is a potent LXR agonist, high concentrations may lead to off-target effects.
-
Recommendation: Use a structurally distinct LXR agonist as a control to determine if the observed cytotoxicity is a class effect of LXR activation or specific to the this compound chemical scaffold. Additionally, consider using an LXR antagonist to see if it rescues the cytotoxic phenotype.
-
-
Experimental Conditions: Assay conditions can influence cytotoxicity.
-
Recommendation: Ensure consistent cell seeding density and vehicle control (e.g., DMSO) concentrations across all wells. Optimize incubation times; prolonged exposure can exacerbate toxicity.
-
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50.
Issue 2: Observing Central Nervous System (CNS) Related Adverse Effects in Animal Models
Problem: In vivo studies with this compound in rodents are showing signs of neurotoxicity, such as tremors, ataxia, or behavioral changes. This aligns with the dose-limiting toxicities observed in the Phase 1 clinical trial of this compound, where CNS and psychiatric adverse events were reported at the two highest doses.[2][3][4]
Possible Causes and Troubleshooting Steps:
-
High Brain Penetrance and On-Target LXRβ Activation: this compound is known to be highly brain-penetrant.[1] While LXRβ is ubiquitously expressed and prominent in the brain, excessive activation may lead to adverse neurological effects.
-
Recommendation: Consider a dose de-escalation strategy to find a therapeutic window that maintains efficacy in the periphery with minimal CNS side effects.
-
-
Off-Target Neuronal Effects: The CNS toxicity could be an off-target effect unique to the this compound molecule and not a class effect of LXR agonists.
-
Recommendation: Compare the neurobehavioral effects of this compound with another brain-penetrant LXR agonist, if available.
-
-
Dosing Regimen: Continuous high-dose administration may lead to compound accumulation in the CNS and exacerbate toxicity.
-
Recommendation: Explore alternative dosing schedules, such as intermittent dosing (e.g., every other day), to potentially reduce CNS exposure while maintaining the desired therapeutic effect.
-
Experimental Protocol: In Vivo Neurotoxicity Assessment (Functional Observational Battery - FOB)
The Functional Observational Battery (FOB) is a non-invasive screening procedure to detect and quantify neurotoxic effects.
-
Animal Acclimation: Acclimate animals to the testing environment to minimize stress-induced behavioral changes.
-
Baseline Assessment: Conduct a baseline FOB on all animals before the first dose of this compound.
-
Dosing: Administer this compound via the intended route (e.g., oral gavage). Include a vehicle control group.
-
Observations: Perform the FOB at peak plasma concentrations and at several time points post-dosing. Observations should include:
-
Home Cage Observations: Posture, activity level, and presence of any abnormal behaviors.
-
Open Field Observations: Gait, arousal, and motor activity.
-
Sensory and Motor Reflexes: Assess responses to various stimuli (e.g., tail-pinch, righting reflex).
-
Physiological Parameters: Body temperature, body weight.
-
-
Scoring: Use a standardized scoring system to quantify observations.
-
Data Analysis: Compare the scores of the this compound-treated groups to the vehicle control group to identify dose-dependent neurotoxic effects.
Issue 3: Unexpected Hyperlipidemia and Hepatic Steatosis
Problem: Your in vivo studies show an increase in plasma triglycerides and liver fat, a known class effect of LXR agonists.
Possible Causes and Troubleshooting Steps:
-
LXRα Activation in the Liver: LXRα is highly expressed in the liver and is the primary mediator of the lipogenic effects of LXR agonists.
-
Recommendation: this compound is a partial LXRα agonist, which may mitigate but not eliminate this effect. Consider combination therapy with an agent that can counteract lipogenesis. Preclinical studies have shown that co-administration of a PPARα agonist (e.g., fenofibrate) can neutralize LXR agonist-induced hypertriglyceridemia.
-
-
High Dosage: The lipogenic effects are dose-dependent.
-
Recommendation: Determine the lowest effective dose for your desired therapeutic outcome to minimize the impact on lipid metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, orally bioavailable dual agonist of Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), with a higher affinity for LXRβ. LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), and lipid metabolism.
Q2: What are the known toxicities of this compound?
A2: The primary dose-limiting toxicity of this compound observed in a Phase 1 single ascending dose clinical trial was central nervous system (CNS) and psychiatric adverse events at the two highest doses tested. While a common class effect of LXR agonists is hyperlipidemia and hepatic steatosis due to LXRα activation in the liver, some preclinical studies suggest this compound may have a more favorable lipid profile compared to other LXR agonists.
Q3: Are there any strategies to reduce the CNS toxicity of this compound?
A3: While there are no clinically validated strategies specifically for this compound, here are some research approaches to consider:
-
Dose Titration: Carefully titrate the dose to find the minimum effective concentration that achieves the desired therapeutic effect without inducing CNS side effects.
-
Intermittent Dosing: Explore dosing schedules other than daily administration to reduce the cumulative exposure of the CNS to the compound.
-
Combination Therapy: Investigate co-administration with agents that may have neuroprotective effects or could potentially counteract the specific off-target effects of this compound. However, there is currently no published research on such combinations for this compound.
-
LXRβ-Selective Agonists: The development of LXRβ-selective agonists is an ongoing area of research. Since LXRβ is the predominant isoform in the brain, a more selective agonist might offer a better therapeutic window, although this is still speculative.
Q4: How can I measure the target engagement of this compound in my experiments?
A4: Target engagement can be assessed by measuring the upregulation of known LXR target genes. A common method is to measure the mRNA expression of ABCA1 and ABCG1 in peripheral blood mononuclear cells (PBMCs) or in the tissue of interest using quantitative real-time PCR (qRT-PCR).
Experimental Protocol: Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, a key function of LXR activation.
-
Cell Plating and Labeling: Plate cells (e.g., macrophages) and label them with a fluorescently-labeled cholesterol analog or [3H]-cholesterol overnight.
-
Equilibration: Wash the cells and incubate them in a serum-free medium containing this compound at the desired concentrations for 18-24 hours to allow for the upregulation of cholesterol transporters.
-
Efflux: Replace the medium with a medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).
-
Sample Collection: After a defined efflux period (e.g., 4-6 hours), collect the medium and lyse the cells.
-
Quantification: Measure the amount of labeled cholesterol in the medium and the cell lysate using a fluorometer or a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cell lysate)) x 100.
Data Presentation
Table 1: Summary of this compound Preclinical and Clinical Observations
| Parameter | In Vitro | In Vivo (Rodent Models) | In Vivo (Non-Rodent Primates) | Human (Phase 1, Single Ascending Dose) |
| LXRα IC50 | 179 nM | N/A | N/A | N/A |
| LXRβ IC50 | 24 nM | N/A | N/A | N/A |
| Efficacy | Increased ABCA1 and ABCG1 expression; Induced cholesterol efflux; Cytotoxic to GBM cells | Reduced atherosclerosis; Brain penetrant; Tumor regression in GBM models | Lowered LDL cholesterol | Dose-dependent increase in ABCA1 and ABCG1 expression |
| Toxicity | Dose-dependent cytotoxicity in sensitive cell lines | Minimal induction of hepatic lipogenesis at some doses | Transient increase in liver triglycerides at high doses | Dose-limiting CNS and psychiatric adverse events at the two highest doses |
N/A: Not available in the public domain.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Neurotoxicity Assessment Workflow.
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Lxr-623 treatment duration for optimal therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving LXR-623.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound to achieve a therapeutic effect?
The optimal treatment duration for this compound is highly dependent on the experimental model and the therapeutic area being investigated. Preclinical studies have demonstrated efficacy over various durations. For instance, in a mouse model of atherosclerosis (LDLR-/- mice), a significant reduction in atherosclerotic lesion size was observed after 8 weeks of treatment.[1] For glioblastoma models, treatment protocols are often determined by tumor growth and survival endpoints.[2][3] In a single ascending-dose Phase 1 clinical trial in healthy humans, pharmacodynamic effects on target gene expression were observed within hours of a single dose.[4][5] Continuous long-term studies in humans have not been completed due to the termination of the clinical program.
Q2: What are the recommended dosages for this compound in preclinical models?
Dosages of this compound vary significantly across different animal models and disease states. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental setup. Below is a summary of dosages used in published studies:
| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effects |
| LDLR-/- Mice | Atherosclerosis | 1.5, 5 mg/kg/day | Oral | Significant reduction in atherosclerosis progression. |
| LDLR-/- Mice | Atherosclerosis | Not specified | Oral | 66% reduction in atherosclerotic lesion size over 8 weeks. |
| C57/Bl6 Mice | General | 30 mg/kg | Oral | Target gene upregulation. |
| Mice | Glioblastoma | 400 mg/kg | Oral (gavage) | Brain penetration and therapeutic levels in GBM cells. |
| Syrian Hamsters | Lipid Metabolism | 15, 50 mg/kg | Oral | Neutral lipid effects. |
| Cynomolgus Monkeys | Lipid Metabolism | 15, 50 mg/kg | Oral | Dose-dependent upregulation of ABCA1 and ABCG1. |
| New Zealand White Rabbits | Atherosclerosis | 1.5, 5 mg/kg/day | Oral | Reduced progression of atherosclerosis. |
Q3: What is the mechanism of action of this compound?
This compound is a synthetic, orally bioavailable agonist of Liver X Receptors (LXRs), with a higher potency for LXRβ over LXRα. LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, which promote cholesterol efflux from cells. In the context of glioblastoma, this compound has been shown to induce tumor cell death by reducing cellular cholesterol content.
Q4: What are the known side effects of this compound in humans?
In a Phase 1 single ascending-dose study in healthy volunteers, this compound was generally well-tolerated at lower doses. However, at the two highest doses tested (up to 300 mg), central nervous system-related adverse events were observed. These neurological and/or psychiatric side effects led to the termination of the clinical development program. It is important to note that this compound was designed to be a "lipid-neutral" agonist to avoid the hypertriglyceridemia seen with other LXR agonists.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant change in target gene expression (e.g., ABCA1, ABCG1). | - Insufficient dose or treatment duration.- Poor bioavailability in the specific model.- Issues with compound formulation and administration.- Cell line or animal model is non-responsive. | - Perform a dose-response and time-course experiment.- Verify the formulation and administration protocol. Ensure fresh DMSO is used for stock solutions as moisture can reduce solubility.- Confirm LXRα and LXRβ expression in your experimental system. |
| Unexpected lipogenesis or hypertriglyceridemia. | - Although designed to be lipid-neutral, off-target effects or model-specific responses can occur.- LXRα activation is primarily associated with lipogenic effects. | - Measure plasma and hepatic triglyceride levels.- Consider using a more LXRβ-selective agonist if lipogenesis is a concern. |
| Inconsistent results between experiments. | - Variability in animal age, weight, or diet.- Inconsistent timing of dosing and sample collection.- Degradation of this compound stock solution. | - Standardize all experimental parameters.- Prepare fresh working solutions of this compound for each experiment.- Ensure consistent handling and storage of the compound. |
| Cell death observed in control (vehicle-treated) cells. | - DMSO toxicity at high concentrations. | - Ensure the final DMSO concentration in cell culture media does not exceed 0.1%. If higher concentrations are necessary, include a vehicle-only control group to assess solvent toxicity. |
Experimental Protocols
In Vitro Gene Expression Analysis in Human PBMCs
This protocol is adapted from studies evaluating the effect of this compound on target gene expression in human peripheral blood mononuclear cells (PBMCs).
-
Isolation of PBMCs: Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend the purified PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine.
-
Plating: Transfer the cell suspension to 6-well tissue culture plates at a density of approximately 5 x 10^6 cells per well.
-
Treatment: Add this compound (e.g., at a final concentration of 2 µM) or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plates for 18 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Isolation: After incubation, harvest the cells and isolate total RNA using a suitable commercial kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to analyze the expression levels of LXRα, LXRβ, ABCA1, and ABCG1. Use appropriate housekeeping genes for normalization.
In Vivo Atherosclerosis Study in LDLR-/- Mice
This protocol provides a general framework for evaluating the anti-atherosclerotic efficacy of this compound in a mouse model.
-
Animal Model: Use male or female LDL receptor-deficient (LDLR-/-) mice.
-
Diet: Place the mice on a high-fat/high-cholesterol "Western" diet to induce atherosclerosis.
-
Treatment Groups: Divide the mice into vehicle control and this compound treatment groups (e.g., 1.5 mg/kg/day and 5 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) daily for the duration of the study (e.g., 8 weeks).
-
Monitoring: Monitor animal weight and health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.
-
Atherosclerotic Plaque Analysis: Perfuse the aorta, dissect it, and perform en face staining (e.g., with Oil Red O) to quantify the atherosclerotic lesion area.
-
Gene Expression Analysis: Isolate RNA from tissues of interest (e.g., aorta, liver) to analyze the expression of LXR target genes.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the LXR/RXR heterodimer, leading to increased transcription of ABCA1/ABCG1 and enhanced cholesterol efflux.
General Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the efficacy of this compound in a preclinical in vivo model of atherosclerosis.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of Lxr-623 preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of their Lxr-623 preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic agonist of the Liver X Receptor (LXR), with preferential binding to the LXRβ isoform.[1][2] Its primary mechanism of action involves the activation of LXR, a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[3][4] Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Q2: Why was the clinical development of this compound halted, and what are the implications for preclinical research?
The clinical development of this compound was terminated during a Phase I single ascending-dose study in healthy volunteers due to the observation of central nervous system (CNS) and psychiatric adverse events at the highest doses tested. The exact cause of these side effects, whether an on-target LXR-mediated effect or an off-target effect, remains unclear. This outcome highlights a critical translational gap between preclinical animal models and human subjects. Researchers should therefore incorporate neurological and behavioral assessments in their in vivo studies to monitor for potential CNS-related toxicities.
Q3: What are the key differences in LXR-mediated lipid regulation between rodents and humans that I should consider in my studies?
A significant challenge in translating LXR agonist research is the species-specific differences in lipid metabolism. While LXR activation in rodents often leads to pronounced hepatic steatosis (fatty liver) and hypertriglyceridemia, these effects are not always directly comparable to primates and humans. For instance, the regulation of the gene IDOL, which is involved in LDL receptor degradation, differs between mice and primates, impacting plasma LDL levels. This compound was developed as a "lipid-neutral" agonist, and while it showed reduced lipogenic effects in some animal models compared to other LXR agonists, its long-term effects on lipid profiles in humans have not been fully characterized. It is crucial to use appropriate animal models and consider these species differences when interpreting data related to lipid metabolism.
Q4: Is this compound effective against glioblastoma (GBM) and how does it work?
Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and shows potent anti-tumor activity in mouse models of glioblastoma (GBM). Its mechanism of action in GBM cells involves depleting cellular cholesterol by suppressing the expression of the Low-Density Lipoprotein Receptor (LDLR) and increasing the expression of the cholesterol efflux transporter ABCA1. This cholesterol depletion leads to cancer cell death.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with this compound.
-
Possible Cause 1: Cell Line Variability. Different cell lines, even within the same cancer type, can exhibit varying sensitivity to this compound. For example, GBM cell lines have shown susceptibility, while normal human astrocytes are largely unaffected.
-
Troubleshooting Tip: Perform a dose-response curve for each new cell line to determine the optimal concentration. It is also advisable to test a panel of cell lines to assess the broader applicability of your findings.
-
-
Possible Cause 2: Serum Concentration in Culture Media. The presence of lipids and cholesterol in fetal bovine serum (FBS) can interfere with the cholesterol-depleting effects of this compound.
-
Troubleshooting Tip: Consider using lipid-depleted serum or serum-free media for your experiments to enhance the observable effects of this compound on cholesterol metabolism and cell viability.
-
-
Possible Cause 3: Purity and Stability of this compound. The quality and storage of the this compound compound can impact its activity.
-
Troubleshooting Tip: Ensure you are using a high-purity compound and follow the manufacturer's instructions for storage to prevent degradation.
-
Issue 2: Lack of expected LXR target gene induction in vivo.
-
Possible Cause 1: Insufficient Drug Exposure. The dose and route of administration may not be optimal to achieve therapeutic concentrations in the target tissue.
-
Troubleshooting Tip: Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound in your animal model. Oral gavage has been a common route of administration in preclinical studies.
-
-
Possible Cause 2: Species-Specific Gene Regulation. The regulation of certain LXR target genes can differ between species.
-
Troubleshooting Tip: Validate the expression of your target genes of interest in the specific animal model you are using. Compare your findings with published data from different species where available.
-
-
Possible Cause 3: Timing of Sample Collection. The induction of LXR target genes is time-dependent.
-
Troubleshooting Tip: Perform a time-course experiment to identify the peak of gene expression following this compound administration.
-
Issue 3: Unexpected toxicity or side effects in animal models.
-
Possible Cause 1: On-Target LXR-Mediated Effects. While designed to be lipid-neutral, this compound can still modulate lipid metabolism, which might lead to unforeseen side effects in certain models or under specific dietary conditions.
-
Troubleshooting Tip: Monitor plasma lipid profiles (triglycerides, cholesterol) and liver function markers throughout the study.
-
-
Possible Cause 2: Off-Target Effects. The observed toxicity may not be related to LXR activation.
-
Troubleshooting Tip: To investigate this, consider using LXR knockout animals or co-administering an LXR antagonist to see if the toxic effects are mitigated.
-
-
Possible Cause 3: Neurological Effects. Given the clinical trial results, it is crucial to monitor for any signs of neurological or behavioral changes in animal models.
-
Troubleshooting Tip: Incorporate a battery of behavioral tests (e.g., open field, rotarod) to assess motor coordination and anxiety-like behaviors.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50/IC50 | Reference |
| THP-1 (human) | Gene Expression | ABCA1 | 0.54 µM | |
| HepG2 (human) | Triglyceride Accumulation | - | 1 µM | |
| HuH7 (human) | LXRβ Transactivation | - | 3.67 µM | |
| Human PBMC | Gene Expression | ABCA1/ABCG1 | 2 µM (significant induction) | |
| U87EGFRvIII (GBM) | Cell Viability | - | Potent killing observed | |
| GBM39 (GBM) | Cell Viability | - | Potent killing observed |
Table 2: In Vivo Efficacy of this compound in a GBM Mouse Model
| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Mice with GBM39 orthotopic xenografts | 400 mg/kg | Oral | Inhibition of tumor growth, prolonged survival |
Experimental Protocols
Protocol 1: In Vitro LXR Target Gene Expression Analysis in Human PBMCs
-
Cell Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors. Resuspend the cells in RPMI medium supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine.
-
Treatment: Plate approximately 5 x 10^6 cells per well in a 6-well plate. Add this compound (e.g., 2 µM) or vehicle (DMSO) to the wells.
-
Incubation: Culture the cells for 18 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a suitable kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to analyze the expression levels of LXR target genes such as ABCA1 and ABCG1. Normalize the expression to a housekeeping gene.
Protocol 2: In Vivo Glioblastoma Xenograft Study
-
Cell Line: Use a patient-derived GBM cell line (e.g., GBM39) engineered to express a fluorescent protein for in vivo imaging.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Intracranially implant the GBM cells into the brains of the mice.
-
Treatment: Once tumors are established (monitor via imaging), begin oral administration of this compound (e.g., 400 mg/kg daily) or vehicle.
-
Monitoring: Monitor tumor growth using in vivo imaging. Also, monitor the overall health and survival of the mice.
-
Endpoint Analysis: At the end of the study, harvest the brains for histological analysis to assess tumor size, cell death (e.g., TUNEL staining), and target protein expression (e.g., ABCA1, LDLR).
Mandatory Visualization
Caption: this compound signaling pathway leading to reduced cellular cholesterol and cell death in GBM.
Caption: Experimental workflow for evaluating this compound efficacy in a GBM xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]
Technical Support Center: Mitigating Lxr-623's Impact on Hepatic Lipogenesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lxr-623 and its effects on hepatic lipogenesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect hepatic lipogenesis?
This compound is a synthetic, partial agonist of the Liver X Receptor (LXR), with a higher selectivity for LXRβ over LXRα.[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism.[2] Activation of LXR, particularly the LXRα isoform which is highly expressed in the liver, can lead to an increase in hepatic de novo lipogenesis (the synthesis of new fatty acids).[3] This occurs primarily through the induction of the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD1).[2][4]
While this compound is considered a partial agonist and has shown a reduced lipogenic profile in some preclinical models compared to pan-LXR agonists, it is important to note that at higher doses, it has been observed to increase liver triglycerides in primates. The clinical development of this compound was discontinued due to central nervous system-related adverse events, not primarily due to its hepatic effects.
Q2: What are the common challenges when studying the effects of this compound on hepatic lipogenesis?
Researchers often face the following challenges:
-
Unintended Lipogenic Effects: Despite being a partial agonist, this compound can still induce a lipogenic response, especially at higher concentrations or in specific experimental models.
-
Species-Specific Differences: The effects of LXR agonists on lipid metabolism can vary significantly between species (e.g., mice, hamsters, primates, and humans), making it challenging to translate preclinical findings.
-
Off-Target Effects: At high concentrations, this compound may exhibit off-target effects that can confound the interpretation of results.
-
Experimental Variability: Inconsistent results in cell culture or animal models can arise from variations in cell line characteristics, animal strain, diet, and experimental protocols.
Q3: How can I mitigate the lipogenic effects of this compound in my in vivo experiments?
Several strategies can be employed to mitigate this compound-induced hepatic steatosis in animal models:
-
Dose Optimization: Conduct a dose-response study to identify the lowest effective dose of this compound that achieves the desired therapeutic effect with minimal impact on hepatic lipogenesis.
-
Co-administration with other compounds: Studies have shown that co-administration of n-3 fatty acids can ameliorate LXR agonist-induced hepatic steatosis by blunting the upregulation of SREBP-1c and FAS.
-
Use of LXRβ-selective agonists: While this compound has some selectivity for LXRβ, exploring even more highly selective LXRβ agonists could potentially reduce the LXRα-mediated lipogenic effects in the liver.
-
Tissue-specific delivery: Advanced strategies, such as targeted delivery of LXR agonists to specific cell types (e.g., macrophages), are being explored to harness the beneficial effects of LXR activation while avoiding hepatic side effects.
Troubleshooting Guides
In Vitro Experiments (e.g., HepG2 cells)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background lipid accumulation in control (vehicle-treated) cells. | High lipid content in serum used for cell culture. | Use serum with a lower lipid content or serum-free media for the duration of the experiment. Ensure consistent media composition across all experimental groups. |
| Endogenous LXR activation due to cellular stress or components in the media. | Optimize cell culture conditions to minimize stress. Test different basal media formulations. | |
| No significant induction of lipogenic gene expression (e.g., SREBPF1, FASN, SCD) after this compound treatment. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing lipogenic gene expression in your specific cell line. |
| The cell line has low LXRα expression. | Verify the expression of LXRα in your cell line using qPCR or Western blotting. Consider using a cell line with higher endogenous LXRα expression or overexpressing LXRα. | |
| Poor RNA quality or issues with qPCR primers. | Assess RNA integrity (e.g., using a Bioanalyzer). Validate qPCR primers for efficiency and specificity. | |
| High variability in lipid accumulation between replicate wells. | Inconsistent cell seeding density. | Ensure a uniform cell suspension and accurate pipetting when seeding cells. |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. |
In Vivo Experiments (e.g., Mouse models)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant increase in hepatic triglycerides after this compound administration. | This compound dose is too low or treatment duration is too short. | Conduct a dose-response and time-course study to determine the optimal dosing regimen. |
| Animal model is resistant to LXR agonist-induced steatosis. | Different mouse strains can have varying sensitivities to diet- and drug-induced metabolic changes. Consider using a different, more susceptible strain (e.g., C57BL/6J). | |
| High variability in hepatic steatosis among animals in the same treatment group. | Inconsistent drug administration (e.g., gavage). | Ensure proper and consistent oral gavage technique to deliver the full dose to each animal. |
| Differences in food intake among animals. | Monitor food intake to ensure it is consistent across all animals, as this can significantly impact hepatic lipid metabolism. | |
| Unexpected mortality or adverse effects in this compound treated animals. | Off-target toxicity of this compound at the administered dose. | Reduce the dose of this compound. Monitor animals closely for any signs of toxicity. Remember the known CNS side effects of this compound. |
Data Presentation
Table 1: Effect of LXR Agonists on Hepatic Lipogenic Gene Expression in C57BL/6 Mice
| Treatment | SREBP-1c mRNA (fold change vs. vehicle) | FAS mRNA (fold change vs. vehicle) |
| Vehicle | 1.0 | 1.0 |
| LXR Agonist (T0901317) | ~1.6 | ~7.0 |
| LXR Agonist + Saturated Fat Diet | ~1.6 | ~7.0 |
| LXR Agonist + n-3 Fatty Acid Diet | Reduced by ~43% compared to LXR Agonist + Saturated Fat | Reduced by ~53% compared to LXR Agonist + Saturated Fat |
Data synthesized from a study investigating mitigation strategies for LXR agonist-induced hepatic steatosis.
Table 2: In Vitro Activity of this compound
| Parameter | LXRα | LXRβ |
| IC50 | 179 nM | 24 nM |
IC50 values indicate the concentration of this compound required to inhibit 50% of the maximal response, demonstrating its higher potency for LXRβ.
Experimental Protocols
Oil Red O Staining for Lipid Accumulation in Cultured Hepatocytes
This protocol is for the visualization and quantification of neutral lipid droplets in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O stock solution (0.5% in isopropanol)
-
Harris's Hematoxylin solution
-
Mounting medium (aqueous)
Procedure:
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) in a multi-well plate and treat with this compound or vehicle control for the desired duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, filtered through a 0.22 µm filter). Incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells with 60% isopropanol to remove excess stain, followed by several washes with distilled water until the water is clear.
-
Counterstaining: Stain the nuclei with Harris's Hematoxylin for 1 minute.
-
Final Washes: Wash the cells with distilled water.
-
Imaging and Quantification: Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope. For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.
Troubleshooting for Oil Red O Staining:
-
High Background: Ensure the Oil Red O working solution is freshly prepared and filtered. Overheating the solution during preparation can also cause high background.
-
Precipitates on the slide: Filter the Oil Red O working solution immediately before use.
Quantitative Real-Time PCR (qPCR) for Lipogenic Gene Expression
This protocol outlines the steps for measuring the mRNA expression levels of key lipogenic genes.
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers for SREBPF1 (SREBP-1c), FASN, SCD, and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from liver tissue or cultured cells according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a stable housekeeping gene.
Troubleshooting for qPCR:
-
Inconsistent Ct values: Ensure accurate pipetting and consistent template input.
-
Non-specific amplification: Optimize primer design and annealing temperature. Perform a melt curve analysis to check for primer-dimer formation.
-
Low amplification signal: Increase the amount of template or optimize primer concentrations.
Western Blotting for SREBP-1c Protein Levels
This protocol describes the detection of the precursor and mature forms of SREBP-1c protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SREBP-1c
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse liver tissue or cells in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against SREBP-1c overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with a chemiluminescent substrate. Detect the signal using an imaging system.
Troubleshooting for Western Blotting:
-
Weak or no signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or increase the exposure time.
-
High background: Optimize the blocking conditions and increase the number and duration of washing steps.
-
Non-specific bands: Use a more specific primary antibody or optimize the antibody dilution.
Mandatory Visualizations
Caption: LXR signaling pathway leading to hepatic lipogenesis.
Caption: General experimental workflow for studying this compound's effects.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 3. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 4. n-3 fatty acids ameliorate hepatic steatosis and dysfunction after LXR agonist ingestion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to Lxr-623 and how to address them
Welcome to the technical support resource for Lxr-623. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you achieve reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic agonist of the Liver X Receptor (LXR), a key regulator of cholesterol, fatty acid, and glucose homeostasis. It is a dual agonist with a higher potency for LXR-β (IC50 = 24 nM) compared to LXR-α (IC50 = 179 nM).[1] The primary mechanism of this compound involves the activation of LXR, which in turn modulates the expression of target genes involved in cholesterol transport. A key effect is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1, which promote the efflux of cholesterol from cells.[2][3] Additionally, this compound can lead to the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing the uptake of exogenous cholesterol.
Q2: In which cell lines is this compound expected to be most effective?
This compound has demonstrated significant efficacy in killing glioblastoma (GBM) cells. This is attributed to the high dependence of these cancer cells on the uptake of exogenous cholesterol. By promoting cholesterol efflux and reducing its uptake, this compound effectively depletes cellular cholesterol, leading to cell death in GBM cells. In contrast, normal brain cells, which rely more on endogenous cholesterol synthesis, are largely unaffected. High sensitivity has also been observed in the ERBB2-amplified breast cancer cell line MDA-MB-361.
Q3: What are the expected molecular signatures of a successful this compound treatment in sensitive cell lines?
In sensitive cell lines like GBM, successful treatment with this compound should result in:
-
Increased expression of ABCA1 and ABCG1: This can be observed at both the mRNA and protein levels.
-
Decreased expression of LDLR: This is a key indicator of the cellular response to this compound.
-
Induction of IDOL expression: IDOL is an E3 ubiquitin ligase that targets LDLR for degradation.
-
Induction of apoptosis: In cancer cells, the cholesterol-depleting effects of this compound can trigger programmed cell death.
Q4: Can this compound be used in non-cancer-related research?
Yes, this compound has applications beyond oncology. For instance, it has been shown to inhibit flavivirus replication in the neuroblastoma cell line SK-N-SH, suggesting a potential role as an antiviral agent. It also has well-documented effects on peripheral blood mononuclear cells (PBMCs), where it upregulates ABCA1 and ABCG1 expression.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant cell death observed in a cancer cell line expected to be sensitive. | 1. Suboptimal concentration of this compound: The effective concentration can vary between cell lines. 2. Cell line is not dependent on exogenous cholesterol: Some cancer cells may rely more on de novo cholesterol synthesis. 3. Incorrect assessment of cell viability: The chosen assay may not be sensitive enough or timed correctly. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the optimal dose for your specific cell line. 2. Characterize the cholesterol metabolism of your cell line: Assess the expression of key genes like LDLR and HMGCR. 3. Use multiple viability assays: Complement assays like MTT with direct cell counting (e.g., Trypan Blue exclusion) or apoptosis assays (e.g., Annexin V staining). |
| High toxicity observed in control (non-cancerous) cell lines. | 1. High concentration of this compound: While generally selective, very high concentrations can induce off-target effects. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. | 1. Lower the concentration of this compound: Use the lowest effective concentration determined from your dose-response studies. 2. Perform a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used in your this compound treatment group to assess its specific toxicity. Ensure the final DMSO concentration does not exceed 0.1%. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Factors like cell passage number, confluency, and media composition can influence the response. 2. Instability of this compound solution: Improper storage can lead to degradation of the compound. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh this compound solutions for each experiment: If storing stock solutions, aliquot and store at -80°C and avoid repeated freeze-thaw cycles. |
| No change in the expression of LXR target genes (e.g., ABCA1). | 1. Insufficient incubation time: The transcriptional response to this compound is time-dependent. 2. Low LXR expression in the cell line: The target cells may not express sufficient levels of LXR-α or LXR-β. | 1. Perform a time-course experiment: Analyze gene and protein expression at multiple time points (e.g., 6, 12, 24, and 48 hours) after treatment. 2. Verify LXR expression: Check the baseline expression of LXR-α and LXR-β in your cell line using qPCR or Western blotting. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: this compound Potency
| Target | IC50 | Reference |
| LXR-α | 179 nM | |
| LXR-β | 24 nM |
Table 2: this compound Activity in Different Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| THP1 | Gene Expression | EC50 (ABCA1) | 0.54 µM | |
| HepG2 | Triglyceride Accumulation | EC50 | 1 µM | |
| HuH7 | Transactivation Assay | EC50 (LXR-β) | 3.67 µM |
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound activates the LXR/RXR heterodimer, leading to changes in gene expression that reduce cellular cholesterol and induce apoptosis in susceptible cancer cells.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when working with this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
Objective: To quantify the effect of this compound on the viability of adherent or suspension cells.
Materials:
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to attach overnight (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound dose.
-
Remove the old medium and add the medium containing this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 48, 72, or 96 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with serum-containing medium.
-
Suspension cells: Gently resuspend the cells in their medium.
-
-
Staining: Transfer a small aliquot of the cell suspension (e.g., 20 µL) to a new tube and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Immediately load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Western Blotting for LXR Target Proteins (ABCA1 and LDLR)
Objective: To assess the effect of this compound on the protein expression levels of ABCA1 and LDLR.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCA1, anti-LDLR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as described in Protocol 1. After the incubation period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
References
Technical Support Center: Optimizing LXR-623 and Simvastatin Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LXR-623 and simvastatin combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the individual mechanisms of action for this compound and simvastatin?
A1: this compound is a synthetic agonist for Liver X Receptors (LXRs), with a higher affinity for LXR-β. LXRs are nuclear receptors that, when activated, play a crucial role in cholesterol homeostasis. This compound promotes reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion, by upregulating the expression of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[1][2] Simvastatin is a statin drug that competitively inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, simvastatin reduces the endogenous production of cholesterol.
Q2: What is the rationale for combining this compound and simvastatin?
A2: The combination of this compound and simvastatin targets two different aspects of cholesterol metabolism, creating a potentially synergistic effect. While simvastatin reduces cholesterol synthesis, this compound enhances the removal of existing cholesterol from cells and tissues. This dual approach has been shown to be more effective in reducing atherosclerotic plaque progression and even inducing plaque regression compared to either monotherapy alone.[3][4][5]
Q3: What are the expected effects of this combination therapy on lipid profiles?
A3: In a study on rabbits with advanced atherosclerosis, the combination of this compound (1.5 mg/kg/day) and simvastatin (5 mg/kg/day) did not show a significant effect on total cholesterol, LDL-cholesterol, or triglyceride levels compared to the placebo group. However, it is important to note that the primary therapeutic benefit observed was a significant regression of atherosclerotic plaques, suggesting that the combination therapy's main impact may be at the cellular and tissue level rather than on systemic lipid profiles.
Q4: Are there any known adverse effects or unexpected phenotypes associated with this combination therapy in preclinical models?
A4: While the combination of this compound and simvastatin has shown promise, it is important to be aware of potential adverse effects. LXR agonists, in general, have been associated with an increase in plasma triglycerides and hepatic steatosis in some animal models. However, this compound was developed to be a "lipid-neutral" agonist. In a study with New Zealand White rabbits, the combination of this compound and simvastatin did not lead to significant changes in triglyceride levels. Researchers should still closely monitor liver function and lipid profiles in their experimental models. Unexpected phenotypes can arise in different animal models, so careful observation and a comprehensive panel of safety assessments are recommended.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Cell Death or Low Viability | - Lipotoxicity: LXR agonists can induce the expression of genes involved in fatty acid synthesis, which, in some cell types, can lead to lipid accumulation and subsequent cell death. - Solvent Toxicity: High concentrations of DMSO or other solvents used to dissolve the compounds can be toxic to cells. - Inappropriate Dosing: The combined effect of this compound and simvastatin may be cytotoxic at concentrations that are well-tolerated as monotherapies. | - Perform a dose-response curve for each compound individually and in combination to determine the optimal non-toxic concentrations. - Use a lower concentration of the solvent and include a solvent-only control group. - Consider the cell type being used, as susceptibility to lipotoxicity can vary. |
| Inconsistent Gene or Protein Expression Results | - Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. - Variability in Reagents: Inconsistent quality of cell culture media, serum, or the compounds themselves can affect results. - Timing of Treatment and Harvest: The kinetics of gene and protein expression can vary, so the timing of sample collection is critical. | - Use cells within a defined low passage number range. - Use a consistent source and lot of all reagents. - Perform a time-course experiment to determine the optimal time point for measuring the expression of your target genes and proteins. |
| Difficulty in Macrophage Foam Cell Formation | - Inefficient Lipid Loading: The concentration or type of modified lipoprotein (e.g., oxidized LDL, acetylated LDL) may not be optimal for inducing foam cell formation in your specific cell line. - Cell Density: Sub-optimal cell density can affect lipid uptake and foam cell characteristics. | - Titrate the concentration of the modified lipoprotein to find the optimal level for lipid loading without causing excessive cytotoxicity. - Optimize the cell seeding density to ensure a confluent monolayer during the lipid loading phase. - Ensure the quality and purity of the modified lipoproteins. |
In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Expected Therapeutic Effect (e.g., no plaque regression) | - Inappropriate Animal Model: The chosen animal model may not be responsive to the therapeutic mechanisms of the combination therapy. - Insufficient Drug Exposure: The dose or dosing frequency may be too low to achieve therapeutic concentrations in the target tissue. - Advanced Disease State: The atherosclerotic plaques may be too advanced and calcified to be reversible. | - Carefully select an animal model known to be responsive to LXR agonists and statins. The New Zealand White rabbit model has been shown to be effective. - Perform pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound and simvastatin in your model. - Initiate treatment at an earlier stage of disease development. |
| Unexpected Toxicity (e.g., liver damage, weight loss) | - Species-Specific Metabolism: The metabolism and clearance of the drugs can vary significantly between species, leading to unexpected toxicity. - Drug-Drug Interactions: Although not extensively reported for this specific combination, the potential for unforeseen drug-drug interactions exists. | - Conduct thorough safety and toxicology studies in the chosen animal model before initiating long-term efficacy studies. - Monitor animal health closely throughout the study, including regular body weight measurements and blood biochemistry analysis. - If toxicity is observed, consider reducing the dose of one or both compounds. |
| High Variability in Plaque Measurements | - Inconsistent Diet: Variations in the composition of the atherogenic diet can lead to differences in disease severity. - Subjective Plaque Analysis: Manual quantification of plaque area can be subjective and lead to variability. | - Use a standardized and consistent source for the atherogenic diet. - Employ automated image analysis software for unbiased and consistent quantification of plaque size and composition. - Ensure that the person performing the analysis is blinded to the treatment groups. |
Data Presentation
Table 1: Effects of this compound and Simvastatin Combination Therapy on Atherosclerotic Plaque Progression in New Zealand White Rabbits
| Treatment Group | Dose | Change in Plaque Area (%) |
| Placebo | - | +20.5 ± 5.5 |
| Simvastatin | 5 mg/kg/day | -25.0 ± 8.0 |
| This compound | 1.5 mg/kg/day | -22.0 ± 7.0 |
| This compound + Simvastatin | 1.5 mg/kg/day + 5 mg/kg/day | -16.5 ± 6.0 † |
*p < 0.01 vs. Placebo †p < 0.01 vs. Placebo, Simvastatin, and this compound alone, indicating significant plaque regression.
Table 2: Effects of this compound and Simvastatin Combination Therapy on Plaque Composition in New Zealand White Rabbits
| Treatment Group | Macrophage Content (%) | Smooth Muscle Cell Content (%) |
| Placebo | 35.2 ± 4.1 | 15.8 ± 3.2 |
| Simvastatin | 25.1 ± 3.5 | 25.3 ± 4.1 |
| This compound (1.5 mg/kg/day) | 28.4 ± 3.8 | 23.1 ± 3.9 |
| This compound + Simvastatin | 23.8 ± 3.2 | 26.8 ± 4.5 |
*p < 0.05 vs. Placebo
Table 3: Expected Changes in Key Gene and Protein Expression with this compound and Simvastatin Combination Therapy
| Target | This compound Effect | Simvastatin Effect | Expected Combined Effect |
| ABCA1 | ↑ (Upregulation) | ↓ (Downregulation) or No Change | Potentially attenuated upregulation or no significant change compared to this compound alone. |
| SREBP-1c | ↑ (Upregulation) | ↓ (Downregulation) | The net effect is context-dependent and requires empirical determination. |
| HMG-CoA Reductase | No direct effect | ↓ (Inhibition) | Inhibition of enzyme activity. |
Experimental Protocols
In Vivo Atherosclerosis Regression Model (Adapted from Giannarelli et al., 2012)
-
Animal Model: Male New Zealand White rabbits.
-
Atherosclerosis Induction: Feed a high-cholesterol diet (0.5% cholesterol) for 12 weeks.
-
Baseline Imaging: Perform baseline magnetic resonance imaging (MRI) of the abdominal aorta to quantify plaque size.
-
Treatment Groups:
-
Placebo (vehicle control)
-
Simvastatin (5 mg/kg/day, oral gavage)
-
This compound (1.5 mg/kg/day, oral gavage)
-
This compound (1.5 mg/kg/day) + Simvastatin (5 mg/kg/day) (oral gavage)
-
-
Treatment Duration: 12 weeks.
-
Final Imaging: Perform a final MRI of the abdominal aorta.
-
Endpoint Analysis:
-
Quantify the change in plaque area from baseline to final MRI.
-
Euthanize animals and harvest aortas for histological analysis (e.g., H&E, Masson's trichrome) and immunohistochemistry for macrophages (e.g., RAM11) and smooth muscle cells (e.g., α-actin).
-
Perform gene and protein expression analysis on aortic tissue for targets such as ABCA1 and SREBP-1c.
-
In Vitro Macrophage Foam Cell Formation Assay
-
Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Lipid Loading: Incubate the differentiated macrophages with oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) (e.g., 50 µg/mL) for 24-48 hours to induce foam cell formation.
-
Treatment: Treat the foam cells with:
-
Vehicle control (e.g., DMSO)
-
Simvastatin (e.g., 1-10 µM)
-
This compound (e.g., 0.1-1 µM)
-
This compound + Simvastatin (at various concentration combinations)
-
-
Incubation: Incubate for 24 hours.
-
Endpoint Analysis:
-
Lipid Accumulation: Stain cells with Oil Red O and quantify the lipid-laden area using microscopy and image analysis software.
-
Cholesterol Efflux Assay: Label cells with radioactive cholesterol ([³H]-cholesterol) and measure the efflux of cholesterol to an acceptor like apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).
-
Gene and Protein Expression: Perform qRT-PCR and Western blotting to analyze the expression of key genes and proteins involved in cholesterol metabolism (e.g., ABCA1, ABCG1, SREBP-1c).
-
Mandatory Visualizations
References
LXR-623 and Cell Viability Assays: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing LXR-623 in cell viability assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a synthetic agonist for the Liver X Receptors (LXR), specifically acting as a partial agonist for LXRα and a full agonist for LXRβ, with a higher potency for LXRβ.[1][2][3] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis.[4][5] Activation of LXR by this compound leads to the increased expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. This results in the depletion of intracellular cholesterol, which can induce apoptosis and inhibit proliferation in cancer cells that are highly dependent on cholesterol for their growth and survival, such as glioblastoma (GBM).
Q2: I am observing a decrease in signal in my MTT/XTT/CCK-8 assay after this compound treatment. Is the compound interfering with the assay chemistry?
While direct chemical interference is rare, it is more likely that you are observing a true biological effect of this compound. The reduction in signal in tetrazolium-based assays (like MTT, XTT, CCK-8) is often due to:
-
Decreased cell proliferation: LXR agonists can inhibit cell cycle progression, leading to fewer cells over time.
-
Induction of apoptosis: this compound is known to induce programmed cell death in certain cancer cell lines.
-
Metabolic alterations: LXR activation can reprogram cellular metabolism, potentially affecting the mitochondrial reductase activity that these assays measure.
It is crucial to include proper controls and potentially use an orthogonal assay to confirm the results.
Q3: My results from a metabolic-based assay (e.g., MTT) and a direct cell counting method (e.g., Trypan Blue) are not correlating perfectly. Why?
Discrepancies can arise because these assays measure different aspects of cell health:
-
Metabolic assays (MTT, CellTiter-Glo): These measure metabolic activity, which is an indicator of cell viability but can be affected by changes in cellular metabolism that don't immediately lead to cell death.
-
Dye exclusion assays (Trypan Blue): These measure cell membrane integrity, providing a direct count of live versus dead cells at a specific time point.
This compound might reduce metabolic activity before the cell membrane is compromised, leading to a lower reading in an MTT assay while Trypan Blue still indicates a high percentage of viable cells.
Q4: Can I supplement my culture medium with cholesterol to counteract the effects of this compound?
Yes, adding exogenous cholesterol can often rescue cells from the cytotoxic effects of this compound. This can be a useful experimental control to confirm that the observed effects on cell viability are indeed due to the cholesterol-depleting mechanism of this compound.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of reagents or culture medium.- Phenol red in the medium can interfere with absorbance readings.- Incomplete solubilization of formazan crystals. | - Use sterile, fresh reagents.- Use phenol red-free medium for the assay.- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
| Low signal or no dose-dependent response | - Cell line may be resistant to this compound.- Insufficient incubation time for this compound to exert its effects.- this compound may be causing a cytostatic (inhibiting proliferation) rather than cytotoxic effect at the tested concentrations. | - Confirm LXRβ expression in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Use a complementary assay that measures cell proliferation, such as a direct cell count or a DNA synthesis assay (e.g., BrdU). |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.- Mix reagents thoroughly by gentle pipetting or using an orbital shaker. |
CellTiter-Glo® (ATP-based) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low luminescent signal | - Low cell number.- Incomplete cell lysis.- this compound may be reducing cellular ATP levels. | - Ensure you are working within the linear range of the assay for your cell type.- Ensure thorough mixing after adding the CellTiter-Glo® reagent to achieve complete lysis.- This could be a true biological effect. Corroborate with another viability assay. |
| High background luminescence | - Contamination of reagents or medium with ATP.- Plate reader settings are too high. | - Use ATP-free water and dedicated sterile reagents.- Optimize the gain settings on your luminometer. |
| Signal instability | - Temperature fluctuations.- Reagent degradation. | - Allow the plate and reagents to equilibrate to room temperature before measurement.- Prepare fresh reagent for each experiment and avoid repeated freeze-thaw cycles. |
Trypan Blue Exclusion Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of blue (dead) cells in control group | - Harsh trypsinization or cell scraping.- Over-incubation with Trypan Blue. | - Use a lower concentration of trypsin or a cell scraper gently. Incubate for the minimal time required to detach cells.- Count cells within 3-5 minutes of adding Trypan Blue. |
| Inaccurate cell counts | - Cell clumping.- Improper loading of the hemocytometer. | - Gently pipette the cell suspension to break up clumps before mixing with Trypan Blue.- Ensure the hemocytometer is clean and properly loaded without air bubbles or overflowing the chambers. |
| Subjectivity in counting | - Difficulty in distinguishing between stained and unstained cells, especially those that are lightly stained. | - Have the same person perform all counts for an experiment to maintain consistency.- Use an automated cell counter if available for more objective results. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be adapted as needed.
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence readings.
-
Treat with this compound as described in the MTT protocol.
-
-
Reagent Preparation and Assay Procedure:
-
Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
-
Measurement:
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Trypan Blue Exclusion Assay
This manual counting method provides a direct measure of cell viability.
-
Cell Preparation:
-
After treating cells with this compound in a larger format vessel (e.g., 6-well plate), detach the cells using trypsin or a cell scraper.
-
Resuspend the cells in a known volume of culture medium or PBS to create a single-cell suspension.
-
-
Staining:
-
In a microcentrifuge tube, mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
-
Counting:
-
Immediately load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis and reduced proliferation.
References
Validation & Comparative
A Head-to-Head Comparison: LXR-623 vs. GW3965 in the Activation of LXR Target Genes
For researchers, scientists, and drug development professionals, the selection of a suitable Liver X Receptor (LXR) agonist is a critical decision. This guide provides an objective comparison of two widely studied synthetic LXR agonists, LXR-623 and GW3965, focusing on their differential activation of key LXR target genes. The information presented is supported by experimental data to aid in the informed selection of these compounds for research and therapeutic development.
Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] Activation of LXRs by agonists leads to the transcriptional regulation of a suite of target genes, making them attractive therapeutic targets for metabolic and inflammatory diseases. However, the two LXR isoforms exhibit different tissue distribution and functional roles, leading to distinct profiles for different LXR agonists.
GW3965 is a potent dual agonist of both LXRα and LXRβ.[2] In contrast, this compound is characterized as a partial agonist of LXRα and a full agonist of LXRβ, exhibiting a degree of selectivity for the β isoform.[3] This fundamental difference in their interaction with the LXR isoforms translates to distinct patterns of target gene activation and, consequently, different physiological outcomes.
Quantitative Comparison of LXR Agonist Activity
The following tables summarize the key quantitative data comparing the activity of this compound and GW3965 on LXR isoforms and their target genes.
Table 1: Potency of this compound and GW3965 on LXRα and LXRβ
| Compound | LXRα IC50 (nM) | LXRβ IC50 (nM) | LXRα EC50 (nM) | LXRβ EC50 (nM) |
| This compound | 179 | 24 | - | - |
| GW3965 | 190 | 30 | - | - |
| IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. EC50 values represent the concentration required to achieve 50% of the maximal transcriptional activation. |
Table 2: In Vivo Activation of LXR Target Genes in Mouse Brain and Liver
| Gene | Tissue | This compound (Fold Change vs. Vehicle) | GW3965 (Fold Change vs. Vehicle) |
| Abca1 | Brain | ~2.5 | ~4.0 |
| Abcg1 | Brain | ~3.0 | ~3.0 |
| Idol | Brain | ~3.5 | ~3.5 |
| Srebp1c | Brain | No significant change | No significant change |
| Abca1 | Liver | No significant change | Significant induction |
| Abcg1 | Liver | No significant change | Significant induction |
| Idol | Liver | No significant change | Significant induction |
| Srebp1c | Liver | No significant change | Significant induction |
| Data is extrapolated from a study comparing the in vivo effects of this compound and GW3965.[3] |
Table 3: In Vitro Activation of LXR Target Genes in HepG2 Cells by GW3965
| Gene | Fold Change vs. Vehicle (at 1 µM) |
| ABCA1 | ~2 |
| ABCG1 | >100 |
| SREBP1c | ~5 |
| FAS | ~10 |
| Data is from a time-course study in HepG2 cells treated with GW3965.[4] |
LXR Signaling Pathway and Agonist Action
The activation of LXR target genes is initiated by the binding of an agonist, which induces a conformational change in the LXR protein. This allows for the recruitment of coactivator proteins and the initiation of transcription. The differential effects of this compound and GW3965 can be attributed to their distinct affinities for the LXR isoforms and their subsequent influence on the recruitment of transcriptional machinery.
LXR signaling pathway upon agonist binding.
Experimental Protocols
The following is a representative protocol for comparing the effects of this compound and GW3965 on LXR target gene expression in a cell-based assay.
Cell Culture and Treatment:
-
Cell Line: Human hepatoma (HepG2) cells or human monocytic (THP-1) cells are commonly used.
-
Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Treatment: Prepare stock solutions of this compound and GW3965 in dimethyl sulfoxide (DMSO). Dilute the compounds to the desired final concentrations in cell culture medium. A dose-response curve is typically generated using concentrations ranging from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 18-24 hours, at 37°C in a humidified incubator with 5% CO2.
RNA Isolation and Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS, IDOL) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Thermal Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment designed to compare LXR agonists.
Experimental workflow for comparing LXR agonists.
Conclusion
The choice between this compound and GW3965 depends on the specific research question and desired outcome. GW3965 serves as a potent tool for broadly activating both LXRα and LXRβ, leading to robust induction of a wide range of target genes, including those involved in both cholesterol efflux and lipogenesis. This makes it suitable for studies aiming to understand the full spectrum of LXR signaling.
This compound, with its partial LXRα agonism and full LXRβ agonism, offers a more nuanced profile. Its reduced activity on hepatic LXRα target genes, such as SREBP-1c and FAS, suggests a lower propensity to induce the undesirable side effect of hepatic steatosis. This makes this compound a potentially more attractive candidate for therapeutic applications where maximizing cholesterol efflux while minimizing lipogenic effects is the primary goal.
Researchers should carefully consider the expression of LXR isoforms in their experimental system and the specific pathways they wish to investigate when selecting between these two valuable research tools. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the distinct roles of this compound and GW3965 in modulating LXR signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipidomic analysis of human primary hepatocytes following LXR activation with GW3965 identifies AGXT2L1 as a main target associated to changes in phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Lxr-623's Anti-Tumor Efficacy in Glioblastoma Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Lxr-623, a novel Liver X Receptor (LXR) agonist, across different molecular subtypes of Glioblastoma Multiforme (GBM). It aims to offer an objective evaluation of this compound's performance against alternative therapeutic strategies, supported by experimental data and detailed methodologies.
Introduction to this compound and Glioblastoma Heterogeneity
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by significant intra-tumoral heterogeneity. This heterogeneity is captured in its classification into distinct molecular subtypes: Proneural, Neural, Classical, and Mesenchymal. These subtypes are driven by different genetic and signaling pathway alterations, leading to varied responses to therapy.[1]
This compound is a brain-penetrant LXR agonist that has shown promise in preclinical GBM models.[2][3] Its mechanism of action centers on the activation of LXRβ, the predominant LXR isoform in the brain. This activation leads to a dual effect on cholesterol metabolism within GBM cells: upregulation of the cholesterol efflux transporter ABCA1 and increased degradation of the LDL receptor (LDLR), ultimately causing cholesterol depletion and apoptotic cell death.[2][4] Given that GBM cells are highly dependent on cholesterol for survival, this metabolic targeting presents a compelling therapeutic strategy.
Comparative Efficacy of this compound in GBM Subtypes
While direct head-to-head studies of this compound across all GBM subtypes are limited, we can infer its potential efficacy by examining its effects on representative cell lines.
| GBM Subtype | Key Molecular Features | Representative Cell Lines | This compound Efficacy (Inferred) | Alternative Therapies & Comparative Efficacy |
| Mesenchymal | NF1 mutation/loss, high expression of mesenchymal markers (YKL40, Vimentin) | U87MG, T98G | High: These cell lines show significant sensitivity to this compound-induced apoptosis and reduction in cell viability. The Mesenchymal subtype's reliance on cholesterol metabolism suggests vulnerability to LXR agonism. | Temozolomide (TMZ): Often shows resistance. Radiation: Can be less effective and may even induce a shift towards a more aggressive Mesenchymal phenotype. Targeted Therapy: DGKα inhibitors (e.g., ritanserin) show promise by preferentially targeting this subtype. MET inhibitors are also being explored. |
| Proneural | PDGFRA amplification, IDH1/2 mutations, high expression of proneural markers (OLIG2, SOX2) | (Less common in established cell lines, often studied in patient-derived neurospheres) | Potentially High: The fundamental dependence of GBM on cholesterol suggests that Proneural subtypes would also be sensitive. However, specific data is needed. | Temozolomide (TMZ): Generally more sensitive than the Mesenchymal subtype. Radiation: Generally more sensitive than the Mesenchymal subtype. Targeted Therapy: Therapies targeting PDGFRA are under investigation. |
| Classical | EGFR amplification, CDKN2A deletion | A172 | Moderate to High: A172 cells have demonstrated sensitivity to this compound. The high prevalence of EGFR alterations in this subtype suggests a potential interplay with the cholesterol metabolism pathway targeted by this compound. | Temozolomide (TMZ): Efficacy is variable and often dictated by MGMT promoter methylation status. Radiation: Standard of care, with response rates varying. Targeted Therapy: EGFR inhibitors (e.g., erlotinib), though clinical efficacy has been limited due to resistance mechanisms. |
Note: The Neural subtype is now often considered to be an artifact of normal brain tissue contamination in tumor samples and is therefore not included in this direct comparison.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of this compound induced apoptosis in GBM cells.
Caption: Experimental workflow for validating this compound's anti-tumor effects.
Detailed Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a brain tumor model in mice to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Human GBM cells (e.g., U87MG) are cultured, harvested, and resuspended in a sterile solution like HBSS at a concentration of approximately 2 x 10^4 cells in 4 µl.
-
Animal Model: Immunocompromised mice (e.g., nude mice), aged 6-8 weeks, are used to prevent rejection of the human tumor cells.
-
Stereotactic Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled into the skull at specific coordinates (e.g., 1.8 mm lateral to the sagittal suture and 1 mm anterior to the coronal suture). The cell suspension is slowly injected into the brain parenchyma at a defined depth.
-
Treatment: Following tumor establishment (confirmed by bioluminescence or MRI imaging), mice are treated with this compound (e.g., 400 mg/kg daily by oral gavage) or a vehicle control.
-
Monitoring and Endpoint: Tumor growth is monitored regularly using non-invasive imaging. The primary endpoints are typically tumor growth inhibition and overall survival, which is analyzed using Kaplan-Meier curves.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: GBM cells are seeded in culture plates and treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: A fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cholesterol Efflux Assay
This assay measures the ability of this compound to promote the efflux of cholesterol from GBM cells.
-
Cell Labeling: GBM cells are incubated with a labeling medium containing [3H]-cholesterol for 24-48 hours to allow for incorporation into cellular cholesterol pools.
-
Equilibration: The cells are washed and then incubated in a serum-free medium containing this compound for a period (e.g., 18 hours) to allow for equilibration of the labeled cholesterol and induction of efflux pathways.
-
Efflux Measurement: The medium is replaced with a fresh medium containing a cholesterol acceptor (e.g., HDL). After a defined incubation period (e.g., 4 hours), the medium is collected, and the cells are lysed.
-
Quantification: The amount of [3H]-cholesterol in the medium and the cell lysate is quantified using a scintillation counter. Cholesterol efflux is expressed as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol (medium + cell lysate).
Conclusion and Future Directions
This compound demonstrates significant anti-tumor activity in preclinical models of GBM, particularly in cell lines with Mesenchymal and Classical features. Its unique mechanism of targeting cholesterol metabolism offers a promising alternative to conventional therapies, especially for treatment-resistant subtypes.
Future research should focus on:
-
Direct Comparative Studies: Systematically evaluating the efficacy of this compound across a well-characterized panel of patient-derived xenografts representing all GBM subtypes.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care treatments (temozolomide and radiation) and other targeted agents to overcome resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to this compound therapy.
-
Clinical Translation: Advancing this compound into well-designed clinical trials to assess its safety and efficacy in GBM patients.
The validation of this compound's efficacy in distinct GBM subtypes will be a critical step towards personalized medicine for this devastating disease.
References
- 1. From molecular pathways to potential treatments: Targeting epithelial‒mesenchymal transition in glioblastoma | EurekAlert! [eurekalert.org]
- 2. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
LXR-623 vs. Other LXR Agonists: A Comparative Guide for Brain Cancer Therapeutic Development
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of LXR-623 and other prominent Liver X Receptor (LXR) agonists for the treatment of brain cancer, with a primary focus on glioblastoma (GBM). The content herein is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform future research and therapeutic strategies.
Abstract
Glioblastoma, a highly aggressive and lethal form of brain cancer, exhibits a remarkable metabolic dependency on cholesterol for survival and proliferation. This vulnerability has opened a new therapeutic avenue centered on the activation of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis. LXR agonists have demonstrated the ability to induce cancer cell death by disrupting cholesterol metabolism within tumor cells. This guide focuses on a comparative analysis of this compound, a brain-penetrant LXR agonist, against other well-studied agonists such as GW3965 and T0901317, evaluating their efficacy, mechanism of action, and preclinical performance in brain cancer models.
Introduction to LXR Agonists in Glioblastoma Therapy
Glioblastoma is the most common and aggressive primary brain tumor in adults.[1][2][3] A key pathological feature of GBM is the hyperactivation of signaling pathways like the PI3K/AKT pathway, often driven by mutations in the Epidermal Growth Factor Receptor (EGFR), such as EGFRvIII.[1][2] This aberrant signaling promotes tumor cell survival and growth, in part by upregulating the Low-Density Lipoprotein Receptor (LDLR) to increase cholesterol uptake.
Liver X Receptors (LXRs) are critical regulators of cellular cholesterol levels. Their activation by agonist ligands initiates a transcriptional cascade that leads to increased cholesterol efflux via the ATP-binding cassette transporter A1 (ABCA1) and decreased cholesterol uptake through the degradation of LDLR, mediated by the E3 ubiquitin ligase IDOL. This dual action effectively depletes intracellular cholesterol, a mechanism that can be exploited to selectively kill cancer cells dependent on high levels of this lipid. Several synthetic LXR agonists, including this compound, GW3965, and T0901317, have been investigated for their anti-cancer properties.
Comparative Efficacy and Selectivity
LXR agonists exhibit distinct profiles in terms of their potency, selectivity for LXR isoforms (LXRα and LXRβ), and pharmacokinetic properties. These differences are critical for their therapeutic potential, particularly for a disease localized within the central nervous system (CNS).
| Agonist | LXRα IC50 (nM) | LXRβ IC50 (nM) | Key Characteristics | References |
| This compound | 179 | 24 | High brain penetrance; LXRβ-full agonist, LXRα-partial agonist. | |
| GW3965 | - | - | Widely used in preclinical models; demonstrated efficacy in GBM models. | |
| T0901317 | - | - | Early synthetic LXR agonist; use can be confounded by off-target effects. |
Table 1: Comparison of LXR Agonist Properties. This table summarizes the isoform selectivity and key features of this compound, GW3965, and T0901317.
This compound distinguishes itself as a highly brain-penetrant compound, a crucial attribute for treating brain tumors. Its selectivity as a partial agonist for LXRα and a full agonist for LXRβ is significant. The activation of LXRα in the liver is associated with hypertriglyceridemia, a common side effect of non-selective LXR agonists. The reduced activity of this compound on LXRα may therefore offer a superior safety profile, providing a wider therapeutic window for brain cancer treatment.
Mechanism of Action in Glioblastoma
The primary mechanism by which LXR agonists induce cell death in GBM is through the disruption of cholesterol homeostasis. The signaling pathway is initiated by the binding of the agonist to LXR, leading to a cascade of events that ultimately deplete the cancer cells of cholesterol.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cholesterol-Dependent Cell Death Mechanism of Lxr-623: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lxr-623, a novel Liver X Receptor (LXR) agonist, with other alternatives, focusing on its unique cholesterol-dependent cell death mechanism. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathways and experimental workflows.
This compound is a synthetic, brain-penetrant LXR agonist with partial activity towards LXRα and full agonism towards LXRβ[1]. It has demonstrated potent anti-tumor activity, particularly in glioblastoma (GBM), by inducing cholesterol-dependent cell death[2][3]. This mechanism involves the depletion of cellular cholesterol, leading to apoptosis in cancer cells that have a high dependence on exogenous cholesterol.
Comparative Performance of this compound and Alternatives
The following tables summarize the quantitative data on the performance of this compound compared to other LXR modulators and compounds affecting cholesterol metabolism.
Table 1: In Vitro Efficacy of this compound and Comparative Compounds
| Compound | Target(s) | Cell Line | Assay Type | Efficacy (IC50/EC50) | Reference |
| This compound | LXRβ (full agonist), LXRα (partial agonist) | GBM cells (U87EGFRvIII, GBM39) | Cell Viability | Potent cell killing | [1][2] |
| Normal Human Astrocytes (NHA) | Cell Viability | Spared | |||
| THP-1 | ABCA1 Gene Expression | 0.54 µM | |||
| HepG2 | Triglyceride Accumulation | 1 µM | |||
| HuH7 | LXRβ Transactivation | 3.67 µM | |||
| GW3965 | LXRα/β Agonist | - | - | - | |
| T0901317 | LXRα/β Agonist | - | - | - | |
| SR9243 | LXR Inverse Agonist | GBM cells | Anti-tumor Effect | No effect | |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol Depletion | GBM cells | Cell Viability | Induced cell death |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Administration | Key Findings | Reference |
| This compound | GBM Mouse Model | 400 mg/kg | Oral gavage | Tumor regression, reduced cholesterol, induced cell death | |
| LDLR knockout mouse model of atherosclerosis | - | Oral | Reduced atheroma burden |
Mechanism of Action: this compound vs. Alternatives
This compound induces cell death in GBM cells by activating LXRβ, which in turn leads to the suppression of the Low-Density Lipoprotein Receptor (LDLR) and increased expression of the ABCA1 efflux transporter. This dual action results in a significant reduction of cellular cholesterol, triggering apoptosis. In contrast, normal brain cells, which rely more on endogenous cholesterol synthesis, are less sensitive to this compound.
Other LXR agonists like GW3965 also induce LXR target genes, but this compound exhibits a unique profile with high brain penetrance and reduced activity on LXRα, potentially offering a better therapeutic window. The LXR inverse agonist SR9243, which has shown anti-tumor activity in other cancers by inhibiting the Warburg effect, does not affect GBM cells, highlighting the specific cholesterol-dependent mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assays
1. MTT Assay:
-
Principle: Measures cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of the test compound for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Note: Cholesterol may interfere with the MTT assay by enhancing the exocytosis of formazan granules, potentially leading to an underestimation of cell viability.
2. Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cholesterol Metabolism Assays
1. LDL Cholesterol Uptake Assay:
-
Principle: Measures the uptake of fluorescently labeled LDL by cells.
-
Protocol:
-
Seed cells in a multi-well plate.
-
Treat cells with test compounds.
-
Add fluorescently labeled LDL to the media.
-
Monitor LDL uptake over time using a live-cell imaging system.
-
Quantify the fluorescence intensity within the cells.
-
2. Cellular Cholesterol Measurement (Filipin Staining):
-
Principle: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol.
-
Protocol:
-
Grow cells on coverslips.
-
Treat with test compounds.
-
Fix the cells with a suitable fixative.
-
Stain with a filipin III solution.
-
Wash the cells and mount the coverslips.
-
Visualize and quantify cholesterol distribution using a fluorescence microscope.
-
3. Gene and Protein Expression Analysis:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for target genes (e.g., ABCA1, LDLR, IDOL, SREBP1c).
-
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., ABCA1, LDLR).
-
Incubate with a secondary antibody and detect the signal.
-
Visualizing the Pathways and Processes
The following diagrams were created using Graphviz (DOT language) to illustrate the key mechanisms and workflows.
Caption: Signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical comparison of this compound and its alternatives.
References
LXR-623 Demonstrates Potent Anti-Tumor Efficacy in Glioblastoma Patient-Derived Xenograft Models
For Immediate Release
[City, State] – [Date] – New research findings highlight the significant therapeutic potential of LXR-623, a novel Liver X Receptor (LXR) agonist, in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. In preclinical studies utilizing patient-derived xenograft (PDX) models, which closely mimic human tumors, this compound exhibited marked efficacy in inhibiting tumor growth and prolonging survival. This comparison guide provides an objective analysis of this compound's performance against other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy in Glioblastoma Models
This compound's anti-tumor activity has been evaluated in highly relevant preclinical models of glioblastoma. The following tables summarize the quantitative efficacy data for this compound and compare it with another LXR agonist, GW3965, as well as the standard-of-care chemotherapy, temozolomide, and the anti-angiogenic agent, bevacizumab.
Table 1: Efficacy of LXR Agonists in Glioblastoma Xenograft Models
| Compound | Model | Dosing | Key Efficacy Readouts | Reference |
| This compound | Orthotopic Patient-Derived Xenograft (GBM39) | 400 mg/kg, oral, daily | Striking inhibition of tumor growth and significant prolongation of survival.[1] | --INVALID-LINK-- |
| GW3965 | Subcutaneous Xenograft (U87/EGFRvIII) | 40 mg/kg, oral, daily | 59% inhibition of tumor growth and a 25-fold increase in apoptosis.[2][3][4][5] | --INVALID-LINK-- |
Table 2: Efficacy of Standard-of-Care Agents in Glioblastoma
| Compound | Setting | Key Efficacy Readouts | Reference |
| Temozolomide | Recurrent Glioblastoma (Clinical Meta-analysis) | 6-month Progression-Free Survival (PFS-6) rate of 27.8%. | --INVALID-LINK-- |
| Bevacizumab | Recurrent Glioblastoma (Clinical Trials) | 6-month Progression-Free Survival (PFS-6) rates ranging from 42.6% to 50.3%. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound in Orthotopic Patient-Derived Xenograft (PDX) Model
-
Model: GBM39 patient-derived neurosphere cells were engineered to express infrared fluorescent protein 720 (IRFP720) for in vivo imaging.
-
Animal Model: Five-week-old female athymic nu/nu mice were used.
-
Tumor Implantation: 200,000 GBM39-IRFP720 cells were stereotactically injected into the right frontal cortex of the mice.
-
Treatment: Mice were randomized into two groups (n=8 per group) and treated with either vehicle control or this compound at a dose of 400 mg/kg administered orally (PO) daily.
-
Efficacy Assessment: Tumor growth was monitored weekly using fluorescence molecular tomography (FMT). Survival was monitored daily. Immunohistochemistry was performed on excised tumors to assess protein expression of ABCA1 and LDLR, and apoptosis was measured by TUNEL staining.
GW3965 in Subcutaneous Xenograft Model
-
Cell Line: U87 glioblastoma cells expressing the EGFRvIII mutant (U87/EGFRvIII).
-
Animal Model: Details on the specific mouse strain were not provided in the abstract.
-
Tumor Implantation: U87/EGFRvIII cells were implanted subcutaneously.
-
Treatment: Mice were treated with GW3965 at a dose of 40 mg/kg daily by oral gavage for 12 days.
-
Efficacy Assessment: Tumor growth was monitored, and at the end of the study, tumors were excised for analysis of ABCA1 and LDLR expression and apoptosis.
Temozolomide and Bevacizumab in Patient-Derived Xenograft Models (General Protocol)
While direct comparative studies with this compound in the same PDX model are not available, general protocols for testing these agents in GBM PDX models are as follows:
-
Model Establishment: Patient tumor tissue is obtained during surgery and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NMRI nu/nu or NOD/SCID). The tumor is then passaged through several generations of mice to establish a stable PDX line.
-
Treatment Administration:
-
Temozolomide: Typically administered orally at doses around 90 mg/kg for 5 consecutive days.
-
Bevacizumab: Usually administered intraperitoneally at a dose of 10 mg/kg, three times a week.
-
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers (for subcutaneous models) or through imaging techniques like bioluminescence or MRI (for orthotopic models). The primary endpoint is often tumor growth inhibition, calculated as the percentage of the mean tumor volume in the treated group relative to the control group (T/C%).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating cholesterol metabolism within glioblastoma cells. The following diagrams illustrate the key signaling pathways involved.
The mechanism of action of this compound revolves around the disruption of cholesterol homeostasis in GBM cells, which are highly dependent on exogenous cholesterol for their survival. This compound, as an LXR agonist, activates the LXR/RXR heterodimer, leading to the upregulation of two key target genes: ABCA1 and IDOL. Increased ABCA1 expression promotes the efflux of cholesterol out of the cancer cell, while increased IDOL (Inducible Degrader of the LDLR) expression leads to the degradation of the Low-Density Lipoprotein Receptor (LDLR), thereby inhibiting the uptake of cholesterol. This dual action of reducing cholesterol influx and increasing cholesterol efflux leads to a net depletion of intracellular cholesterol, ultimately triggering apoptosis and cell death in GBM cells.
Conclusion
References
- 1. An LXR-Cholesterol Axis Creates a Metabolic Co-Dependency for Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LXR agonist promotes glioblastoma cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] An LXR agonist promotes GBM cell death through inhibition of an EGFR / AKT / SREBP-1 / LDLR-dependent pathway | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
Cross-species comparison of Lxr-623 pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Lxr-623, a synthetic Liver X Receptor (LXR) agonist, has demonstrated potential in various therapeutic areas, including atherosclerosis and oncology. This guide provides a comparative overview of the pharmacodynamics of this compound across different species, with supporting experimental data and detailed methodologies to aid in research and development.
Pharmacodynamic Profile of this compound: A Multi-Species Overview
This compound acts as a ligand for both LXRα and LXRβ, which are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation. A key characteristic of this compound is its differential activity, acting as a partial agonist of LXRα and a full agonist of LXRβ.[1][2] This selectivity is hypothesized to provide a therapeutic advantage by minimizing the lipogenic side effects associated with pan-LXR agonists.[3]
Comparative Pharmacodynamic Parameters
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound across various species.
| Parameter | Species/Model | Value | Key Findings & Citations |
| Receptor Binding Affinity (IC50) | In vitro (Human) | LXRα: 179 nMLXRβ: 24 nM | Demonstrates higher affinity for LXRβ. |
| Target Gene Upregulation (EC50) | Healthy Human Volunteers | ABCA1: 526 ng/mLABCG1: 729 ng/mL | Dose-dependent increase in the expression of cholesterol transporters ABCA1 and ABCG1. |
| Cholesterol Efflux (EC50) | In vitro (Foam Cell Macrophages) | 0.3 - 1.2 µM | Stimulated cholesterol efflux with full efficacy comparable to the LXR agonist TO901317. |
| Anti-Atherosclerotic Efficacy | LDLr knockout mice | 37% reduction in atherosclerotic lesions (15 mg/kg) | Significant reduction in atheroma burden without altering serum or hepatic cholesterol and triglycerides. |
| Lipid Effects | Golden Syrian Hamsters | No significant change in serum or hepatic triglycerides | This compound displayed neutral lipid effects, distinguishing it from other LXR agonists that can induce lipogenesis. |
| Target Gene Expression | Cynomolgus Monkeys | Upregulation of ABCA1 and ABCG1 in whole blood | Dose-dependent upregulation of target genes. |
| Central Nervous System Activity | Mice | Brain penetrant, induces target gene expression in the brain | Achieves therapeutic levels in the brain with minimal peripheral activity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams are provided.
Caption: LXR Signaling Pathway Activated by this compound.
References
Synergistic Efficacy of Lxr-623 and Statins in Atherosclerosis Regression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of the Liver X Receptor (LXR) agonist, Lxr-623, in combination with statins for the treatment of atherosclerosis. The following sections detail the synergistic action of this combination therapy, supported by experimental data from preclinical studies.
Synergistic Action on Atherosclerotic Plaque Regression
A pivotal study in a rabbit model of advanced atherosclerosis demonstrated a significant synergistic effect when this compound was co-administered with simvastatin. The combination therapy not only halted the progression of atherosclerotic plaques but also induced a notable regression of existing lesions.[1][2]
Quantitative Analysis of Plaque Progression and Regression
The data below, derived from a study by Giannarelli et al. (2012), illustrates the percentage change in atherosclerotic plaque volume as measured by in vivo magnetic resonance imaging (MRI) over the course of treatment.
| Treatment Group | Dosage | Mean Change in Plaque Volume (%) | Statistical Significance (p-value) |
| Placebo | - | Progression | - |
| Simvastatin | 5 mg/kg/day | -25% (Progression Reduction) | < 0.01 vs. Placebo |
| This compound | 1.5 mg/kg/day | Similar to Simvastatin | Not Specified |
| This compound | 5 mg/kg/day | Similar to Simvastatin | Not Specified |
| This compound + Simvastatin | 1.5 mg/kg/day + 5 mg/kg/day | -16.5% (Regression) | < 0.01 vs. Placebo |
Table 1: Comparison of the effects of this compound, Simvastatin, and combination therapy on atherosclerotic plaque volume.[1][2]
Impact on Plaque Composition and Stability
Beyond the reduction in plaque size, the combination therapy also favorably altered the composition of the atherosclerotic lesions, leading to a more stable plaque phenotype. This was characterized by a significant reduction in macrophage content and an increase in vascular smooth muscle cells (VSMCs), which contributes to the strength and stability of the fibrous cap.
| Treatment Group | Macrophage Density (RAM-11+ cells) | Vascular Smooth Muscle Cell (α-actin+ cells) Density |
| Placebo | High | Low |
| Simvastatin | Significantly Reduced vs. Placebo | Increased vs. Placebo |
| This compound (5 mg/kg/day) | Significantly Reduced vs. Placebo | Increased vs. Placebo |
| This compound + Simvastatin | Significantly Reduced vs. Placebo | Increased vs. Placebo |
Table 2: Qualitative summary of the effects of this compound and Simvastatin on plaque composition.[1]
Signaling Pathways and Mechanism of Synergistic Action
The synergistic effect of this compound and statins stems from their distinct yet complementary mechanisms of action targeting cholesterol metabolism and transport.
Statins, such as simvastatin, inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.
This compound, as an LXR agonist, activates the Liver X Receptor, a nuclear receptor that plays a crucial role in reverse cholesterol transport. Activation of LXR leads to the upregulation of genes such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). These transporters facilitate the efflux of cholesterol from peripheral cells, including macrophages within atherosclerotic plaques, to HDL particles for transport back to the liver for excretion.
The combination of these two actions creates a powerful "push-pull" effect. Statins reduce the overall cholesterol burden by limiting its synthesis and increasing its uptake from the blood, while this compound actively promotes the removal of cholesterol from atherosclerotic plaques.
Experimental Protocols
The following is a summary of the experimental protocol used in the preclinical study that demonstrated the synergistic effects of this compound and simvastatin.
Animal Model and Atherosclerosis Induction
-
Animal Model: New Zealand White Rabbits (n=41) were used for the study.
-
Atherosclerosis Induction: Advanced atherosclerosis was induced in the rabbits prior to the commencement of the treatment period.
Treatment Groups and Administration
Following the induction of atherosclerosis, the animals were randomized into the following treatment groups:
-
Placebo Group: Received a placebo.
-
This compound Groups: Received this compound at doses of 1.5, 5, or 15 mg/kg/day.
-
Simvastatin Group: Received simvastatin at a dose of 5 mg/kg/day.
-
Combination Therapy Group: Received a combination of this compound (1.5 mg/kg/day) and simvastatin (5 mg/kg/day).
In Vivo Imaging and Analysis
-
Baseline Imaging: Before the start of the treatment, all animals underwent a baseline magnetic resonance imaging (MRI) scan to assess the initial plaque burden.
-
Final Imaging: After the treatment period, a final MRI scan was performed to evaluate the changes in plaque volume.
-
Histological and Molecular Analysis: Following the final MRI, the animals were euthanized, and their aortas were excised for further histological and molecular analysis to assess plaque composition.
References
Validating LXRβ as the Mediator of Lxr-623's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lxr-623, a synthetic liver X receptor (LXR) agonist, has shown significant promise in preclinical studies for various therapeutic areas, including oncology and atherosclerosis.[1][2] A crucial aspect of its mechanism of action revolves around its interaction with the LXRβ isoform.[3] This guide provides a comprehensive comparison of this compound's performance with other LXR modulators and presents supporting experimental data that validates the pivotal role of LXRβ in mediating its effects.
This compound: A Preferential LXRβ Agonist
This compound is characterized as a partial agonist of LXRα and a full agonist of LXRβ, with IC50 values of 179 nM and 24 nM, respectively.[2] This preferential activity towards LXRβ is a key attribute, as LXRα activation is often associated with undesirable side effects such as hepatic lipogenesis.[3] The ubiquitous expression of LXRβ compared to the more restricted expression of LXRα in tissues like the liver and adipose tissue further highlights the therapeutic potential of LXRβ-selective agonists.
Comparative Efficacy of this compound and Alternative LXR Agonists
The therapeutic potential of this compound has been benchmarked against other well-characterized LXR agonists, such as GW3965 and T0901317. While all three compounds upregulate LXR target genes, this compound exhibits a distinct profile with reduced lipogenic effects.
| Compound | LXRα Activity | LXRβ Activity | Key Therapeutic Effects | Lipogenic Potential | Reference |
| This compound | Partial Agonist | Full Agonist | Anti-tumor (Glioblastoma), Anti-atherosclerotic | Low | |
| GW3965 | Full Agonist | Full Agonist | Anti-tumor, Anti-atherosclerotic | High | |
| T0901317 | Full Agonist | Full Agonist | Anti-atherosclerotic | High |
Experimental Validation of LXRβ's Role in this compound's Effects
Seminal studies have unequivocally demonstrated that the anti-tumor effects of this compound, particularly in glioblastoma (GBM), are mediated through the activation of LXRβ.
LXRβ Knockdown Abolishes this compound-Induced Gene Expression and Cell Death
Experiments utilizing siRNA-mediated knockdown of LXRβ in GBM cells have provided direct evidence of its essential role. As summarized in the table below, the depletion of LXRβ, but not LXRα, abrogated the effects of this compound on target gene expression and cell viability.
| Experimental Condition | ABCA1 Expression | IDOL Expression | LDLR Degradation | GBM Cell Death | Reference |
| Control (Scrambled siRNA) + this compound | Upregulated | Upregulated | Increased | Induced | |
| siRNA LXRα + this compound | Upregulated | Upregulated | Increased | Induced | |
| siRNA LXRβ + this compound | Inhibited | Inhibited | Limited | Prevented |
Signaling Pathway and Experimental Workflow
To visually represent the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
This compound signaling pathway through LXRβ.
Workflow for validating LXRβ's role.
Detailed Experimental Protocols
The validation of LXRβ's role in mediating the effects of this compound relies on a series of well-established molecular and cellular biology techniques.
siRNA-Mediated Knockdown of LXRβ
-
Cell Culture: Human glioblastoma (GBM) cell lines (e.g., U87EGFRvIII) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Transfection: Cells are transfected with either siRNA specifically targeting LXRβ or a non-targeting control (scrambled) siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Treatment: Following transfection, cells are treated with this compound (typically in the low micromolar range) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression levels of LXR target genes (e.g., ABCA1, IDOL) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
Immunoblotting (Western Blot) for Protein Level Analysis
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells using a lysis buffer containing protease inhibitors.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., ABCA1, LDLR, LXRβ) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays
-
Assay Principle: Cell viability can be assessed using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or assays that measure ATP levels (e.g., CellTiter-Glo).
-
Procedure: Following treatment with this compound, the appropriate reagent is added to the cells, and the resulting colorimetric or luminescent signal is measured using a plate reader. The signal intensity is proportional to the number of viable cells.
Conclusion
References
Safety Operating Guide
Proper Disposal Procedures for Lxr-623: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Lxr-623, ensuring the safety of personnel and the protection of the environment. This document provides step-by-step procedures for handling this compound waste in both solid form and in solution.
This compound is a synthetic agonist of the Liver X Receptor (LXR) and is classified as toxic if swallowed[1]. As such, it is imperative that all waste containing this compound be treated as hazardous and disposed of in accordance with institutional and regulatory guidelines. Improper disposal can lead to environmental contamination and potential health risks.
Core Principles of this compound Disposal
Researchers and laboratory personnel must adhere to the following core principles when handling this compound waste:
-
Do not dispose of this compound with general laboratory or household waste. [1]
-
Prevent this compound from entering the sewage system. [1]
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Segregate this compound waste from other waste streams at the point of generation.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions)[2]
Disposal of Solid (Neat) this compound
This procedure applies to expired or unused solid this compound powder.
Step 1: Container Labeling
-
Use a dedicated and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "875787-07-8"
-
The hazard classification: "Toxic"
-
The GHS pictogram for acute toxicity (skull and crossbones)[1]
-
The date of accumulation
-
Step 2: Waste Collection
-
Carefully place the original vial or container with the unused this compound into the designated hazardous waste container.
-
If transferring the powder, do so within a chemical fume hood to avoid inhalation of dust.
-
Ensure the hazardous waste container is securely sealed after the addition of waste.
Step 3: Storage and Pickup
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for waste pickup through your institution's EHS department.
Disposal of this compound in Solution
This compound is frequently dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol for experimental use. Due to its chemical structure, which includes chlorine and fluorine, this compound is a halogenated organic compound.
Step 1: Waste Segregation
-
Waste solutions containing this compound should be collected in a dedicated hazardous waste container for halogenated organic waste.
-
Do not mix halogenated waste with non-halogenated solvent waste. This is crucial as the disposal methods for these two types of waste are different and mixing them can increase disposal costs.
Step 2: Container Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste.
-
The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full names of all chemical constituents and their approximate percentages (e.g., "this compound (<1%)", "DMSO (99%)").
-
The hazard classifications: "Toxic", "Combustible" (if in DMSO).
-
The appropriate GHS pictograms.
-
Step 3: Waste Collection
-
Pour the this compound solution waste into the designated hazardous waste container.
-
Keep the container closed when not in use.
Step 4: Storage and Pickup
-
Store the sealed liquid hazardous waste container in a designated satellite accumulation area, preferably in secondary containment to prevent spills.
-
Once the container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup with your EHS department.
Decontamination of Labware
Glassware and other equipment that have come into contact with this compound should be decontaminated before being washed for reuse or disposed of.
Step 1: Initial Rinse
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol) to remove residual this compound.
-
Collect this rinse solvent as hazardous waste in your halogenated waste stream.
Step 2: Cleaning
-
After the initial rinse, wash the labware with soap and water.
Quantitative Data Summary
| Chemical Property | Value | Source |
| Chemical Name | 2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole | |
| Synonyms | WAY-252623 | |
| CAS Number | 875787-07-8 | |
| Molecular Formula | C21H12ClF5N2 | |
| Molecular Weight | 422.8 g/mol | |
| Solubility in DMSO | ≥19.4 mg/mL | - |
| Solubility in Ethanol | ≥15.49 mg/mL (with sonication) | - |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
